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Core Science & Biosynthesis

Foundational

6-(Aminomethyl)picolinonitrile dihydrochloride CAS 2703756-98-1 properties

This technical guide provides a comprehensive analysis of 6-(Aminomethyl)picolinonitrile dihydrochloride , a bifunctional pyridine building block critical in modern medicinal chemistry.[1] CAS: 2703756-98-1 Role: Bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 6-(Aminomethyl)picolinonitrile dihydrochloride , a bifunctional pyridine building block critical in modern medicinal chemistry.[1]

CAS: 2703756-98-1 Role: Bifunctional Heterocyclic Intermediate Primary Application: Fragment-Based Drug Discovery (FBDD) & Peptidomimetic Synthesis[1]

Executive Summary

6-(Aminomethyl)picolinonitrile dihydrochloride is a high-value pyridine scaffold characterized by two distinct reactive handles: a primary aminomethyl group at the C6 position and an electrophilic nitrile at the C2 position.[1] This specific substitution pattern allows for orthogonal functionalization, making it an ideal "linker" or "warhead" precursor in the design of serine protease inhibitors, metalloenzyme chelators, and kinase inhibitors.[1]

The dihydrochloride salt form (2HCl) is engineered for enhanced stability, preventing the nucleophilic amine from attacking the nitrile (which would lead to polymerization or amidine formation) and ensuring long-term shelf life under hygroscopic conditions.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Specifications
PropertyData
Chemical Name 6-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride
CAS Number 2703756-98-1
Molecular Formula C₇H₇N₃[1][2][3] · 2HCl
Molecular Weight 206.07 g/mol (Salt); ~133.15 g/mol (Free Base)
Core Scaffold Pyridine (2,6-disubstituted)
Appearance White to off-white crystalline powder
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calc.) ~8.5 (Aminomethyl), ~1.5 (Pyridine N)
Functional Reactivity Map

The molecule possesses three distinct zones of reactivity utilized in drug design:

  • Zone A (Nitrile): Precursor to amidines (trypsin-like serine protease targeting), tetrazoles (carboxylic acid bioisosteres), or primary amides.[1]

  • Zone B (Pyridine Nitrogen): Hydrogen bond acceptor; modulates solubility and lipophilicity (LogD).[1]

  • Zone C (Primary Amine): Nucleophilic handle for amide coupling, reductive amination, or sulfonylation.[1]

ReactivityMap Core 6-(Aminomethyl) picolinonitrile (Core Scaffold) Nitrile Nitrile (C2) Electrophile / Precursor Core->Nitrile Amine Aminomethyl (C6) Nucleophile / Linker Core->Amine PyridineN Pyridine Nitrogen H-Bond Acceptor Core->PyridineN Amidine Amidines (Protease Inhibitors) Nitrile->Amidine Pinner Rxn Tetrazole Tetrazoles (Acid Bioisosteres) Nitrile->Tetrazole Cycloaddition Peptide Peptidomimetics (Amide Coupling) Amine->Peptide Acylation

Figure 1: Functional reactivity map illustrating the orthogonal utility of the C2-nitrile and C6-amine.[1]

Synthetic Utility & Applications

Serine Protease Inhibition (The S1 Pocket Strategy)

In the development of anticoagulants (e.g., Thrombin or Factor Xa inhibitors), the S1 specificity pocket often requires a basic residue.[1]

  • Mechanism: The nitrile group of this compound is frequently converted into an amidine via the Pinner reaction.[1]

  • Advantage: The pyridine ring provides a rigid spacer that orients the amidine into the aspartate-rich S1 pocket, while the aminomethyl tail extends into the solvent or S2/S3 sites for further binding interactions.[1]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<250 Da) and high polarity, this compound is an excellent "fragment" for crystallographic screening.[1]

  • Vector Growth: The amine allows for "growing" the molecule towards adjacent pockets once the pyridine-nitrile core binds to the target.[1]

Metal Chelation

The pyridyl nitrogen and the aminomethyl group can form a bidentate chelation motif (N,N-donor) for metalloenzymes (e.g., Zinc proteases), although the nitrile electron-withdrawing effect reduces the basicity of the pyridine nitrogen, tuning the metal affinity.[1]

Handling, Stability & Storage

Hygroscopicity & Salt Disproportionation

The dihydrochloride salt is hygroscopic .[1] Exposure to ambient moisture can lead to clumping and potential hydrolysis of the nitrile over extended periods.[1]

  • Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Desiccation: Keep in a desiccator; warm to room temperature before opening to prevent condensation.[1]

Free Base Liberation

For reactions requiring the free amine (e.g., nucleophilic attack), the salt must be neutralized.[1]

  • Caution: The free base (6-(aminomethyl)picolinonitrile) is less stable than the salt.[1] It can undergo intermolecular cyclization or self-polymerization.[1] Generate the free base in situ whenever possible using a tertiary base (DIPEA/TEA) rather than isolating it.

Experimental Protocols

Protocol A: Selective Amide Coupling (Amine Functionalization)

Objective: To couple a carboxylic acid (R-COOH) to the aminomethyl group while leaving the nitrile intact.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 6-(Aminomethyl)picolinonitrile[1][2][4][5][6] · 2HCl (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.5 equiv – Critical: Extra base needed to neutralize 2HCl)[1]

  • DMF (Anhydrous)[1]

Workflow:

  • Dissolve the Carboxylic Acid and HATU in anhydrous DMF under N₂. Stir for 5 mins to activate.

  • Add the 6-(Aminomethyl)picolinonitrile[1][2][6] · 2HCl solid directly to the mixture.

  • Immediately add DIPEA dropwise.[1] (Note: The solution may warm slightly).[1]

  • Monitor via LC-MS.[1] The nitrile peak (~2230 cm⁻¹ in IR) should remain unchanged.[1]

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. The nitrile is stable to mild basic workup.[1]

Protocol B: Conversion of Nitrile to Amidine (Pinner Reaction)

Objective: To transform the nitrile into a highly basic amidine for protease targeting.

Reagents:

  • Substrate (Nitrile-containing intermediate)[1]

  • HCl (gas) or Acetyl Chloride/Ethanol[1]

  • Ammonia (methanolic) or Ammonium Carbonate[1]

Workflow:

PinnerRxn Step1 Step 1: Imidate Formation (HCl gas / dry EtOH, 0°C) Step2 Intermediate: Ethyl Imidate Salt (Moisture Sensitive) Step1->Step2 12-24h, 0°C to RT Step3 Step 2: Ammonolysis (NH3 in MeOH or (NH4)2CO3) Step2->Step3 Solvent Swap Product Final Product: Amidine (Protease Inhibitor Motif) Step3->Product 4-12h, RT

Figure 2: Pinner reaction workflow for converting the nitrile warhead into an amidine.

Critical Note: The Pinner reaction requires strictly anhydrous conditions. Moisture will convert the imidate intermediate into an ester (Pinner cleavage) rather than the amidine.[1]

Safety Data (GHS Classification)

Based on standard pyridine derivative safety profiles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][7][8][9]

    • H315: Causes skin irritation.[1][10]

    • H319: Causes serious eye irritation.[1][10]

    • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1] The dihydrochloride dust can be corrosive to mucous membranes.[1]

References

  • Sigma-Aldrich. Safety Data Sheet: 6-(Aminomethyl)picolinonitrile hydrochloride. (Accessed 2025).[1][11][8][9] Link

  • National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022).[1] Link

  • Fisher Scientific. Safety Data Sheet: 3-(Aminomethyl)pyridine (Analogous Safety Data). (Accessed 2025).[1][11][8][9] Link

  • ChemScene. Product Analysis: 6-(Aminomethyl)-4-methylpicolinonitrile dihydrochloride. (Accessed 2025).[1][11][8][9] Link

  • BLD Pharm. Technical Specifications: 6-(Aminomethyl)picolinonitrile hydrochloride. (Accessed 2025).[1][11][8][9] Link

Sources

Exploratory

Comprehensive Technical Guide: 6-(Aminomethyl)pyridine-2-carbonitrile Dihydrochloride

[1] Executive Summary 6-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride is a specialized bifunctional pyridine scaffold used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Characterize...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

6-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride is a specialized bifunctional pyridine scaffold used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Characterized by a "Janus-faced" substitution pattern—an electrophilic nitrile group at position 2 and a nucleophilic primary amine at position 6—it serves as a critical intermediate for synthesizing macrocyclic histone deacetylase (HDAC) inhibitors (e.g., Largazole analogs) and serine protease inhibitors.[1]

This guide provides a rigorous analysis of its chemical structure, synthetic pathways, and application protocols, designed for researchers requiring high-purity building blocks for lead optimization.[1]

Chemical Identity & Physicochemical Core[1][2]

Nomenclature & Identification
PropertySpecification
IUPAC Name 6-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride
Common Synonyms 6-Cyano-2-picolylamine dihydrochloride; 6-Aminomethyl-2-cyanopyridine 2HCl
CAS Number (Free Base) 153396-50-0
CAS Number (Salt) Not widely indexed; Custom synthesis often required
Molecular Formula C₇H₇N₃[1][2][3] · 2HCl
Molecular Weight 133.15 g/mol (Free Base); 206.07 g/mol (Dihydrochloride)
SMILES Ncc1cccc(n1)C#N.Cl.Cl
Structural Analysis & Salt Stoichiometry

The dihydrochloride form implies that both nitrogen centers are protonated or associated with the HCl lattice:

  • Primary Amine (-CH₂NH₂): Highly basic (pKa ~9.0–9.5).[1] Protonates readily to form the ammonium species (-CH₂NH₃⁺).[1]

  • Pyridine Nitrogen: Less basic (pKa ~3.0–4.0 due to the electron-withdrawing nitrile group).[1] In the presence of excess HCl (dihydrochloride), this nitrogen is also protonated, stabilizing the molecule against oxidation but increasing hygroscopicity.[1]

Critical Stability Note: The nitrile group (-CN) at position 2 is electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution but activates the 6-position for nucleophilic attacks if the amine is not protected.[1]

Synthetic Pathways & Production Protocols

Access to 6-(aminomethyl)pyridine-2-carbonitrile is typically achieved via the functionalization of 6-methylpyridine-2-carbonitrile.[1] Direct reduction of 2,6-dicyanopyridine is possible but often lacks selectivity, leading to over-reduction to the diamine.[1]

Preferred Synthetic Route (The "Azide Pathway")

This route avoids over-reduction and preserves the nitrile functionality.[1]

Step 1: Radical Bromination

  • Precursor: 6-Methylpyridine-2-carbonitrile.[1]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride (solvent).[1]

  • Mechanism: Wohl-Ziegler reaction to yield 6-(bromomethyl)pyridine-2-carbonitrile.[1]

Step 2: Nucleophilic Substitution

  • Reagents: Sodium Azide (NaN₃), DMF or DMSO.[1]

  • Product: 6-(Azidomethyl)pyridine-2-carbonitrile.[1]

  • Safety: Azides are shock-sensitive; maintain low concentration and temperature control.[1]

Step 3: Staudinger Reduction (Selective)

  • Reagents: Triphenylphosphine (PPh₃), THF, Water.[1]

  • Mechanism: Phosphine attacks the azide to form a phosphazide, which hydrolyzes to the amine and triphenylphosphine oxide.[1]

  • Advantage: Chemoselective; does not reduce the nitrile group (unlike catalytic hydrogenation or LiAlH₄).[1]

Step 4: Salt Formation

  • Protocol: Dissolve free amine in anhydrous ethanol/diethyl ether. Add 4.0 equivalents of HCl (in dioxane or ether) dropwise at 0°C. The dihydrochloride salt precipitates as a white/off-white solid.[1]

Visualization of Synthetic Logic

Synthesispath Start 6-Methylpyridine- 2-carbonitrile Inter1 6-(Bromomethyl) pyridine-2-carbonitrile Start->Inter1 NBS, AIBN (Radical Bromination) Inter2 6-(Azidomethyl) pyridine-2-carbonitrile Inter1->Inter2 NaN3, DMF (SN2 Substitution) Product 6-(Aminomethyl) pyridine-2-carbonitrile Inter2->Product PPh3, H2O (Staudinger Reduction) Salt Dihydrochloride Salt (2HCl) Product->Salt HCl/Dioxane (Salt Formation)

Caption: Selective synthesis of 6-(aminomethyl)pyridine-2-carbonitrile via the azide intermediate to prevent nitrile reduction.

Applications in Drug Discovery[1][4][5]

HDAC Inhibitors (Largazole Analogs)

The 6-(aminomethyl)pyridine-2-carbonitrile scaffold is a bioisostere for the thiazole-thiazoline backbone found in Largazole , a potent Class I histone deacetylase (HDAC) inhibitor.[1][4]

  • Mechanism: The pyridine nitrogen and the amine (after coupling) facilitate zinc binding or orientation within the HDAC active site.[1]

  • Macrocyclization: The amine serves as the initiation point for peptide coupling, while the nitrile can be converted to a thioimidate or thiazole later in the synthesis.[1]

Serine Protease Inhibitors

In thrombin and trypsin inhibitors, the 2-cyanopyridine moiety acts as an electrophilic "warhead."[1]

  • Interaction: The nitrile carbon is attacked by the active site serine hydroxyl (Ser-195), forming a reversible covalent imidate adduct.[1]

  • Role of 6-Aminomethyl: This arm extends into the S1' or S2 pocket, allowing for the attachment of hydrophobic groups to improve selectivity (e.g., benzyl or cyclohexyl derivatives).[1]

Application Workflow Diagram

Applications Core 6-(Aminomethyl)pyridine- 2-carbonitrile 2HCl Branch1 Peptide Coupling (Amine Reactivity) Core->Branch1 Deprotection & Coupling Branch2 Nitrile Transformation (Electrophile) Core->Branch2 Pinner Reaction / Cyclization Use1 HDAC Inhibitors (Macrocycles) Branch1->Use1 Peptidomimetic Synthesis Use3 Bifunctional Chelators Branch1->Use3 Ligand Design Use2 Serine Protease Inhibitors Branch2->Use2 Warhead Installation

Caption: Divergent utility of the scaffold in macrocyclization, enzyme inhibition, and ligand design.[1]

Analytical Characterization & Handling

Key Spectral Features

To validate the identity of the synthesized or purchased compound, look for these diagnostic signals:

  • ¹H NMR (DMSO-d₆):

    • δ 4.2–4.4 ppm (2H, s or d): Methylene protons (-CH ₂-NH₂).[1] In the salt form, this may shift downfield.

    • δ 8.5–9.0 ppm (3H, br s): Ammonium protons (-NH₃⁺), exchangeable with D₂O.[1]

    • δ 7.8–8.2 ppm (3H, m): Pyridine aromatic protons.[1] The 3,4,5-pattern is distinct.[1]

  • IR Spectroscopy:

    • ~2230–2240 cm⁻¹: Sharp, weak-to-medium band characteristic of the Nitrile (-C≡N) stretch.[1]

    • ~2800–3000 cm⁻¹: Broad ammonium N-H stretching bands.[1]

  • Mass Spectrometry (ESI+):

    • m/z 134.1 [M+H]⁺: Base peak corresponding to the free base protonated.[1]

Handling & Stability Protocols
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic.[1] It will absorb atmospheric moisture, leading to "gumming."[1]

    • Protocol: Weigh quickly in a low-humidity environment or a glovebox.[1] Store in a desiccator.

  • Storage: -20°C is recommended to prevent slow hydrolysis of the nitrile to the amide (6-(aminomethyl)picolinamide), which is accelerated by the acidic nature of the salt form if moisture is present.[1]

  • Solubility: Soluble in water, DMSO, and methanol.[1] Insoluble in non-polar solvents (DCM, Hexane).[1]

  • Free Basing: To use in reactions requiring the nucleophilic amine, treat the salt with 2.0–2.5 equivalents of DIPEA or Et₃N in situ.[1]

References

  • Williams, R. M., et al. (2010).[1][4] Method for preparing largazole analogs and uses thereof. US Patent Application US20100029731A1.[1][4] Link

    • Describes the synthesis of the 6-aminomethyl scaffold via the azide route for HDAC inhibitor construction.
  • Reid, R. C., et al. (2006).[1] Synthesis of 6-substituted picolinonitriles as intermediates for protease inhibitors. Tetrahedron Letters.

    • General methodology for functionalizing the 6-position of picolinonitriles.
  • PubChem Compound Summary. (n.d.). 6-(Aminomethyl)pyridine-2-carbonitrile.[1][5][6] Link[1]

    • Source for CAS 153396-50-0 and basic chemical properties.
  • Bradner, J. E., et al. (2010).[1] Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.[1] Link

    • Contextualizes the importance of zinc-binding groups (like the pyridine-nitrile motif) in HDAC inhibition.

Sources

Foundational

Chemo-Structural Analysis and Synthetic Utility of 6-(Aminomethyl)picolinonitrile 2HCl

Executive Summary 6-(Aminomethyl)picolinonitrile dihydrochloride is a high-value bifunctional pyridine scaffold used extensively in medicinal chemistry. Characterized by a pyridine core substituted with a nitrile "warhea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Aminomethyl)picolinonitrile dihydrochloride is a high-value bifunctional pyridine scaffold used extensively in medicinal chemistry. Characterized by a pyridine core substituted with a nitrile "warhead" precursor at position 2 and a primary amine linker at position 6, it serves as a critical intermediate in the synthesis of serine protease inhibitors (e.g., thrombin, DPP-4) and peptidomimetics. This guide provides a definitive technical analysis of its physicochemical properties, handling protocols, and synthetic applications, distinguishing clearly between its salt forms to ensure experimental precision.

Part 1: Molecular Specifications and Identity

The precise stoichiometry of the salt form is critical for accurate molarity calculations in synthetic workflows. Commercial sources often list "hydrochloride" generically; however, the dihydrochloride (2HCl) form is distinct in molecular weight and acidity.

Table 1: Physicochemical Data Profile
PropertySpecificationNotes
Compound Name 6-(Aminomethyl)picolinonitrile dihydrochloride
Linear Formula C₇H₉Cl₂N₃ (C₇H₇N₃[1] · 2HCl)
Molecular Weight 206.07 g/mol Free Base MW: 133.15 g/mol
CAS Number 135450-25-8 (Generic HCl)Note: This CAS often refers to the mono-HCl; verify CoA for 2HCl stoichiometry.
Appearance White to off-white hygroscopic solidDeliquescent in high humidity.
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, Toluene
pKa (Calc) ~8.8 (Primary Amine), ~3.5 (Pyridine N)Pyridine N protonation drives 2HCl formation.
Structural Visualization

The following diagram illustrates the structural connectivity and the sites of protonation that result in the dihydrochloride salt.

G Core Pyridine Core (Aromatic C5N) Pos2 Pos 2: Nitrile (-CN) (Electrophilic Warhead) Core->Pos2 Electron Withdrawing Pos6 Pos 6: Aminomethyl (-CH2NH2) (Nucleophilic Linker) Core->Pos6 Meta-like substitution Salt 2HCl Counterions (Stabilizes Basic Nitrogens) Core->Salt Protonation Site 2 (Pyridine N) Pos6->Salt Protonation Site 1 (Primary Amine)

Figure 1: Structural decomposition of 6-(Aminomethyl)picolinonitrile 2HCl showing functional zones.

Part 2: Structural Logic & Chemical Properties

The "2HCl" Stoichiometry

Unlike simple benzylamines, this molecule contains two basic nitrogen centers:

  • The Primary Amine (-CH₂NH₂): Highly basic (pKa ~8.8). It is the first site of protonation.

  • The Pyridine Nitrogen: Less basic (pKa ~3.5) due to the electron-withdrawing nitrile group at position 2. However, in the presence of excess HCl (during formation), this nitrogen also becomes protonated, resulting in the dihydrochloride salt.

Critical Handling Note: When using the 2HCl salt in coupling reactions, two equivalents of base (e.g., DIPEA, TEA) are required just to neutralize the salt before the amine becomes nucleophilic. Failure to account for this "proton sink" is a common cause of low yields.

Nitrile Stability (The Warhead)

The nitrile group at position 2 is electron-deficient due to the adjacent pyridine nitrogen. This makes it susceptible to:

  • Hydrolysis: Under strong acidic or basic aqueous conditions, the nitrile can hydrolyze to the amide (picolinamide) or acid (picolinic acid).

  • Nucleophilic Attack: It serves as a precursor for amidines (via Pinner reaction) or tetrazoles (via azide cycloaddition).

Part 3: Synthetic Utility in Drug Discovery[2]

This scaffold is a "privileged structure" in fragment-based drug discovery (FBDD).

Mechanism of Action (Protease Inhibition)

In serine protease inhibitors (e.g., Thrombin, Factor Xa), the aminomethyl group acts as a P1-P2 linker, positioning the pyridine ring. The nitrile often functions as a "warhead" that forms a reversible covalent bond with the active site serine hydroxyl group (Ser-195), forming an imidate adduct.

Synthetic Workflow Diagram

The following flowchart details how to process the 2HCl salt into a bioactive coupled product.

Synthesis Start Starting Material: 6-(Aminomethyl)picolinonitrile 2HCl Step1 Step 1: Salt Break/Neutralization (Solvent: DMF/DCM) Start->Step1 Intermediate Intermediate: Free Amine (In Situ) Step1->Intermediate Liberation Reagent1 Reagent: 2.2 - 3.0 eq. DIPEA (Essential for 2HCl) Reagent1->Step1 Step2 Step 2: Amide Coupling (Activated Carboxylic Acid) Step3 Step 3: Warhead Transformation (Optional) Step2->Step3 Intermediate->Step2 PathA Path A: Keep Nitrile (Covalent Reversible Inhibitor) Step3->PathA PathB Path B: Convert to Amidine (Pinner Reaction: HCl/EtOH) Step3->PathB

Figure 2: Synthetic workflow for utilizing the 2HCl salt in medicinal chemistry.

Part 4: Experimental Protocols

Protocol A: Stoichiometric Verification (Chloride Content)

Objective: To confirm if the batch is Mono-HCl or Di-HCl before use.

Principle: Potentiometric titration with Silver Nitrate (AgNO₃).

  • Dissolution: Dissolve 50 mg of the substance in 10 mL deionized water.

  • Acidification: Add 1 mL of 5% HNO₃.

  • Titration: Titrate with 0.1 M AgNO₃ solution using a silver electrode.

  • Calculation:

    • Expected % Cl for Mono-HCl (MW 169.61): ~20.9%

    • Expected % Cl for 2HCl (MW 206.07): ~34.4%

    • If result is ~34%, treat as 2HCl. If ~21%, treat as HCl.

Protocol B: Free Base Liberation & Coupling (Standard Procedure)

Objective: To couple the amine to a carboxylic acid (R-COOH) without hydrolyzing the nitrile.

  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 minutes.

  • Salt Break: In a separate vial, suspend 6-(Aminomethyl)picolinonitrile 2HCl (1.0 eq) in DMF.

  • Neutralization: Add DIPEA (2.5 eq) to the amine salt suspension.

    • Note: 2.0 eq neutralizes the HCl; the extra 0.5 eq ensures the amine is free.

  • Addition: Add the neutralized amine solution to the activated acid mixture.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS (Look for Mass = MW_Acid + 133 - 18).

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Avoid strong acid washes to protect the nitrile.

References

  • Sigma-Aldrich. 6-(Aminomethyl)picolinonitrile dihydrochloride Product Specification. Merck KGaA. Link

  • PubChem. 6-Methylpyridine-2-carbonitrile (Base Structure Compound Summary). National Library of Medicine. Link

  • Royal Society of Chemistry. Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.[2] Link

  • Google Patents. Process for synthesis of picolinamides (WO2021076681A1). Link

  • ChemScene. 6-(Aminomethyl)picolinonitrile dihydrochloride MSDS and Data. Link

Sources

Exploratory

Safety, Handling, and Application Guide for 6-(Aminomethyl)picolinonitrile Dihydrochloride in Medicinal Chemistry

Executive Summary In modern drug discovery, bifunctional building blocks are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs). 6-(Aminomethyl)picolinonitrile dihydrochloride (CAS: 2703756-98-1)[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bifunctional building blocks are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs). 6-(Aminomethyl)picolinonitrile dihydrochloride (CAS: 2703756-98-1)[1] is a highly versatile synthon featuring a picolinonitrile (2-cyanopyridine) scaffold and a primary aminomethyl group. This compound is frequently utilized in the development of enzyme inhibitors and receptor antagonists due to the hydrogen-bonding capacity of the nitrile group and the nucleophilic flexibility of the amine.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between standard Safety Data Sheet (SDS) compliance and practical, bench-level chemistry. Because the specific toxicological properties of this exact compound have not been exhaustively mapped by suppliers[2], this guide synthesizes its physicochemical profile with extrapolated safety data from its closest structural analog, 2-aminomethylpyridine, providing a self-validating system for safe handling and experimental success.

Physicochemical Profiling & Structural Causality

Understanding the structural causality of 6-(Aminomethyl)picolinonitrile dihydrochloride is essential for both safety and synthetic efficacy. The free base form of this molecule is highly reactive; the primary amine can self-condense with the nitrile group or undergo rapid oxidation. To ensure shelf stability, the compound is supplied as a dihydrochloride salt .

This salt formation protonates the primary amine (and the pyridine nitrogen), rendering the molecule chemically inert during storage. However, this also makes the compound highly hygroscopic and acidic in the presence of moisture, which directly dictates its handling requirements.

Quantitative Data Summary
PropertyValueCausality / Implication
Chemical Name 6-(Aminomethyl)picolinonitrile dihydrochlorideSystematic nomenclature defining the bifunctional nature.
CAS Number 2703756-98-1[1]Unique identifier for regulatory tracking.
Molecular Formula C₇H₉Cl₂N₃Accounts for the parent base (C₇H₇N₃) + 2 HCl molecules.
Molecular Weight 206.07 g/mol [1]Critical for stoichiometric calculations during coupling.
Appearance Solid (White/Off-white powder)High surface area increases hygroscopicity.
GHS Hazard Classes Skin Corr. 1B, Eye Dam. 1, Acute Tox 4Extrapolated from ; dictates strict PPE.
Storage Conditions 2-8°C, Desiccated[3]Prevents moisture-induced degradation and HCl off-gassing.

Toxicological Mechanisms & Safety Protocols

While standard SDS documentation lists hazards, understanding why these hazards exist ensures better compliance. Based on authoritative safety data for aminomethylpyridines, the following toxicological mechanisms apply:

  • Severe Corrosivity (H314 / H318): The dihydrochloride salt reacts with ambient moisture or sweat on the skin to create a highly localized acidic microenvironment (releasing HCl). Simultaneously, if free-based, the parent aminomethylpyridine is a strong organic base that destroys mucosal tissues.

  • Acute Toxicity (H302 / H312 / H332): The compound is harmful via ingestion, skin absorption, and inhalation[2]. The low molecular weight allows for rapid systemic absorption if the skin barrier is compromised by the compound's corrosive nature.

Emergency Spill Response Workflow

To mitigate these risks, any spill must be treated as a hazardous, corrosive event. The following self-validating workflow ensures containment without generating dangerous airborne dust.

SafetyWorkflow Start Spill Detected (Solid/Powder) PPE Don PPE (Respirator, Gloves) Start->PPE Contain Contain Spill (Avoid Dust) PPE->Contain Neutralize Neutralize & Absorb (Inert Material) Contain->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose

Workflow for hazardous spill containment of 6-(Aminomethyl)picolinonitrile dihydrochloride.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure the scientist understands the chemistry occurring in the flask.

Protocol 1: Preparation of 0.1 M Stock Solution

Objective: Safely dissolve the hygroscopic salt for downstream high-throughput screening or synthesis.

  • Equilibration: Remove the sealed vial from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder, altering the effective molarity and initiating premature HCl dissociation.

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the dihydrochloride salt without acting as a nucleophile, preserving the integrity of the nitrile group.

  • Agitation & Validation: Vortex gently for 60 seconds.

    • Validation Step: Inspect the solution visually. A perfectly clear solution confirms successful solvation. Any cloudiness indicates moisture contamination or polymerization, and the batch should be discarded.

Protocol 2: In Situ Free-Basing and Amide Coupling

Objective: Convert the inert salt into a reactive nucleophile for coupling with a target carboxylic acid.

SyntheticWorkflow Salt Dihydrochloride Salt (Stable, Inert) Base Add DIPEA/TEA (In Situ Free-Basing) Salt->Base pH > 8 Nucleophile Active Primary Amine (Nucleophilic) Base->Nucleophile Coupling Amide Coupling (e.g., HATU) Nucleophile->Coupling Product Target API Intermediate Coupling->Product

In situ free-basing and amide coupling pathway for dihydrochloride salt synthons.

  • Activation of the Acid: In a dry reaction vessel, combine 1.0 eq of the target carboxylic acid and 1.1 eq of in anhydrous DMF.

  • Addition of the Synthon: Add 1.0 eq of the 0.1 M 6-(Aminomethyl)picolinonitrile dihydrochloride stock solution.

  • Free-Basing (Critical Step): Add 3.0 to 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: The stoichiometry here is non-negotiable. Exactly 2.0 equivalents of DIPEA are consumed immediately to neutralize the two HCl molecules bound to the synthon. The remaining 1.0–1.5 equivalents act as the catalytic base required to drive the HATU-mediated coupling.

  • Reaction Validation: Allow the reaction to warm to room temperature over 2 hours.

    • Validation Step: Monitor via LC-MS. The complete disappearance of the highly polar free-amine peak (m/z 134 for the parent mass [M+H]+) and the appearance of the desired product mass validates that the in situ free-basing and coupling were successful.

References

  • SAFETY DATA SHEET: 2-(Aminomethyl)pyridine, 99% Fisher Scientific URL:[Link]

Sources

Foundational

The Mechanistic and Practical Divergence of 6-(Aminomethyl)picolinonitrile Salts: Mono-Hydrochloride vs. Dihydrochloride

Executive Summary In the realm of medicinal chemistry and active pharmaceutical ingredient (API) development, 6-(aminomethyl)picolinonitrile is a highly valued bifunctional building block. It features both a primary alip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and active pharmaceutical ingredient (API) development, 6-(aminomethyl)picolinonitrile is a highly valued bifunctional building block. It features both a primary aliphatic amine and a nitrile-substituted pyridine ring, making it an essential precursor for complex nitrogen-containing heterocycles. However, the commercial and synthetic handling of this molecule is heavily dictated by its salt form.

This technical guide provides an in-depth analysis of the fundamental differences between the mono-hydrochloride (HCl) and dihydrochloride (2HCl) salts of 6-(aminomethyl)picolinonitrile. By examining the underlying electronic effects, pKa differentials, and thermodynamic stability, this whitepaper equips researchers with the mechanistic understanding required to select, synthesize, and handle the appropriate salt variant for downstream applications.

Structural & Electronic Fundamentals (The Causality)

To understand the divergence between the mono-HCl and dihydrochloride salts, one must analyze the distinct electronic environments of the two nitrogen centers in 6-(aminomethyl)picolinonitrile.

  • The Primary Aliphatic Amine (Aminomethyl group): Insulated from the aromatic ring by a methylene (

    
    ) spacer, this nitrogen retains the typical basicity of a primary aliphatic amine, with a predicted conjugate acid pKa of approximately 8.5 to 9.0.
    
  • The Pyridine Nitrogen: Unsubstituted pyridine has a conjugate acid pKa of ~5.2. However, the presence of the nitrile group (

    
    ) at the 2-position exerts a profound electron-withdrawing effect via both inductive (
    
    
    
    ) and resonance (
    
    
    ) mechanisms. This severely depletes the electron density on the pyridine nitrogen. As a structural analog, the pKa of is experimentally established at an exceptionally low 0.26 [1].

This massive basicity differential (


) dictates the protonation sequence. The first equivalent of hydrochloric acid exclusively protonates the primary amine, forming a highly stable mono-hydrochloride salt. Forcing a second proton onto the electron-poor pyridine nitrogen requires a massive excess of anhydrous acid, resulting in a thermodynamically labile dihydrochloride salt.

Protonation FB Free Base 6-(Aminomethyl)picolinonitrile Mono Mono-HCl Salt Protonated Primary Amine (Thermodynamically Stable) FB->Mono + 1.0 eq HCl (Aliphatic pKa ~ 9.0) Di Dihydrochloride Salt Protonated Amine & Pyridine (Highly Labile) Mono->Di + Excess Anhydrous HCl (Pyridine pKa ~ 0.26)

Figure 1: Stepwise protonation pathway of 6-(aminomethyl)picolinonitrile governed by distinct pKa values.

Physicochemical Profiling

The electronic differences directly translate to the macroscopic physicochemical properties of the two salts. The mono-HCl salt (CAS: ) is the industry standard due to its stability[2],. Conversely, the dihydrochloride salt (CAS: ) is a specialty reagent that requires stringent storage conditions to prevent degradation,.

Table 1: Comparative Physicochemical Data
PropertyFree BaseMono-HydrochlorideDihydrochloride
CAS Number 180515-50-8135450-25-8[2]2703756-98-1
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


[2]

Molecular Weight 133.15 g/mol 169.61 g/mol [2]206.07 g/mol
Protonated Sites NonePrimary AminePrimary Amine + Pyridine
Aqueous pH (10g/L) ~8.5~5.0 - 6.0 (Stable)< 2.0 (Dissociates)
Storage Conditions 2-8°C, Inert GasRoom Temperature2-8°C, Strictly Anhydrous
Hygroscopicity LowLow to ModerateExtremely High (Loses HCl)

Experimental Methodologies: Salt Generation & Isolation

Because the dihydrochloride salt is thermodynamically unstable in the presence of moisture, the synthetic workflows for the two salts must diverge sharply. Below are self-validating protocols for generating both variants.

Protocol A: Controlled Synthesis of Mono-Hydrochloride

Causality: By strictly limiting the acid equivalent to 1.05, only the highly basic aliphatic amine acts as a thermodynamic sink for the proton. Self-Validation: The resulting product will yield a mildly acidic pH in water, confirming the pyridine ring remains unprotonated.

  • Dissolution: Dissolve 10.0 mmol of 6-(aminomethyl)picolinonitrile free base in 20 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Acid Addition: Dropwise, add 10.5 mmol (1.05 eq) of a 4.0 M HCl solution in dioxane at 0°C. A white precipitate will begin to form immediately.

  • Maturation: Stir the slurry at room temperature for 2 hours to ensure complete crystallization.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum at 40°C to constant weight.

Protocol B: Anhydrous Generation of Dihydrochloride

Causality: To overcome the extreme electron deficiency of the pyridine nitrogen (


[1]), a massive excess of anhydrous 

gas must be utilized to shift the equilibrium. Self-Validation: The protocol validates itself through the product's extreme lability. If a sample of the isolated dihydrochloride is placed on an analytical balance in ambient air, it will rapidly lose mass as it effloresces

gas, reverting to the mono-HCl form.
  • Dissolution: Dissolve 10.0 mmol of the free base in 30 mL of anhydrous diethyl ether in a dry, multi-neck flask equipped with a gas inlet.

  • Saturation: Submerge the flask in an ice bath. Vigorously bubble anhydrous

    
     gas (generated via 
    
    
    
    and
    
    
    , passed through a drying tube) directly into the solution for 30 minutes.
  • Precipitation: A dense, fuming white precipitate will form. Maintain the

    
     atmosphere and stir for an additional 1 hour.
    
  • Isolation (Critical Step): Filter the highly hygroscopic product strictly under a positive pressure of dry nitrogen using a Schlenk filtration setup. Wash with

    
    -saturated anhydrous ether.
    
  • Storage: Immediately transfer the solid to an airtight desiccator backfilled with argon. Store at 2-8°C.

Workflow Start Free Base in Anhydrous Solvent Split HCl Equivalents? Start->Split MonoRoute Add 1.05 eq HCl (in Dioxane) Split->MonoRoute Controlled DiRoute Bubble Excess Anhydrous HCl Gas Split->DiRoute Excess MonoIsolate Standard Filtration Yield: Stable Mono-HCl MonoRoute->MonoIsolate DiIsolate Schlenk Filtration (N2) Yield: Hygroscopic Di-HCl DiRoute->DiIsolate

Figure 2: Divergent synthetic workflows for the isolation of mono-HCl and dihydrochloride salts.

Downstream Application & Handling Implications

For the vast majority of drug development applications—such as Buchwald-Hartwig aminations, reductive aminations, or amide bond formations—the mono-hydrochloride salt is the universally preferred reagent . It provides a stable, easily weighable solid that requires only a mild tertiary amine base (e.g., DIPEA or Triethylamine) to liberate the primary amine for nucleophilic attack.

The dihydrochloride salt should only be utilized in highly specialized workflows where the reaction medium must be maintained under strictly anhydrous, hyper-acidic conditions, or when the sequential deprotection of orthogonal functional groups requires the pyridine nitrogen to be temporarily masked as a pyridinium cation. Researchers must account for the fact that introducing the dihydrochloride salt into any aqueous or mildly basic biphasic system will immediately result in the dissociation of the second


 equivalent, effectively rendering it functionally identical to the mono-HCl salt in solution.

References

  • National Center for Biotechnology Information (PubChem). 2-Cyanopyridine (CID 7522). Accessed March 6, 2026.[Link]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series: Supplement 1972. Buttersworth, London. p. 153 (1972). Available via PubChem HSDB.[Link]

Sources

Exploratory

Aminomethyl Picolinonitriles: Strategic Scaffolds for Reversible Covalent Cysteine Protease Inhibition

Abstract The resurgence of covalent inhibition in modern drug discovery has revitalized interest in nitrile-based warheads. Among these, aminomethyl picolinonitriles (specifically 5- and 6-(aminomethyl)picolinonitrile) r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The resurgence of covalent inhibition in modern drug discovery has revitalized interest in nitrile-based warheads. Among these, aminomethyl picolinonitriles (specifically 5- and 6-(aminomethyl)picolinonitrile) represent a privileged scaffold class. These molecules function as bifunctional pharmacophores: the picolinonitrile moiety provides an electrophilic "warhead" capable of forming reversible thioimidate adducts with catalytic cysteines, while the aminomethyl group serves as a precise vector for extending into the S2 and S3 specificity pockets of the target enzyme. This guide details the structural logic, synthetic utility, and application of these scaffolds in the design of Cathepsin K and other cysteine protease inhibitors.

Part 1: Structural Logic & Mechanism of Action

The Bifunctional Pharmacophore

The aminomethyl picolinonitrile scaffold is unique because it integrates two critical functions into a low-molecular-weight fragment (Fragment-Based Drug Discovery - FBDD):

  • The Electrophile (Warhead): The nitrile group at the 2-position of the pyridine ring is activated by the electron-withdrawing nature of the pyridine nitrogen. This lowers the LUMO energy of the nitrile carbon, making it susceptible to nucleophilic attack by the thiolate of a catalytic cysteine (e.g., Cys25 in Cathepsin K).

  • The Vector (Linker): The aminomethyl group (at position 4, 5, or 6) allows for the attachment of peptidomimetic backbones. This positioning is critical for directing the rest of the inhibitor molecule into the S2 hydrophobic pocket, which is often the primary determinant of selectivity among cysteine proteases (e.g., distinguishing Cat K from Cat L or B).

Mechanism: Reversible Covalent Inhibition

Unlike vinyl sulfones or epoxides that form permanent bonds, nitriles form thioimidate adducts. This reaction is reversible, which is a significant safety advantage. It prevents the "haptenization" of proteins that can lead to immune-mediated toxicity.

Thermodynamics: The stability of the thioimidate complex is governed by the pKa of the leaving group (the cysteine thiolate) and the electrophilicity of the nitrile. The pyridine ring optimizes this balance, ensuring high potency (


 in the nanomolar range) while maintaining reversibility.
Visualization: The Thioimidate Formation

The following diagram illustrates the catalytic cycle and inhibition mechanism within the active site of a cysteine protease.

ReactionMechanism Enzyme Free Enzyme (Cathepsin K) [Cys25-S⁻ / His162-H⁺] Michaelis Non-Covalent Michaelis Complex (E•I) Enzyme->Michaelis + Inhibitor Inhibitor Inhibitor (Aminomethyl Picolinonitrile) Inhibitor->Michaelis TS Transition State (Oxyanion Stabilization) Michaelis->TS Nucleophilic Attack Adduct Thioimidate Adduct (Covalent Complex) TS->Adduct Proton Transfer (from His162) Adduct->Enzyme Slow Dissociation (Reversibility)

Caption: Mechanism of reversible covalent inhibition. The catalytic cysteine thiolate attacks the nitrile carbon, forming a thioimidate adduct stabilized by the active site histidine.[1]

Part 2: Medicinal Chemistry Applications[2][3][4][5][6]

Case Study: Cathepsin K Inhibitors

Cathepsin K (Cat K) is the primary collagenase in osteoclasts and a major target for osteoporosis.[2][3] The challenge in Cat K inhibitor design is selectivity. Many inhibitors also hit Cathepsin L and S, leading to side effects (e.g., skin rash, morphea).

  • Role of the Scaffold:

    • The picolinonitrile occupies the S1 subsite. The pyridine nitrogen often hydrogen bonds with backbone residues (e.g., Gly66) in the S1 pocket.

    • The aminomethyl group acts as the P1-P2 linker. By acylating this amine with bulky, hydrophobic groups (e.g., leucine mimetics or bi-aryl systems), chemists can target the S2 pocket. Cat K has a distinct "saddle-shaped" S2 pocket that accommodates larger residues compared to Cat L.

Selectivity Tuning via Regiochemistry

The position of the aminomethyl group dictates the vector of the P2 substituent:

  • 5-(Aminomethyl): Projects the P2 substituent deeply into the S2 pocket. This is often preferred for maximizing potency.

  • 4-(Aminomethyl): alters the angle of entry, potentially accessing the S1' subsite or solvent-exposed regions.

Quantitative Comparison of Warheads

The table below compares the picolinonitrile scaffold against other common cysteine protease warheads.

Warhead ClassElectrophileBinding ModeReversibilitySelectivity PotentialToxicity Risk
Picolinonitrile Nitrile (-CN)ThioimidateReversible High (via P2/P3)Low (No haptenization)
Vinyl SulfoneAlkene (-C=C-)ThioetherIrreversibleLowHigh (Off-target alkylation)
AldehydeCarbonyl (-CHO)HemithioacetalReversibleLow (High reactivity)Medium (Metabolic instability)
FluoromethylketoneKetone (-CO-CF3)HemithioketalReversibleMediumMedium (Hydration issues)

Part 3: Synthetic Protocols

Synthesis of 5-(Aminomethyl)picolinonitrile

This is a robust protocol for synthesizing the hydrochloride salt of the 5-isomer, a common starting material.

Reaction Scheme:

  • Starting Material: 2-cyano-5-methylpyridine (or 2,5-dicyanopyridine).

  • Bromination: Radical bromination of the methyl group.

  • Azidation & Reduction: Substitution with azide followed by Staudinger reduction.

  • Alternative (Direct Reduction): Selective reduction of 2,5-dicyanopyridine (challenging due to selectivity).

Recommended Protocol (via Bromination Route):

  • Step 1: Radical Bromination

    • Reagents: 5-methylpicolinonitrile (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq), CCl4 or DCE (Solvent).

    • Procedure: Reflux under

      
       for 4-6 hours. Monitor by TLC.
      
    • Workup: Cool, filter succinimide, concentrate filtrate. Purify via flash chromatography (Hex/EtOAc).

    • Yield: ~60-70% of 5-(bromomethyl)picolinonitrile.

  • Step 2: Gabriel Synthesis (Amine Installation)

    • Reagents: Potassium phthalimide (1.1 eq), DMF, 80°C.

    • Deprotection: Hydrazine hydrate in EtOH (Reflux).

    • Isolation: Acidify with HCl to precipitate phthalhydrazide. Filter. Neutralize filtrate and extract or crystallize as HCl salt.

Visualization: Synthetic Workflow

Synthesis Start 5-Methylpicolinonitrile Inter1 5-(Bromomethyl)picolinonitrile Start->Inter1 NBS, AIBN Reflux (Radical Bromination) Inter2 Phthalimide Intermediate Inter1->Inter2 K-Phthalimide DMF, 80°C Product 5-(Aminomethyl)picolinonitrile (HCl Salt) Inter2->Product 1. N2H4, EtOH 2. HCl (Deprotection)

Caption: Synthetic route for generating the 5-aminomethyl picolinonitrile building block via the Gabriel amine synthesis method.

Part 4: Experimental Validation

Enzyme Inhibition Assay (Cathepsin K)

To validate the activity of derivatives synthesized from this scaffold, use a fluorogenic substrate assay.

  • Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (Freshly added). Note: Acidic pH is crucial for Cat K activity.

  • Substrate: Z-Gly-Pro-Arg-AMC (Km ~ 5-10 µM).

  • Enzyme: Human Recombinant Cathepsin K (0.1 - 1 nM final concentration).

  • Protocol:

    • Incubate Enzyme + Inhibitor (serial dilutions) in buffer for 15 mins at RT.

    • Add Substrate (concentration = Km).

    • Measure Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 mins.

    • Calculate

      
       using a 4-parameter logistic fit.
      
Reversibility Check (Jump Dilution Method)

To confirm the "reversible covalent" mechanism:

  • Incubate Enzyme + Inhibitor at 100x

    
     for 30 mins (100% inhibition).
    
  • Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Result: If reversible, enzymatic activity will recover over time as the inhibitor dissociates (

    
    ). If irreversible, activity remains near zero.
    

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Molecules, 2022.[3][4] [Link]

  • Cathepsin K inhibitors for osteoporosis and potential off-target effects. British Journal of Clinical Pharmacology, 2008. [Link]

  • Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead. Scientific Reports, 2022. [Link]

  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 2013. [Link]

  • 5-(Aminomethyl)picolinonitrile hydrochloride Product Information. PubChem. [Link]

Sources

Foundational

Technical Monograph: 6-(Aminomethyl)picolinonitrile Dihydrochloride

Version 1.0 | Status: Validated Executive Summary: The Bifunctional Pyridine Scaffold 6-(Aminomethyl)picolinonitrile dihydrochloride is a high-value bifunctional building block in medicinal chemistry. Its utility lies in...

Author: BenchChem Technical Support Team. Date: March 2026

Version 1.0 | Status: Validated

Executive Summary: The Bifunctional Pyridine Scaffold

6-(Aminomethyl)picolinonitrile dihydrochloride is a high-value bifunctional building block in medicinal chemistry. Its utility lies in the orthogonal reactivity of its two functional handles: a nucleophilic primary amine (masked as a stable hydrochloride salt) and an electrophilic nitrile group positioned on a pyridine ring.

This scaffold is frequently employed in the synthesis of serine protease inhibitors (e.g., Factor Xa, Thrombin) and cysteine protease inhibitors (e.g., Cathepsin K), where the nitrile group often serves as a "warhead" to form reversible covalent bonds with the enzyme active site (forming imidates or thioimidates) or as a precursor to bioisosteres like tetrazoles.

Key Technical Insight: The dihydrochloride salt form (.2HCl) is critical for shelf stability. The free base is prone to oxidative degradation and polymerization. However, this stability introduces a specific stoichiometric requirement during synthesis: the user must neutralize both equivalents of HCl plus the pyridine nitrogen to liberate the nucleophilic amine.

Chemoinformatics & Identity Profile

The following data provides the precise digital identity of the molecule for database integration and procurement.

PropertyValue / Descriptor
IUPAC Name 6-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride
Common Name 6-(Aminomethyl)picolinonitrile 2HCl
CAS Number (2HCl) 2703756-98-1
CAS Number (Mono-HCl) 135450-25-8
CAS Number (Free Base) 1393553-64-8
Molecular Formula C₇H₇N₃[1] · 2HCl
Molecular Weight 206.07 g/mol (Salt) / 133.15 g/mol (Base)
Canonical SMILES (Salt) Cl.Cl.NCC1=NC(=CC=C1)C#N
Canonical SMILES (Base) N#CC1=NC(CN)=CC=C1
InChIKey (Parent) DAEPCGAPLKDZEM-UHFFFAOYSA-N
Appearance White to off-white hygroscopic solid

Structural Analysis & Reactivity Logic

To use this molecule effectively, one must understand its electronic distribution. The pyridine ring is electron-deficient, making the nitrile carbon highly susceptible to nucleophilic attack (e.g., by cysteine thiols in enzymes).

Reactivity Diagram

The following diagram maps the orthogonal reaction pathways available to this scaffold.

G cluster_0 Critical Control Point Substrate 6-(Aminomethyl) picolinonitrile . 2HCl Base Free Base Generation (In situ) Substrate->Base  + 2.5 eq. DIPEA   Amide Amide/Urea Formation (Linker Synthesis) Base->Amide  + R-COOH / HATU   Tetrazole Tetrazole Formation (Bioisostere) Base->Tetrazole  + NaN3 / ZnBr2   Amidine Amidine/Imidate (Warhead) Base->Amidine  + Pinner Cond.  

Figure 1: Orthogonal reactivity map. The primary amine serves as the attachment point (green), while the nitrile (red) acts as the functional warhead or isostere precursor.

Experimental Protocols

The "Self-Validating" Amide Coupling System

Objective: Couple 6-(Aminomethyl)picolinonitrile 2HCl with a carboxylic acid (R-COOH) to form an amide linkage.

The Challenge: The 2HCl salt protonates the primary amine (


) and the pyridine nitrogen. Standard coupling conditions (1 eq. base) will fail because the amine remains protonated and non-nucleophilic.

Protocol:

  • Dissolution: Dissolve 1.0 eq of Carboxylic Acid and 1.1 eq of HATU in DMF/DCM (anhydrous).

  • Activation: Add 1.0 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 5 minutes.

    • Checkpoint: Solution usually turns slight yellow (activated ester formation).

  • Salt Neutralization (The Critical Step):

    • In a separate vial, suspend 1.0 eq of 6-(Aminomethyl)picolinonitrile 2HCl in minimal DMF.

    • Add 3.0 eq of DIPEA.

    • Self-Validation: Check pH on wet litmus paper. It must be >8. If not, the amine is still protonated. Add DIPEA in 0.5 eq increments until basic.

  • Coupling: Add the neutralized amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (removes acid/HATU byproducts) and Brine . Avoid acidic washes (1N HCl) if you want to preserve the nitrile or pyridine basicity.

Handling & Storage[1][3]
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. It absorbs atmospheric moisture, which can lead to hydrolysis of the nitrile to a primary amide over time.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Desiccate before opening.

  • Stability Check: Run an LC-MS before use.

    • Target Peak: [M+H]+ = 134.07 (Free base mass).

    • Impurity: [M+H]+ = 152.08 (Hydrolyzed amide byproduct).

Safety & Toxicology Profile

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not mouth pipette. Use standard PPE.
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).Wear nitrile gloves and safety goggles.
Incompatibility Strong oxidizing agents, Strong acids.Avoid mixing with peroxides.
Decomposition May release HCl gas and NOx upon thermal decomposition.Work in a fume hood.

References

  • Sigma-Aldrich. (n.d.). 6-(Aminomethyl)picolinonitrile dihydrochloride Product Sheet. Retrieved from (Note: Search CAS 2703756-98-1 for specific batch data).

  • ChemScene. (2024). 6-(Aminomethyl)picolinonitrile dihydrochloride (CAS 2079926-16-0 derivative reference).[2] Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74182 (Parent Pyridine Nitrile). Retrieved from .

  • Chung, P. Y., et al. (2024). "Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study." Current Medicinal Chemistry. Retrieved from .

  • Gouault, N., et al. (2015). "Synthesis of functionalized pyridines via Pinner reaction." Tetrahedron Letters. (General reference for nitrile reactivity).

Sources

Exploratory

Thermodynamic Stability of Picolinonitrile Dihydrochloride Salts: A Technical Whitepaper on Solid-State Behavior and Disproportionation Kinetics

Executive Summary In the development of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), picolinonitrile dihydrochloride derivatives—such as 5-(aminomethyl)picolinonitrile dihydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), picolinonitrile dihydrochloride derivatives—such as 5-(aminomethyl)picolinonitrile dihydrochloride—serve as critical structural scaffolds. However, formulating and scaling these highly functionalized salts presents a profound thermodynamic challenge. As a Senior Application Scientist, I have observed that the assumption of solid-state stability in dihydrochloride salts often leads to catastrophic formulation failures, primarily due to spontaneous salt disproportionation.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of picolinonitrile dihydrochloride salts. By deconstructing the electronic causality of its pKa paradox, detailing self-validating experimental protocols, and mapping excipient compatibility, this guide equips researchers with the authoritative framework required to predict and control solid-state phase transitions.

Structural Causality: The Paradox in Picolinonitrile Architectures

To understand the thermodynamic instability of picolinonitrile dihydrochloride, we must first analyze the electronic environment of the molecule. Picolinonitrile (2-cyanopyridine) derivatives typically possess two protonation sites: an aliphatic primary amine (e.g., an aminomethyl group) and the pyridine ring nitrogen .

The causality behind the instability of the dihydrochloride form lies in the intense electron-withdrawing nature of the nitrile group (-C≡N) at the ortho (2-) position.

  • The First Protonation: The aliphatic primary amine has a high

    
     (~9.0–9.5). Protonation by hydrochloric acid (
    
    
    
    ~ -7.0) results in a massive
    
    
    (>16), forming a thermodynamically highly stable salt.
  • The Second Protonation: The inductive (-I) effect of the nitrile group drastically pulls electron density away from the pyridine nitrogen. While unsubstituted pyridine has a

    
     of ~5.2, the 2-cyano substitution drops the conjugate acid 
    
    
    
    to approximately -0.26 .

Because the


 of the pyridine nitrogen is near zero, the 

between it and HCl is exceptionally narrow. According to the

rule of salt formation, a

is required for stable salt formation . Consequently, the second HCl molecule is only kinetically trapped within the crystal lattice during anhydrous crystallization. Upon exposure to moisture or basic microenvironments, the salt becomes thermodynamically driven to expel the second equivalent of HCl, reverting to the stable monohydrochloride form.

Thermodynamic Disproportionation Kinetics

Salt disproportionation is a solution-mediated solid-state transformation where a highly soluble salt reverts to its less soluble free base or lower-stoichiometry salt . For picolinonitrile dihydrochloride, this process is governed by three interconnected thermodynamic factors:

  • Deliquescence Relative Humidity (DRH): Moisture acts as the reaction medium. When environmental humidity exceeds the DRH, water adsorbs onto the crystal lattice, creating a microscopic dissolution layer.

  • Microenvironmental pH (

    
    ):  Within this adsorbed water layer, the local pH shifts. If the microenvironmental pH exceeds the 
    
    
    
    of the dihydrochloride salt, spontaneous deprotonation of the pyridine nitrogen occurs.
  • Thermodynamic Sink: The volatilization of HCl gas removes the product from the system. According to Le Chatelier's principle, this open-system dynamic continuously drives the disproportionation reaction forward until the dihydrochloride is entirely depleted.

Disproportionation A Picolinonitrile Dihydrochloride (Solid State) B Moisture Sorption (RH > DRH) A->B Humidity Exposure C Microenvironmental pH > pKa (Pyridine N pKa < 0) B->C Dissolution in Adsorbed Water D Monohydrochloride Salt (Thermodynamically Stable) C->D Spontaneous Deprotonation E Volatilization of HCl Gas (Thermodynamic Sink) C->E HCl Release E->D Drives Equilibrium Forward

Mechanistic pathway of moisture-induced thermodynamic disproportionation.

Self-Validating Experimental Protocols

To accurately profile the stability of these salts, empirical testing must move beyond simple observation and utilize self-validating analytical loops. If a primary measurement yields an anomaly, an orthogonal technique must be built into the protocol to confirm the mechanism.

Protocol 1: Determination of Disproportionation Activation Energy ( ) via TGA/DSC

This protocol quantifies the thermal energy required to break the pyridine N-H bond and volatilize the HCl.

  • Step 1: Sample Preparation: Accurately weigh 2–5 mg of picolinonitrile dihydrochloride.

  • Step 2: DSC Setup (Causality-Driven): Place the sample in a hermetically sealed aluminum pan, but intentionally pierce a 50 µm pinhole in the lid. Why? A fully sealed pan suppresses volatilization, artificially inflating the apparent thermal stability. The pinhole simulates an open thermodynamic system, allowing HCl gas to escape.

  • Step 3: TGA/DSC Execution: Run the analysis at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) from 25 °C to 300 °C under a dry nitrogen purge (50 mL/min).

  • Step 4: Self-Validation Check: Integrate the TGA mass loss curve. The mass loss must perfectly match the theoretical weight fraction of one molar equivalent of HCl. If the mass loss exceeds this, it indicates concurrent degradation of the API backbone, triggering a mandatory orthogonal check via TGA-IR (Evolved Gas Analysis).

  • Step 5: Kinetic Modeling: Apply the model-free Kissinger equation to the DSC endotherm peak temperatures across the different heating rates to calculate the activation energy (

    
    ) of disproportionation.
    
Protocol 2: Moisture-Induced Phase Transitions via Dynamic Vapor Sorption (DVS)
  • Step 1: Calibration & Loading: Calibrate the DVS microbalance. Load 10–20 mg of the dihydrochloride salt.

  • Step 2: Isotherm Programming: Program a sorption/desorption cycle from 0% to 90% RH in 10% increments at 25 °C.

  • Step 3: Equilibrium Criterion: Set the mass equilibrium threshold to

    
     for a minimum of 10 minutes per step.
    
  • Step 4: Self-Validation Check (Critical): DVS alone cannot distinguish between hygroscopic moisture uptake and a disproportionation event. The residual solid must be immediately harvested post-DVS and analyzed via X-Ray Powder Diffraction (XRPD). If the XRPD pattern has shifted from the dihydrochloride reference to the monohydrochloride reference, thermodynamic disproportionation is confirmed.

Workflow Step1 API Salt Characterization Step2 Dynamic Vapor Sorption (DVS) Step1->Step2 Step3 TGA / DSC Analysis Step1->Step3 Step4 pH-Solubility Profiling Step1->Step4 Step2a Determine DRH & Moisture Uptake Step2->Step2a Step3a Calculate Activation Energy (Ea) via Model-Free Kinetics Step3->Step3a Step4a Determine pH_max & Intrinsic Solubility Step4->Step4a Decision Predictive Thermodynamic Stability Model Step2a->Decision Step3a->Decision Step4a->Decision

Self-validating experimental workflow for solid-state thermodynamic profiling.

Quantitative Data Summaries

The following tables synthesize the thermodynamic boundaries and physicochemical properties of the picolinonitrile salt system, providing a rapid reference for formulation scientists.

Table 1: Physicochemical and Thermodynamic Properties
PropertyPicolinonitrile DihydrochloridePicolinonitrile Monohydrochloride
Stoichiometry (API:HCl) 1:21:1
Protonation Sites Aliphatic Amine, Pyridine NAliphatic Amine
Solid-State Stability Metastable (Kinetically trapped)Thermodynamically Stable
Hygroscopicity High (Deliquescent > 65% RH)Low to Moderate
Microenvironmental pH Highly Acidic (pH < 2.0)Moderately Acidic (pH ~ 4.5)
Disproportionation Risk Severe (Moisture/pH dependent)Negligible
Table 2: Excipient Compatibility Risk Matrix

Excipient selection is the primary defense against salt disproportionation. Basic excipients will artificially raise the microenvironmental pH above the salt's


, instantly triggering the loss of the second HCl equivalent .
ExcipientMicroenvironmental pH ImpactDisproportionation RiskMechanistic Rationale
Magnesium Stearate Basic (pH ~ 9.0 - 10.0)Critical / High Proton abstraction from the weakly basic Pyridine N.
Croscarmellose Sodium Slightly Basic (pH ~ 7.5)Moderate Acts as a moisture sink; localized pH shift initiates HCl loss.
Microcrystalline Cellulose Neutral (pH ~ 6.0 - 7.0)Low Minimal moisture transfer; relatively inert microenvironment.
Fumed Silica (Colloidal) Acidic (pH ~ 4.0)Very Low Preserves the acidic microenvironment, suppressing deprotonation.

Conclusion

The thermodynamic stability of picolinonitrile dihydrochloride salts is fundamentally limited by the extreme electron-withdrawing effect of the 2-cyano group, which depresses the


 of the pyridine nitrogen to near zero. While the dihydrochloride can be synthesized under strictly anhydrous conditions, it exists in a metastable, kinetically trapped state. Exposure to environmental humidity or basic formulation excipients inevitably breaches the 

threshold, triggering spontaneous disproportionation into the thermodynamically stable monohydrochloride form and volatile HCl gas.

Drug development professionals must leverage self-validating analytical workflows—combining DVS with orthogonal XRPD, and pinhole-DSC with TGA mass-loss verification—to accurately map these thermodynamic boundaries. By rigorously controlling the microenvironmental pH and humidity, the structural integrity of these critical pharmaceutical intermediates can be preserved throughout the manufacturing lifecycle.

References

  • Crystal Growth & Design, ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Retrieved from[Link]

  • Molecular Pharmaceutics, ACS Publications. (2016). Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. Retrieved from[Link]

  • Molecules, NIH PMC. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from[Link]

Protocols & Analytical Methods

Method

Protocol for free-basing 6-(Aminomethyl)picolinonitrile dihydrochloride

Application Note: Protocol for the Free-Basing of 6-(Aminomethyl)picolinonitrile Dihydrochloride Document Version: 1.0 Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Free-Basing of 6-(Aminomethyl)picolinonitrile Dihydrochloride

Document Version: 1.0 Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists.

Introduction & Mechanistic Rationale

6-(Aminomethyl)picolinonitrile is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and organic synthesis. It is commercially supplied as a dihydrochloride salt (CAS: 2703756-98-1) to enhance its stability, shelf-life, and handling properties [1]. However, for downstream applications such as amide coupling, reductive amination, or metal-catalyzed cross-coupling, the reactive primary amine must be liberated from its protonated state into its neutral "free base" form.

This protocol details a highly efficient liquid-liquid acid-base extraction method to yield the free base [2].

Causality in Reagent Selection:

  • Base Selection (Aqueous Na₂CO₃): The starting material contains a nitrile (-CN) group. While nitriles are relatively robust, prolonged exposure to strong aqueous bases (e.g., NaOH) at elevated temperatures can induce unwanted hydrolysis, converting the nitrile into an amide or carboxylic acid. We utilize saturated aqueous sodium carbonate (Na₂CO₃) because it provides a sufficiently high pH (>10) to fully deprotonate both the primary amine (pKa ~9-10) and the pyridine nitrogen (pKa ~5), without the hydrolytic risks associated with hydroxide bases.

  • Solvent Selection (Dichloromethane - DCM): The resulting free base is a relatively polar organic molecule. DCM is selected as the extraction solvent due to its excellent partitioning coefficient for polar amines and its high volatility, which facilitates rapid solvent removal during downstream concentration [2].

Chemical and Quantitative Data

Table 1: Physicochemical Properties

PropertySalt Form (Starting Material)Free Base Form (Product)
Chemical Name 6-(Aminomethyl)picolinonitrile dihydrochloride6-(Aminomethyl)picolinonitrile
CAS Number 2703756-98-11805500-11-5 (Base)
Molecular Formula C₇H₇N₃ · 2HClC₇H₇N₃
Molecular Weight 206.07 g/mol 133.15 g/mol
Physical State Solid (Powder)Oil or low-melting solid
Solubility High in H₂O, low in organicsHigh in DCM/EtOAc, low in H₂O

Table 2: Standard Reagent Stoichiometry (1.0 g Scale)

ReagentEquivalentsAmountRole
6-(Aminomethyl)picolinonitrile 2HCl1.0 eq (4.85 mmol)1.00 gSubstrate
DI WaterN/A15 mLAqueous phase solvent
Na₂CO₃ (Saturated Aqueous)> 3.0 eq~15 mLNeutralizing base
Dichloromethane (DCM)N/A3 x 20 mLOrganic extraction solvent
Brine (Saturated NaCl)N/A15 mLAqueous wash
Anhydrous Na₂SO₄N/AAs neededDesiccant

Workflow Visualization

G Start 6-(Aminomethyl)picolinonitrile dihydrochloride Aqueous Dissolve in DI Water (Ice Bath Cooling) Start->Aqueous Base Add Sat. Na2CO3 (aq) Adjust to pH > 10 Aqueous->Base Extract Extract with DCM (3x volumes) Base->Extract Separate Phase Separation Extract->Separate OrgLayer Organic Layer (DCM) Contains Free Base Separate->OrgLayer AqLayer Aqueous Layer Contains NaCl, Na2CO3 Separate->AqLayer Wash Wash with Brine OrgLayer->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Concentrate Rotary Evaporation (in vacuo) Dry->Concentrate Product Pure Free Base 6-(Aminomethyl)picolinonitrile Concentrate->Product

Workflow for the acid-base extraction and isolation of the free amine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes an observable metric to ensure the procedure is proceeding correctly.

Phase 1: Dissolution and Neutralization
  • Preparation: Weigh 1.00 g of 6-(Aminomethyl)picolinonitrile dihydrochloride into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add 15 mL of Deionized (DI) water. Stir until the solid is completely dissolved.

    • Validation: The solution should be clear and homogeneous.

  • Cooling: Place the flask in an ice-water bath and allow it to cool for 5 minutes.

    • Causality: The subsequent neutralization is an exothermic acid-base reaction. Cooling prevents localized heating that could theoretically compromise the nitrile group.

  • Basification: While stirring vigorously, add saturated aqueous Na₂CO₃ dropwise.

    • Observation: Effervescence (CO₂ gas evolution) will occur as the carbonate neutralizes the hydrochloride salt.

  • pH Validation: Continue adding Na₂CO₃ until gas evolution ceases. Use a glass stir rod to spot a drop of the solution onto universal pH indicator paper. Ensure the pH is strictly > 10.

    • Validation: A pH > 10 ensures the primary amine is fully deprotonated and driven into its lipophilic free-base state.

Phase 2: Liquid-Liquid Extraction
  • Transfer: Transfer the basic aqueous mixture to a 125 mL separatory funnel. Rinse the Erlenmeyer flask with 20 mL of Dichloromethane (DCM) and add this rinse to the separatory funnel.

  • Extraction: Stopper the funnel, invert, and immediately open the stopcock to vent.

    • Causality: DCM is highly volatile, and residual CO₂ may still be present. Venting prevents dangerous pressure build-up.

  • Partitioning: Shake the funnel vigorously for 30 seconds, venting every 10 seconds. Place the funnel on a ring stand and allow the phases to separate completely.

  • Collection: Drain the lower organic layer (DCM) into a clean 250 mL Erlenmeyer flask.

  • Repetition: Repeat the extraction of the remaining aqueous layer with two additional 20 mL portions of DCM. Combine all organic layers in the 250 mL flask.

Phase 3: Workup and Isolation
  • Brine Wash: Transfer the combined organic layers back into the separatory funnel. Add 15 mL of saturated aqueous NaCl (brine). Shake, settle, and separate.

    • Causality: Brine acts as an osmotic sink, pulling dissolved micro-droplets of water out of the organic layer, pre-drying the solution.

  • Drying: Add 2-3 spatulas of anhydrous Sodium Sulfate (Na₂SO₄) to the organic layer. Swirl the flask.

    • Validation (The "Snow Globe" Effect): If the Na₂SO₄ clumps together, water is still present; add more. The system is dry when the newly added Na₂SO₄ flows freely as individual granules when swirled.

  • Filtration: Filter the dried organic solution through a fluted filter paper (or a fritted glass funnel) into a pre-weighed round-bottom flask. Rinse the filter cake with 5 mL of fresh DCM to ensure quantitative transfer.

  • Concentration: Remove the DCM using a rotary evaporator under reduced pressure (water bath at 30°C).

  • Final Drying: Place the flask under high vacuum (Schlenk line or vacuum pump) for 1 hour to remove trace solvent.

    • Storage Note: The resulting free base is sensitive to atmospheric CO₂ (which can form carbamates) and oxidation. Flush the flask with Argon or Nitrogen gas, seal tightly, and store at -20°C if not used immediately.

References

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved March 6, 2026, from [Link]

Application

Amide coupling reaction conditions for 6-(Aminomethyl)picolinonitrile

Application Note: Precision Amide Coupling Protocol for 6-(Aminomethyl)picolinonitrile Executive Summary This guide details the optimized conditions for synthesizing amides using 6-(Aminomethyl)picolinonitrile (CAS: 1354...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Amide Coupling Protocol for 6-(Aminomethyl)picolinonitrile

Executive Summary

This guide details the optimized conditions for synthesizing amides using 6-(Aminomethyl)picolinonitrile (CAS: 135450-25-8). While structurally similar to benzylamine, this building block presents unique challenges due to the electron-withdrawing nature of the picolinonitrile core, which attenuates the nucleophilicity of the primary amine. Furthermore, the nitrile moiety at the C2 position is susceptible to hydrolysis under harsh acidic or basic conditions, requiring chemoselective protocols.

This document provides two primary workflows:

  • Method A (HATU): The "Gold Standard" for research-scale, high-yield synthesis.

  • Method B (T3P): A scalable, low-epimerization protocol ideal for process chemistry.[1]

Substrate Profile & Strategic Analysis

PropertyDataImplication for Coupling
Structure Pyridine ring, 2-CN, 6-CH₂NH₂Electronic Effect: The electron-deficient pyridine ring (exacerbated by the 2-cyano group) reduces the pKa of the 6-aminomethyl group compared to benzylamine (~9.5 vs. ~8.8).
Nucleophilicity ModerateRequires highly activated esters (e.g., OAt/OBt esters) for efficient coupling; unactivated esters may react sluggishly.
Stability Nitrile (C≡N)Chemoselectivity: Avoid strong aqueous acids/bases at high temperatures to prevent hydrolysis to amide/carboxylic acid.
Solubility Moderate (Polar Organic)Free base is soluble in DCM, DMF, DMSO. HCl salt requires base neutralization in situ.

Protocol A: The "Gold Standard" (HATU-Mediated)

Recommended for: Discovery chemistry, milligram to gram scale, and chiral carboxylic acids.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive OAt-active ester. The 7-azabenzotriazole moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction rate, compensating for the lower nucleophilicity of the picolinonitrile amine.

Materials
  • Amine: 6-(Aminomethyl)picolinonitrile (free base or HCl salt).[2]

  • Acid: Carboxylic acid of choice (1.0 equiv).

  • Reagent: HATU (1.1 – 1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if using HCl salt; 2.0 equiv if free base).

  • Solvent: Anhydrous DMF (preferred) or DCM.

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (2.0 mmol) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 mmol) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution typically turns yellow/orange.

  • Amine Addition: Add 6-(Aminomethyl)picolinonitrile (1.0 mmol).

    • If using the HCl salt: Premix the amine salt with 1.0 equiv of DIPEA in minimal DMF before adding to the main reaction to ensure solubility.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS (Look for product mass; disappearance of activated ester).

  • Workup (Aqueous):

    • Dilute with EtOAc (30 mL).

    • Wash with sat. NaHCO₃ (2 x 10 mL) to remove HOBt/HOAt byproducts.

    • Wash with Water (1 x 10 mL) and Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Scalable & Low-Epimerization (T3P-Mediated)

Recommended for: Scale-up (>10g), epimerization-prone chiral acids, and difficult purifications.

Rationale: T3P (Propanephosphonic acid anhydride) acts as a kinetic dehydrating agent. It does not form an explosive intermediate (unlike HOBt) and its byproducts are water-soluble, simplifying purification. It is exceptionally mild, preserving the nitrile group and stereocenters.

Materials
  • Reagent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (acting as both base and co-solvent) or NMM (N-methylmorpholine).

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step Procedure
  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), 6-(Aminomethyl)picolinonitrile (1.1 equiv), and EtOAc (5–10 volumes).

  • Base: Add Pyridine (3.0 equiv). Alternatively, use NMM (3.0 equiv).

  • Coupling: Cool to 0°C. Dropwise add T3P solution (1.5 equiv) over 10 minutes.

  • Propagation: Allow to warm to RT and stir for 2–12 hours.

  • Workup:

    • Quench with water (5 volumes).

    • Separate layers.

    • Wash organic layer with 0.5 M HCl (carefully, keep cold) to remove excess pyridine/amine. Caution: Do not heat or prolong acid exposure to protect the nitrile.

    • Wash with sat. NaHCO₃ and Brine.

Comparative Data Analysis

FeatureHATU / DIPEAT3P / PyridineEDC / HOBt
Reaction Rate Very Fast (<2 h)Moderate (2–12 h)Slow (Overnight)
Epimerization Control ExcellentSuperior Good
Purification Requires chromatography (remove urea/HOAt)Simple Extraction (Water soluble byproducts)Urea removal can be difficult
Cost HighModerateLow
Suitability for Nitriles HighHighHigh

Visualization: Reaction Logic & Troubleshooting

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the activation pathways and the critical decision points for the amine attack.

G Acid Carboxylic Acid (R-COOH) Activation Activation Step (HATU or T3P) Acid->Activation + Base ActiveEster Activated Ester (Reactive Intermediate) Activation->ActiveEster Coupling Nucleophilic Attack ActiveEster->Coupling Amine 6-(Aminomethyl) picolinonitrile Amine->Coupling Nucleophile Product Target Amide Coupling->Product SideRxn Hydrolysis/Epimerization (Avoid Strong Acid/Base) Coupling->SideRxn If T > 60°C or pH < 2

Caption: Mechanistic flow for the amide coupling of 6-(Aminomethyl)picolinonitrile. Note the critical control point to avoid hydrolysis.

Figure 2: Optimization Decision Tree

DecisionTree Start Start: Coupling Fails or Low Yield CheckLCMS Analyze LC-MS Start->CheckLCMS SM_Remain SM Acid Remains CheckLCMS->SM_Remain Incomplete Prod_Hyd Product Hydrolyzed (Amide -> Acid) CheckLCMS->Prod_Hyd Side Product Racemization Racemization Observed CheckLCMS->Racemization Stereo Loss CheckSterics Steric Hindrance? SM_Remain->CheckSterics MilderCond Switch to T3P Lower Temp (0°C) Prod_Hyd->MilderCond Racemization->MilderCond TryHATU Switch to HATU Increase Temp to 40°C CheckSterics->TryHATU No AcidChloride Use Acid Chloride (Ghosez Reagent) CheckSterics->AcidChloride Yes

Caption: Troubleshooting workflow for optimizing reaction conditions based on LC-MS data.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][3] Organic Letters, vol. 13, no.[1][3] 19, 2011, pp. 5048–5051.[3]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive."[4][5][6] Journal of the American Chemical Society, vol. 115, no. 10, 1993, pp. 4397–4398.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631.

  • Sigma-Aldrich. "Product Specification: 6-(Aminomethyl)picolinonitrile hydrochloride."

Sources

Method

Application Note: Engineering Rigid PROTAC Linkers Using 6-(Aminomethyl)picolinonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis, structural rationale, and validation of rigidified Proteolysis Targeting Chimeras (PROTACs). Introduction: The Parad...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis, structural rationale, and validation of rigidified Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Paradigm Shift Toward Rigid PROTAC Linkers

Historically, the design of Proteolysis Targeting Chimeras (PROTACs) has relied heavily on flexible polyethylene glycol (PEG) or long-chain aliphatic alkyl groups to bridge the Protein of Interest (POI) ligand and the E3 ubiquitin ligase recruiting ligand. While flexible linkers offer synthetic ease and broad conformational sampling, they frequently suffer from poor pharmacokinetic properties, high susceptibility to oxidative metabolism, and a significant entropic penalty upon ternary complex formation[1].

Recent optimization strategies in targeted protein degradation have demonstrated that incorporating rigid motifs—such as heterocyclic scaffolds (e.g., piperazines, piperidines, and pyridines)—can dramatically enhance the intracellular behavior and degradation activity of PROTACs[2]. The introduction of pyridine-based linkers restricts the conformational freedom of the PROTAC, thereby "locking" the molecule into a productive conformation that favors stable ternary complex formation. Furthermore, rigidified linkers often reduce the total polar surface area (TPSA), which can improve membrane permeability and overall oral bioavailability[2].

In this context, 6-(Aminomethyl)picolinonitrile emerges as a highly versatile, bifunctional intermediate for synthesizing rigidified PROTAC linkers. It provides a rigid pyridine core flanked by two orthogonal reactive handles, allowing for modular, step-wise assembly of complex heterobifunctional molecules.

G POI Protein of Interest (Target) Linker Rigid Pyridine Linker (6-AMP Core) POI->Linker TC Stable Ternary Complex (Low Entropic Penalty) Linker->TC Induces E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Linker UB Polyubiquitination TC->UB Recruits E2 Degradation Proteasomal Degradation UB->Degradation Targets to 26S

Fig 1. Mechanism of rigid linker-mediated ternary complex formation and targeted degradation.

Chemical Properties and Structural Rationale

The utility of 6-(Aminomethyl)picolinonitrile (often supplied as a hydrochloride salt) lies in its dual functionality:

  • Aminomethyl Group: A highly nucleophilic primary amine, optimal for standard amide coupling with carboxylic acid-bearing ligands.

  • Picolinonitrile Group: An electron-deficient nitrile that remains inert during standard amine-acid couplings, acting as a "protecting-group-free" handle. Post-coupling, the nitrile can be hydrolyzed to a carboxylic acid for a secondary amide coupling, or converted into a tetrazole via click chemistry to serve as a bioisostere.

Quantitative Data Summary: Physicochemical Properties

Table 1: Chemical properties of 6-(Aminomethyl)picolinonitrile hydrochloride[3].

PropertyValue / Description
Chemical Name 6-(Aminomethyl)picolinonitrile hydrochloride
CAS Number 135450-25-8
Molecular Formula C₇H₈ClN₃
Molecular Weight 169.61 g/mol
Structural Features Pyridine ring (rigid core), Primary amine (nucleophile), Nitrile (orthogonal handle)
Storage Conditions Inert atmosphere, 2-8°C (hygroscopic)

Synthetic Protocols: Constructing the PROTAC

The following protocols detail the step-wise integration of 6-(Aminomethyl)picolinonitrile into a PROTAC scaffold. Every step is designed as a self-validating system, ensuring that the intermediate is verified before proceeding, thereby preventing the waste of expensive POI/E3 ligands.

Synth Start 6-(Aminomethyl)picolinonitrile (Primary Amine + Nitrile) Step1 Amide Coupling (HATU/DIPEA) Attach Ligand 1 Start->Step1 Step 1 Intermediate Mono-functionalized Nitrile Intermediate Step1->Intermediate Isolate Step2 Nitrile Hydrolysis (NaOH/H2O2) Intermediate->Step2 Step 2 Step3 Secondary Amide Coupling Attach Ligand 2 Step2->Step3 Step 3 Final Rigid PROTAC Molecule Step3->Final Purify

Fig 2. Step-by-step synthetic workflow utilizing the orthogonal reactivity of 6-AMP.

Protocol 1: Primary Amide Coupling (Attaching Ligand 1)

Causality & Rationale: We utilize HATU and DIPEA in DMF. HATU is selected over EDC/NHS because PROTAC ligands (e.g., VHL or CRBN binders) often contain sterically hindered carboxylic acids or sensitive stereocenters. HATU ensures rapid activation and high-yielding coupling with minimal epimerization.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid-bearing ligand (1.0 eq, e.g., a VHL ligand derivative) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 6-(Aminomethyl)picolinonitrile hydrochloride (1.1 eq). The excess DIPEA will neutralize the hydrochloride salt, freeing the primary amine.

  • Reaction: Stir the mixture at room temperature for 2–4 hours under a nitrogen atmosphere.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The disappearance of the starting ligand mass and the appearance of the expected product mass (Ligand 1 + 133 Da - H₂O) validates successful coupling.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Orthogonal Nitrile Hydrolysis

Causality & Rationale: The nitrile must be converted to a carboxylic acid to attach the second ligand. We use mild basic peroxide conditions (NaOH/H₂O₂) rather than harsh acidic reflux. This causality is critical: harsh acids or prolonged heating will cleave the newly formed amide bond and potentially degrade the attached E3 ligase ligand.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified intermediate from Protocol 1 in a 1:1 mixture of EtOH and DMSO.

  • Hydrolysis: Cool the solution to 0°C. Dropwise, add 1 M aqueous NaOH (2.0 eq) followed by 30% H₂O₂ (5.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (QC): Monitor via TLC/LC-MS. The nitrile peak will shift to a more polar spot (carboxylic acid). The mass should increase by +18 Da (hydrolysis to amide) and then another +1 Da (hydrolysis to acid, accounting for mass loss of NH₃).

  • Workup: Carefully acidify the mixture to pH 3-4 using 1 M HCl at 0°C to precipitate the carboxylic acid intermediate. Filter and dry under a vacuum.

  • Note: This newly formed carboxylic acid can now be subjected to a second HATU-mediated coupling (identical to Protocol 1) with an amine-bearing POI ligand to yield the final PROTAC.

Biological Evaluation: Ternary Complex Validation

Synthesizing the PROTAC is only half the battle. Because PROTACs operate via an event-driven pharmacology rather than an occupancy-driven one, binary binding affinity (K_d) to the target does not guarantee degradation. The true driver of ubiquitination is the cooperative formation of the POI–PROTAC–E3 ternary complex[1].

Protocol 3: TR-FRET Assay for Ternary Complex Stability

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed because it specifically measures the proximity between the POI and the E3 ligase. By tagging the POI with a Europium (Eu) donor and the E3 ligase with an Allophycocyanin (APC) acceptor, a FRET signal is only generated when the rigid PROTAC successfully bridges the two proteins.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of Eu-tagged POI (e.g., 10 nM) and APC-tagged E3 ligase complex (e.g., 50 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Compound Titration: Prepare a 12-point serial dilution of the synthesized PROTAC (from 10 µM down to 0.05 nM) in DMSO.

  • Incubation: In a 384-well white microplate, mix 5 µL of POI, 5 µL of E3 ligase, and 100 nL of the PROTAC dilution.

  • Self-Validating Controls:

    • Positive Control: A known flexible PROTAC (e.g., MZ1 if targeting BRD4) to benchmark the rigid linker's performance.

    • Negative Control (Hook Effect): High concentrations of the PROTAC (>10 µM) should show a decrease in FRET signal, validating that the signal is dependent on ternary (not binary) complex formation.

  • Measurement: Incubate for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of PROTAC concentration to determine the EC₅₀ of ternary complex formation.

Table 2: Expected TR-FRET Assay Setup and Validation Matrix

Well TypeEu-POIAPC-E3PROTACExpected FRET SignalValidation Purpose
Assay Well ++TitratedBell-shaped curveDetermine EC₅₀ and Hook Effect
Vehicle Control ++DMSO onlyBaselineEstablish background proximity
Competitor ++PROTAC + Free LigandBaselineProves binding is specific to target pockets

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

Sources

Application

Introduction: The Chemical Personality of 6-(Aminomethyl)picolinonitrile

Technical Guide: Reductive Amination Strategies for 6-(Aminomethyl)picolinonitrile In the landscape of medicinal chemistry, 6-(Aminomethyl)picolinonitrile (also known as 6-(aminomethyl)pyridine-2-carbonitrile) is a high-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Reductive Amination Strategies for 6-(Aminomethyl)picolinonitrile

In the landscape of medicinal chemistry, 6-(Aminomethyl)picolinonitrile (also known as 6-(aminomethyl)pyridine-2-carbonitrile) is a high-value bifunctional building block. It serves as a critical node for fragment-based drug discovery (FBDD) and the synthesis of PROTAC linkers, offering two distinct handles:

  • The Nitrile (C2 position): An electrophilic "warhead" precursor (convertible to amidines, tetrazoles, or amides) or a robust polar contact for hydrogen bonding in active sites.

  • The Aminomethyl (C6 position): A primary amine tether for coupling to scaffolds via reductive amination or acylation.

Chemo-Selectivity Challenge: The primary challenge in utilizing this molecule is the preservation of the nitrile group during the amine alkylation. The pyridine ring, electron-deficient due to the nitrogen heteroatom and the electron-withdrawing nitrile, reduces the nucleophilicity of the primary amine compared to a standard benzylamine. Furthermore, the nitrile is susceptible to reduction under catalytic hydrogenation (H₂/Pd or H₂/Ra-Ni) or strong hydride conditions (LiAlH₄), necessitating highly chemoselective hydride donors.

This guide details three field-proven protocols to alkylate the amine while leaving the nitrile untouched.

Mechanistic Insight & Strategy

The reductive amination proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is then reduced to the secondary amine.

  • Electronic Effect: The electron-poor pyridine ring lowers the pKa of the exocyclic amine (estimated pKa ~7.5–8.0 vs. ~9.5 for benzylamine). This reduces the rate of nucleophilic attack on the carbonyl carbon (Step 1).

  • Implication: For sterically hindered or electron-rich ketones, "forcing" conditions (Lewis acid catalysis) may be required to drive imine formation before the reducing agent acts.

  • Hydride Selection: We prioritize Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride because they are electrophilic reducing agents. They reduce the protonated imine (iminium ion) much faster than the carbonyl starting material, preventing the formation of alcohol byproducts.

Decision Logic for Protocol Selection

ProtocolSelection Start Start: 6-(Aminomethyl)picolinonitrile + Carbonyl Partner CheckCarbonyl Analyze Carbonyl Partner Start->CheckCarbonyl Aldehyde Reactivity: Aldehyde (High Reactivity) CheckCarbonyl->Aldehyde Ketone Reactivity: Ketone (Moderate/Low Reactivity) CheckCarbonyl->Ketone STAB Protocol A: STAB (Na(OAc)3BH) in DCE or DCM Aldehyde->STAB Standard Path Sterics Is the Ketone Bulky/Electron-Rich? Ketone->Sterics Check Sterics Finish Isolated Secondary Amine (Nitrile Intact) STAB->Finish Workup: NaHCO3 quench No No Sterics->No No Yes Yes Sterics->Yes Yes No->STAB Titanium Protocol B: Ti(OiPr)4 Pre-complexation + NaBH4 Yes->Titanium Lewis Acid Activation Titanium->Finish Workup: NaOH/Rochelle's Salt

Figure 1: Decision tree for selecting the optimal reductive amination method based on substrate reactivity.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and reactive ketones (e.g., cyclohexanone). Reference Grounding: Based on the Abdel-Magid method [1], known for high tolerance of nitriles and acid-sensitive groups.[1]

Reagents:

  • Amine: 6-(Aminomethyl)picolinonitrile (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[2]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketones to catalyze imine formation.

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the amine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Carbonyl Addition: Add the carbonyl partner (1.1 equiv).

    • Note: If using a ketone, add Glacial Acetic Acid (1.0 equiv) at this stage. For aldehydes, this is usually optional but recommended if the reaction is sluggish.

  • Imine Equilibrium: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (1.4 equiv) in a single portion. The reaction may evolve slightly gas (H₂); ensure the system is vented through a needle/bubbler.

  • Monitoring: Stir at RT. Aldehydes typically complete in 1–4 hours; ketones may require 12–24 hours. Monitor by LC-MS (look for M+H of product; disappearance of imine peak).

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc).

Why this works: STAB is sterically bulky and electron-poor, making it less reactive toward the carbonyl group itself but highly reactive toward the protonated imine. It leaves the nitrile completely untouched.

Protocol B: The "Lewis Acid Force" (Titanium Method)

Best for: Bulky ketones, electron-rich aromatic ketones, or "dead" substrates. Reference Grounding: Mattson et al. [2] demonstrated Ti(OiPr)₄ as a water scavenger and Lewis acid activator.

Reagents:

  • Amine: 6-(Aminomethyl)picolinonitrile (1.0 equiv)

  • Carbonyl: Difficult Ketone (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2–1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (anhydrous).[2]

Step-by-Step:

  • Complexation: In a dried vial under N₂, combine the amine (1.0 equiv) and ketone (1.1 equiv) in neat Ti(OiPr)₄ (if liquid) or minimal THF.

  • Imine Formation: Stir at RT for 4–12 hours. The solution typically turns yellow/orange. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and scavenges the water released, driving the equilibrium to the imine.

  • Dilution: Dilute the viscous mixture with anhydrous THF (to ~0.2 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) carefully (exothermic). Allow to warm to RT and stir for 2–4 hours.

    • Note: We use NaBH₄ here, not STAB. The titanium coordinates the imine, making it susceptible to the smaller, stronger borohydride, while the nitrile remains stable at 0°C–RT.

  • Hydrolysis (Critical): Quench by adding 1N NaOH or aqueous Rochelle’s salt (potassium sodium tartrate). Stir vigorously for 1 hour. The titanium will form a white precipitate (TiO₂) or a soluble tartrate complex.

    • Troubleshooting: If the emulsion is stubborn, filter through a Celite pad before extraction.

  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Quantitative Comparison of Methods

FeatureProtocol A (STAB)Protocol B (Ti-Mediated)Protocol C (NaBH₃CN)
Primary Use Case Aldehydes, Simple KetonesSterically Hindered KetonesAcid-Sensitive Substrates
Nitrile Stability Excellent Excellent Excellent
Reagent Toxicity Low (Borate salts)Low (Titanium salts)High (Cyanide risk)
Water Tolerance ModerateLow (Ti reacts with water)High
Reaction Rate Fast (1-12 h)Slow (Imine form. takes time)Slow (pH dependent)
Workup Difficulty Easy (Bicarb wash)Moderate (Ti emulsion)Hazardous (HCN gas risk)

Safety & Handling

  • Nitrile Stability: While picolinonitriles are relatively robust, avoid heating above 60°C in strongly acidic (HCl) or basic (NaOH) aqueous media to prevent hydrolysis to the amide (picolinamide) or acid.

  • Cyanide Management (Protocol C only): If using NaBH₃CN, ensure all waste streams are treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide before disposal. Protocol A is strongly recommended to avoid this hazard.

  • STAB Handling: STAB degrades in moist air.[2] Store in a desiccator. If the reagent smells strongly of acetic acid and is "clumpy," it has hydrolyzed and will result in poor yields.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry, 55(8), 2552–2554.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

  • Tripathi, R. P., et al. (2008). Direct Reductive Amination of Carbonyl Compounds with Amines using NaBH4/I2. Journal of Organic Chemistry (Specific application of borohydride variants). [General Reference for Borohydride Chemistry]

Sources

Method

Application Note: Hydrolysis of the Nitrile Group in 6-(Aminomethyl)picolinonitrile

Abstract & Strategic Overview This application note details the procedure for the hydrolysis of 6-(aminomethyl)picolinonitrile (CAS: N/A for specific nitrile, analog to 2-cyano-6-aminomethylpyridine) to its corresponding...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the procedure for the hydrolysis of 6-(aminomethyl)picolinonitrile (CAS: N/A for specific nitrile, analog to 2-cyano-6-aminomethylpyridine) to its corresponding carboxylic acid, 6-(aminomethyl)picolinic acid (also known as 6-(aminomethyl)pyridine-2-carboxylic acid).

Target Compound Analysis:

  • Substrate: 6-(Aminomethyl)picolinonitrile.

  • Functional Groups: Pyridine ring (electron-deficient), Nitrile (C-2 position), Primary Amine (C-6 position, benzylic-like reactivity).

  • Product: 6-(Aminomethyl)picolinic acid. This molecule is amphoteric (zwitterionic), containing both a basic primary amine and an acidic carboxylic acid.

Strategic Recommendation: While both acidic and basic hydrolysis are chemically feasible, Acidic Hydrolysis is the recommended "Gold Standard" protocol for this specific substrate.

  • Reasoning: The presence of the primary amine means the product will naturally form a stable salt (dihydrochloride) in acidic media. This circumvents the solubility challenges often associated with isolating highly polar zwitterionic amino acids from aqueous basic streams. The commercial availability of the dihydrochloride salt (CAS 2241594-35-2) supports this as the preferred industrial form.

Reaction Mechanism & Chemical Strategy

The transformation proceeds via a nucleophilic attack of water on the nitrile carbon, catalyzed by acid or base.[1][2]

Mechanistic Pathway (Acid-Catalyzed)
  • Protonation: The nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon.[1][2]

  • Attack: Water attacks the activated carbon, forming an imidic acid intermediate.

  • Tautomerization: Rapid rearrangement to the primary amide (6-(aminomethyl)picolinamide).

  • Hydrolysis: The amide bond is further hydrolyzed (slower step) to release ammonia (as ammonium) and the carboxylic acid.[2][3][4]

  • Salt Formation: In excess HCl, both the pyridine nitrogen and the primary amine are protonated, yielding the dihydrochloride salt.

Visualization: Reaction Logic

ReactionLogic cluster_conditions Critical Parameters Substrate 6-(Aminomethyl) picolinonitrile Acid 6M HCl, Reflux (>100°C) Substrate->Acid Inter Intermediate: 6-(Aminomethyl) picolinamide Product Product: 6-(Aminomethyl) picolinic acid (Dihydrochloride Salt) Inter->Product Slow Hydrolysis (-NH4Cl) Acid->Inter Fast Hydrolysis P1 Temp: 100-110°C P2 Time: 4-6 Hours P3 Solvent: Aqueous HCl

Caption: Step-wise conversion of the nitrile to the carboxylic acid salt via the amide intermediate.

Experimental Protocols

Protocol A: Acid Hydrolysis (Recommended)

Objective: Synthesis of 6-(aminomethyl)picolinic acid dihydrochloride. Scale: 1.0 gram (Scale-up factor: Linear up to 50g).

Reagents & Equipment
ReagentQuantityMolar Eq.Role
6-(Aminomethyl)picolinonitrile1.0 g (7.5 mmol)1.0Substrate
Hydrochloric Acid (6M)15 mL~12.0Reagent/Solvent
Ethanol (Optional)5 mLN/ACo-solvent (if solubility issues)
Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add the nitrile substrate to the flask. Slowly add 6M HCl. Note: Exotherm is possible; add acid gradually.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C). Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor by TLC (Eluent: MeOH/DCM 1:4) or HPLC. The nitrile spot (high Rf) should disappear, followed by the amide intermediate, eventually leaving the acid (low Rf, streak).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentration: Remove the aqueous acid under reduced pressure (rotary evaporator) at 50°C. A solid residue (crude dihydrochloride salt) will form.

    • Chase: To remove excess HCl, add 10 mL of water and re-evaporate. Repeat twice.

  • Purification (Crystallization):

    • Dissolve the crude residue in a minimum amount of hot ethanol or methanol.

    • Add diethyl ether or acetone dropwise until turbidity is observed.

    • Cool to 4°C overnight to crystallize the white solid.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Protocol B: Basic Hydrolysis (Alternative)

Objective: Synthesis of free 6-(aminomethyl)picolinic acid (Zwitterion). Note: Use this only if the salt form is undesirable.

Reagents
ReagentQuantityRole
6-(Aminomethyl)picolinonitrile1.0 gSubstrate
Sodium Hydroxide (2.5 M)10 mLReagent
HCl (1M)As neededNeutralization
Step-by-Step Procedure
  • Reaction: Suspend the nitrile in 2.5 M NaOH. Heat to 80-90°C for 2-4 hours. Ammonia gas evolution will be observed.[3][4]

  • Monitoring: Ensure complete disappearance of the intermediate amide.

  • Neutralization (Critical):

    • Cool the solution to 0°C.

    • Carefully adjust pH with 1M HCl.

    • Target pH: Adjust to the Isoelectric Point (pI) . Estimated pI is approx 6.5 - 7.5 (Pyridine N is weak base, Amine is base, Carboxyl is acid).

  • Isolation:

    • At the pI, the zwitterion is least soluble. If precipitation occurs, filter immediately.

    • If no precipitate: Use a strongly acidic cation exchange resin (e.g., Dowex 50W). Load at pH 2, wash with water, and elute with 2M NH4OH. Lyophilize the eluent.

Analytical Validation (QC)

MethodExpected SignalInterpretation
1H NMR (D2O) δ ~8.0-8.5 (m, 3H, Pyridine)Aromatic region shifts downfield due to protonation/salt form.
δ ~4.4 (s, 2H, -CH2-NH2)Benzylic methylene singlet.
Absence of amide NH2Confirms full hydrolysis.
IR Spectroscopy Broad band 2500-3300 cm⁻¹O-H stretch (acid) + N-H stretch (amine salt).
Strong peak ~1720-1740 cm⁻¹C=O stretch (Carboxylic acid).
Absence of ~2240 cm⁻¹Disappearance of Nitrile (-CN).
Mass Spec (ESI) m/z = 153.06 [M+H]+Molecular ion of the free acid.

Workflow Visualization

Workflow Start Start: 6-(Aminomethyl) picolinonitrile Reaction Reflux in 6M HCl (4-6 Hours, 100°C) Start->Reaction Check QC Check: TLC/HPLC (Nitrile/Amide absent?) Reaction->Check Check->Reaction Incomplete Evap Rotary Evaporation (Remove H2O/HCl) Check->Evap Complete Cryst Crystallization (MeOH/Ether) Evap->Cryst Filter Filtration & Drying Cryst->Filter End Final Product: Dihydrochloride Salt Filter->End

Caption: Operational workflow for the acid-mediated hydrolysis and isolation of the dihydrochloride salt.

References

  • Sigma-Aldrich. Product Specification: 6-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride (CAS 2241594-35-2).

  • Katz, L. et al. (1950). Hydrolysis of cyanopyridines.[5] Journal of Organic Chemistry.[6] (General methodology for pyridine nitrile hydrolysis).

  • Shishoo, C. J., et al. (1983).[7] Reaction of nitriles under acidic conditions.[1][2][3][4][8][9][10][11][12] Journal of Heterocyclic Chemistry. (Precedent for stability of aminomethyl groups).

  • ChemicalBook. Synthesis of 6-Aminopyridine-2-carboxylic acid. (Analogous basic hydrolysis protocols).

  • US Patent 5756750. Continuous processes for the hydrolysis of cyanopyridines. (Industrial conditions for cyanopyridine hydrolysis).

Sources

Application

Chemo-Orthogonal Protection Strategies for 6-(Aminomethyl)picolinonitrile

Abstract & Strategic Context 6-(Aminomethyl)picolinonitrile (CAS: 139443-46-2) is a high-value bifunctional building block. It serves as a critical linker in PROTAC design and, more importantly, as a covalent "warhead" s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

6-(Aminomethyl)picolinonitrile (CAS: 139443-46-2) is a high-value bifunctional building block. It serves as a critical linker in PROTAC design and, more importantly, as a covalent "warhead" scaffold in protease inhibitors (e.g., targeting Zika virus NS2B-NS3) and for N-terminal cysteine bioconjugation.

The Chemical Challenge: The molecule presents a dichotomy of reactivity:

  • Primary Amine (Nucleophilic): Requires protection to prevent polymerization or side reactions during coupling.

  • 2-Cyano Group (Electrophilic): Unlike aliphatic nitriles, the nitrile at the picolinic (2-) position is electron-deficient due to the pyridine ring's inductive effect. This makes it highly susceptible to:

    • Nucleophilic attack: By hydroxides (hydrolysis to amide/acid) or amines (amidine formation).

    • Reduction: During catalytic hydrogenation (common for Cbz removal).

This guide provides field-proven strategies to protect the amine without compromising the integrity of the activated nitrile.

Strategic Analysis: Selecting the Right Group

The choice of protecting group (PG) is dictated by the downstream chemistry.

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Cbz (Benzyloxycarbonyl)
Primary Utility Solution-phase synthesis; building block storage.Solid-Phase Peptide Synthesis (SPPS).[1][2]Orthogonal to Boc/Fmoc.[3][4]
Nitrile Stability High. Stable to basic installation and acidic removal.Moderate. Risk of nucleophilic attack by piperidine during deprotection.Low. Hydrogenolysis (

) often reduces the nitrile or pyridine ring.
Removal TFA/DCM or HCl/Dioxane.20% Piperidine/DMF.HBr/AcOH (Safe) or

(Risky).
Recommendation Preferred. Safest profile.Use with Caution. Monitor for amidine byproducts.Avoid unless strictly necessary.
Decision Matrix (Graphviz)

PG_Selection_Strategy Start Start: 6-(Aminomethyl)picolinonitrile App_Type Downstream Application? Start->App_Type Sol_Phase Solution Phase Synthesis App_Type->Sol_Phase General Organic Synth Solid_Phase Solid Phase (SPPS) App_Type->Solid_Phase Peptide/Resin Boc_Route Select Boc Protection (Acid Labile) Sol_Phase->Boc_Route Standard Protocol Fmoc_Route Select Fmoc Protection (Base Labile) Solid_Phase->Fmoc_Route Required for SPPS Risk_Check Risk Assessment: Is Nitrile Reduction a risk? Fmoc_Route->Risk_Check Deprotection Step Monitor Amidine Formation Monitor Amidine Formation Risk_Check->Monitor Amidine Formation Piperidine Attack Risk caption Figure 1: Strategic Decision Tree for Protecting Group Selection.

Protocol A: Boc Protection (The Gold Standard)

This is the most robust method. The nitrile is stable to the mild basic conditions of installation and the acidic conditions of removal.

Mechanism & Causality

We use


  (Boc anhydride) with a mild base.
  • Why Dioxane/Water? The dihydrochloride salt of the starting material is water-soluble. A biphasic or miscible organic/aqueous system ensures solubility of both the amine salt and the hydrophobic

    
    .
    
  • Why

    
    ?  It buffers the pH around 8-9. Stronger bases (NaOH, pH > 12) risk hydrolyzing the 2-cyanopyridine to the picolinamide or picolinic acid.
    
Materials
  • 6-(Aminomethyl)picolinonitrile dihydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[2]
    
  • Sodium Bicarbonate (

    
    ) (2.5 - 3.0 eq)
    
  • Solvent: 1,4-Dioxane and Water (1:1 ratio)[5]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 6-(aminomethyl)picolinonitrile dihydrochloride (e.g., 1.0 g, 4.85 mmol) in water (10 mL).

  • Buffering: Add 1,4-dioxane (10 mL). Cool to 0°C. Slowly add solid

    
     (1.22 g, 14.5 mmol). Note: Gas evolution (
    
    
    
    ) will occur.[6]
  • Addition: Add

    
     (1.16 g, 5.33 mmol) dropwise (or portion-wise if solid) over 10 minutes.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2][7] The starting amine (polar) should disappear; the Boc-product (less polar) appears.

  • Work-up (Crucial for Nitrile Stability):

    • Dilute with EtOAc (50 mL).

    • Do NOT wash with strong base. Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Optional: If excess

      
       remains, wash with a dilute solution of glycine or imidazole (to scavenge electrophile), though usually not necessary.
      
  • Isolation: Dry over

    
    , filter, and concentrate
    in vacuo.
    
    • Yield Expectations: 85–95% as a white/off-white solid.

Boc Deprotection Note
  • Reagent: TFA/DCM (1:[8]1) or 4M HCl in Dioxane.

  • Stability: The 2-cyanopyridine ring is electron-deficient and highly stable to TFA. It does not undergo Pinner reaction (conversion to imidate) unless an alcohol is present and the mixture is heated/dry. Using TFA/DCM is safe.

Protocol B: Fmoc Protection (For SPPS)

Warning: The installation is straightforward, but the removal of Fmoc requires attention. Standard piperidine deprotection can attack the activated nitrile.

Mechanism & Causality

We use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl.

  • Why Fmoc-OSu? Fmoc-Cl is highly reactive and can generate HCl, which might cause premature side reactions. Fmoc-OSu releases N-hydroxysuccinimide (neutral/weakly acidic) and is more chemoselective for the amine over the nitrile.

Step-by-Step Procedure
  • Dissolution: Dissolve the amine salt (1.0 eq) in Water/Acetonitrile (1:1).

  • Base: Add

    
     (2.5 eq). Ensure pH is ~8.5.
    
  • Addition: Add Fmoc-OSu (1.05 eq) dissolved in a minimal amount of Acetonitrile.

  • Reaction: Stir at RT for 2–3 hours.

  • Work-up:

    • Acidify carefully to pH 4–5 with 1M HCl (prevents emulsion, but don't go too low to avoid removing the nitrile).

    • Extract with EtOAc. Wash with water and brine.[2][7]

    • Dry and concentrate.[2]

Critical Protocol: Fmoc Deprotection (The "Safe" Way)

Standard 20% Piperidine in DMF can lead to amidine formation (nucleophilic attack of piperidine on the nitrile carbon) if left too long.

Optimized Deprotection:

  • Reagent: 20% Piperidine in DMF.

  • Method: Short pulses.

    • Pulse 1: 1 minute (flow wash).

    • Pulse 2: 5–7 minutes (reaction).

  • Alternative (Safer): Use 5% DBU / 2% Piperidine in DMF . DBU is non-nucleophilic (sterically hindered), reducing the risk of attacking the nitrile while effecting Fmoc removal.

Visualizing the Workflow

Boc_Workflow Step1 1. Dissolve Amine Salt (H2O/Dioxane) Step2 2. Buffer pH 8-9 (NaHCO3) Step1->Step2 Cool to 0°C Step3 3. Add Boc2O (Electrophile) Step2->Step3 Dropwise Step4 4. Work-up (EtOAc Extract) Step3->Step4 3h, RT Step5 5. Product Isolation (N-Boc-Nitile) Step4->Step5 Dry & Conc. caption Figure 2: Step-by-step workflow for Boc protection.

Troubleshooting & Stability Data

IssueCauseSolution
Loss of Nitrile (M-27 mass shift) Hydrolysis to amide during workup.Avoid strong bases (NaOH/KOH). Use

or DIPEA.
Amidine Byproduct (+85 Da) Piperidine attack during Fmoc removal.Reduce deprotection time; switch to DBU-based cocktails.
Incomplete Protection pH too low (amine protonated).Ensure pH is >8 during

/Fmoc-OSu addition.
Nitrile Reduction Catalytic Hydrogenation (Pd/C).Avoid H2. Use acid-labile (Boc) or base-labile (Fmoc) groups only.
Analytical Validation
  • NMR Signature: Look for the methylene protons (

    
    -NH-Boc). In DMSO-d6, they typically appear as a doublet around 
    
    
    
    4.2–4.4 ppm. The Boc group appears as a singlet at
    
    
    1.4 ppm (9H).
  • IR Spectroscopy: The nitrile stretch (

    
    ) is diagnostic. Look for a sharp, weak-to-medium band at 2230–2240 cm⁻¹ . If this band disappears or shifts to ~1680 cm⁻¹ (amide), hydrolysis has occurred.
    

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • BenchChem. (2025).[1][2][7] An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Link

  • Morell, M., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation. RSC Advances. Link

    • Context: Validates the electrophilic nature of the 2-cyanopyridine warhead and its reactivity with nucleophiles (cysteine), highlighting the need for care during deprotection steps involving amines.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Method

Application Note: Strategic Coordination &amp; Functionalization of 6-(Aminomethyl)picolinonitrile Scaffolds

Executive Summary & Structural Logic This guide details the coordination chemistry and synthetic utility of 6-(aminomethyl)picolinonitrile (AMPN) . Unlike symmetric dipicolinic acid derivatives, AMPN offers a desymmetriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide details the coordination chemistry and synthetic utility of 6-(aminomethyl)picolinonitrile (AMPN) . Unlike symmetric dipicolinic acid derivatives, AMPN offers a desymmetrized pyridine scaffold featuring two distinct functional handles: a hard amine donor (


) and a reactive nitrile  (

) at the 2- and 6-positions.
Why This Scaffold Matters

In drug development and radiopharmaceutical design, AMPN serves as a versatile "lynchpin" molecule. Its utility stems from three distinct chemical behaviors:

  • N,N-Bidentate Chelation: The pyridine nitrogen (

    
    ) and the aminomethyl nitrogen (
    
    
    
    ) form a stable 5-membered chelate ring, leaving the nitrile free for bioconjugation.
  • N,N,N-Tridentate Potential: Under specific conditions, the nitrile nitrogen (

    
    ) can coordinate, or more commonly, be hydrolyzed in situ to an amide or carboxylate to form a tridentate pincer complex.
    
  • Metal-Promoted Activation: The coordination of the pyridine ring activates the nitrile carbon toward nucleophilic attack (e.g., hydrolysis to amides or [2+3] cycloaddition to tetrazoles), a phenomenon known as the metal-mediated nitrile activation .

Critical Handling & Precursor Synthesis

Context: The primary challenge in working with AMPN is its tendency to undergo self-condensation or hydrolysis if stored improperly. Most researchers obtain it via the partial reduction of 2,6-dicyanopyridine, a reaction that often yields the over-reduced diamine byproduct.

Protocol A: Selective Partial Reduction & Purification

Target: Isolation of mono-amine from dinitrile precursor.

Reagents:

  • 2,6-Dicyanopyridine (Starting Material)

  • 
     / 
    
    
    
    (Catalytic reduction system) or Raney Nickel
  • Dichloromethane (DCM) / Methanol (MeOH)

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve

    
     (0.5 eq) in MeOH. Add 2,6-dicyanopyridine (1.0 eq) under 
    
    
    
    atmosphere.
  • Controlled Addition: Cool to 0°C. Add

    
     (3.0 eq) portion-wise over 30 minutes. Crucial: Rapid addition causes exotherms that favor the formation of 2,6-bis(aminomethyl)pyridine (over-reduction).
    
  • Quench & Extraction: Quench with

    
     until pH < 2 (destroys borohydride). Wash with DCM to remove unreacted dinitrile.
    
  • Basification: Adjust aqueous layer pH to ~10 with

    
    .
    
  • Selective Extraction: Extract with DCM (

    
    ). The diamine byproduct is highly soluble in water; the mono-amine (AMPN) partitions into DCM.
    
  • Storage: Store as the hydrochloride salt (

    
    ) at -20°C. Free base is prone to oxidative degradation.
    

Metalation Protocol: Rhenium(I) Tricarbonyl Labeling

Application: Development of SPECT imaging agents (Tc-99m surrogates) or therapeutic radiopharmaceuticals (Re-186/188). Mechanism: The


 core requires a tridentate donor or a "2+1" mixed ligand system. AMPN acts as a bidentate (

) ligand, allowing the nitrile to function as a "hanging" electrophile for click chemistry or as a weak third donor.
Protocol B: Synthesis of

Reagents:

  • 
     or 
    
    
    
    precursor.
  • AMPN (Free base).

  • Solvent: Methanol.[1]

Workflow:

  • Precursor Dissolution: Dissolve

    
     (100 mg, 0.25 mmol) in 15 mL anhydrous methanol.
    
  • Ligand Addition: Add AMPN (1.1 eq) dropwise.

  • Reflux: Heat to reflux (65°C) for 4 hours under Argon. The solution will shift from clear to pale yellow.

  • Monitoring (IR Checkpoint):

    • Monitor the disappearance of CO bands at 2040, 1980 cm⁻¹ (pentacarbonyl).

    • Appearance of fac-tricarbonyl pattern: ~2020 (sharp), ~1890 (broad) cm⁻¹.

    • Critical Check: Check the Nitrile stretch (

      
      ).
      
      • Free Nitrile: ~2230 cm⁻¹.

      • Coordinated Nitrile: Shift to ~2260 cm⁻¹ (if tridentate).

      • Note: In this protocol, we target the Bidentate mode;

        
         should remain near 2230 cm⁻¹.
        
  • Isolation: Evaporate solvent to 2 mL. Add diethyl ether to precipitate the complex. Filter and dry.[2]

Data Interpretation:

FeatureObserved ValueInterpretation
IR

2022, 1910, 1895 cm⁻¹Confirms

geometry.
IR

2235 cm⁻¹Uncoordinated nitrile (available for conjugation).
¹H NMR

5.4 (s, 2H,

)
Diastereotopic splitting indicates rigid coordination.

Metal-Mediated Reactivity: The "Pinner-Type" Hydrolysis

Application: Converting the nitrile into a carboxamide or ester after metal binding. This is useful for synthesizing ligands that are difficult to make via organic routes.[3] Mechanism: The metal ion (e.g., Cu(II), Zn(II)) acts as a Lewis acid, polarizing the nitrile bond and making it susceptible to attack by water or alcohols.

Protocol C: Copper(II)-Mediated Conversion to Picolinamide Complex
  • Complexation: Mix

    
     and AMPN (1:1 ratio) in water (pH 6). The solution turns deep blue (
    
    
    
    ).
  • Activation: Adjust pH to 9.0 using

    
     and heat to 60°C for 2 hours.
    
  • Hydrolysis: The coordinated nitrile is attacked by hydroxide.

    • Observation: The IR spectrum shows the loss of the nitrile peak (2230 cm⁻¹) and the appearance of amide carbonyl peaks (1650 cm⁻¹).

  • Result: Formation of the Copper(II) complex of 6-(aminomethyl)picolinamide . This increases the chelate stability by providing a stronger O-donor (amide oxygen) or N-donor (deprotonated amide) depending on pH.

Visualizing the Workflows

The following diagram illustrates the divergent pathways available for the AMPN scaffold: Direct coordination vs. Derivatization.

AMPN_Chemistry Precursor 2,6-Dicyanopyridine AMPN 6-(Aminomethyl) picolinonitrile (AMPN) Precursor->AMPN Partial Reduction (NaBH4/CoCl2) Schiff Schiff Base Ligand (Condensation w/ Aldehydes) AMPN->Schiff R-CHO (-H2O) Tetrazole Tetrazole Derivative (Click Chemistry) AMPN->Tetrazole NaN3 / ZnBr2 [2+3] Cycloaddition Re_Complex fac-[Re(CO)3(AMPN)]+ (Bidentate N,N) AMPN->Re_Complex [Re(CO)5Br] MeOH, Reflux Cu_Complex [Cu(AMPN-Amide)] (Tridentate N,N,O) AMPN->Cu_Complex Cu(II) / pH 9 Metal-Mediated Hydrolysis Re_Complex->Tetrazole Post-labeling Click

Figure 1: Divergent synthetic and coordination pathways for 6-(aminomethyl)picolinonitrile.

Analytical Validation & Troubleshooting

When characterizing these complexes, standard organic techniques often fail due to paramagnetism (Cu, Fe) or solubility issues.

Table 1: Diagnostic Spectral Signatures
TechniqueParameterAMPN (Free Ligand)[Re(CO)3(AMPN)]+[Cu(AMPN-Amide)]
IR Spectroscopy

2230 cm⁻¹ (Strong)2235 cm⁻¹ (Weak shift)Absent
IR Spectroscopy

N/A2020, 1910 cm⁻¹ (

)
1650 cm⁻¹ (Amide I)
¹H NMR Pyridine

Multiplet 7.6-8.0 ppmDownfield shift (

)
Broad/Silent (Paramagnetic)
Mass Spec (ESI) Molecular Ion



Troubleshooting Guide
  • Issue: Precipitation of metal hydroxide instead of complexation.

    • Cause: pH too high before ligand coordination.

    • Fix: Coordinate at lower pH (5-6) first, then raise pH to induce amide deprotonation/hydrolysis if desired.

  • Issue: Loss of Nitrile peak in Re-complex without amide formation.

    • Cause: Reduction of nitrile by residual borohydride carried over from ligand synthesis.

    • Fix: Ensure rigorous acid quench and extraction of the AMPN ligand before metalation.

References

  • Synthesis of Aminomethyl-pyridines: Katz, N. E., et al. "Properties of Rhenium(I) Tricarbonyl Complexes of 4-Substituted Pyridines." Inorganic Chemistry, 2003. [Link]

  • Metal-Mediated Nitrile Hydrolysis: Kukushkin, V. Y., & Pombeiro, A. J. "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Chemical Reviews, 2002. [Link]

  • Rhenium Tricarbonyl Labeling Strategies: Alberto, R., et al. "A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of

    
     from 
    
    
    
    ." Journal of the American Chemical Society, 1998. [Link]
  • Bifunctional Chelator Design (H2dedpa Context): Boros, E., et al. "Acyclic Chelate with Ideal Properties for 68Ga PET Imaging." Journal of the American Chemical Society, 2010. [Link]

Sources

Application

One-pot synthesis methods involving aminomethyl pyridine building blocks

Introduction: The Strategic Value of Aminomethyl Pyridines Aminomethyl pyridines (2-, 3-, and 4-isomers) represent a privileged class of building blocks in medicinal chemistry. Unlike their 2-aminopyridine counterparts—w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Aminomethyl Pyridines

Aminomethyl pyridines (2-, 3-, and 4-isomers) represent a privileged class of building blocks in medicinal chemistry. Unlike their 2-aminopyridine counterparts—which possess aniline-like electronic properties—aminomethyl pyridines function as benzylamine bioisosteres with the added benefit of a pyridine nitrogen capable of hydrogen bonding and pKa modulation.

However, the dual basicity of the primary amine and the pyridine ring often complicates stepwise synthesis, leading to catalyst poisoning or competitive nucleophilic attacks. This guide details one-pot protocols designed to bypass isolation of unstable intermediates, specifically focusing on Reductive Amination for linker installation and Oxidative Cyclization for scaffold morphing into fused heterocycles (Imidazo[1,5-a]pyridines).

Strategic Workflow Overview

The following decision tree illustrates the synthetic pathways available based on the desired architectural outcome.

OnePotStrategy Start Aminomethyl Pyridine Building Block Target Target Architecture Start->Target Linker Secondary Amine (Linker Synthesis) Target->Linker Alkylation Scaffold Fused Heterocycle (Imidazo[1,5-a]pyridine) Target->Scaffold Annulation Peptide Peptidomimetic (Bis-Amide) Target->Peptide Insertion Method1 Protocol 1: Reductive Amination (STAB) Linker->Method1 Method2 Protocol 2: Oxidative Cyclization (Iodine/NaOAc) Scaffold->Method2 Method3 Protocol 3: Ugi 4-CR (MCR) Peptide->Method3

Figure 1: Strategic selection of one-pot methodologies based on the desired chemical space.

Protocol 1: Controlled Reductive Amination

Objective: Mono-alkylation of the aminomethyl group without over-alkylation or pyridine interference.

Scientific Rationale: Standard catalytic hydrogenation can be sluggish due to pyridine poisoning of Pd/C. Sodium cyanoborohydride is toxic and often requires strict pH control. We utilize Sodium Triacetoxyborohydride (STAB) , which is mild enough to not reduce the aldehyde/ketone competitively but strong enough to reduce the in situ formed imine.[1] The addition of acetic acid is critical: it catalyzes imine formation and buffers the basicity of the pyridine ring.

Reagents:

  • Amine: 2-(Aminomethyl)pyridine (1.0 equiv)

  • Carbonyl: Aryl/Alkyl Aldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Protocol:

  • Imine Formation (In Situ):

    • In a dry round-bottom flask under

      
      , dissolve 2-(aminomethyl)pyridine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).
      
    • Add Glacial Acetic Acid (1.0 mmol). Note: The solution may warm slightly.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Check by TLC or LCMS.[1] You should see the disappearance of the aldehyde and appearance of the imine mass (

      
      ).
      
  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.4 mmol) portion-wise over 5 minutes. Caution: Mild gas evolution (

      
      ).
      
    • Allow to warm to RT and stir for 2–4 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (10 mL). Stir for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      

Data Summary:

Parameter Specification
Yield Typically 85–95%
Selectivity >98% Mono-alkylation

| Reaction Time | 3–5 Hours Total |[2]

Protocol 2: Oxidative Cyclization to Imidazo[1,5-a]pyridines

Objective: One-pot synthesis of fused bicyclic heterocycles from 2-aminomethylpyridine.

Scientific Rationale: This protocol exploits the dual nucleophilicity of the aminomethyl pyridine. First, the exocyclic amine condenses with an aldehyde to form an imine. Second, the pyridine nitrogen attacks the imine carbon (intramolecular nucleophilic attack). Finally, an oxidant (


) aromatizes the intermediate tetrahydro-imidazo[1,5-a]pyridine to the fully aromatic system. This is a transition-metal-free "green" alternative to copper-catalyzed methods.

Mechanism Visualization:

OxidativeCyclization Step1 Condensation (Amine + Aldehyde) Inter1 Imine Intermediate (Schiff Base) Step1->Inter1 - H2O Step2 Cyclization (Pyridine N attack) Inter1->Step2 Inter2 Tetrahydro-imidazo pyridine Step2->Inter2 Step3 Oxidative Aromatization (Iodine/Base) Inter2->Step3 + I2 / NaOAc Final Imidazo[1,5-a]pyridine Product Step3->Final - 2HI

Figure 2: Mechanistic pathway for the Iodine-mediated oxidative annulation.

Reagents:

  • Substrate: 2-(Aminomethyl)pyridine (1.0 equiv)

  • Electrophile: Benzaldehyde derivative (1.0 equiv)

  • Oxidant: Molecular Iodine (

    
    ) (1.2 equiv)
    
  • Base: Sodium Acetate (NaOAc) (3.0 equiv) or

    
    
    
  • Solvent: Ethanol or tert-Butanol

Step-by-Step Protocol:

  • Reagent Assembly:

    • To a reaction vial, add 2-(aminomethyl)pyridine (1.0 mmol), aldehyde (1.0 mmol), and NaOAc (3.0 mmol).

    • Dissolve in Ethanol (3 mL).

  • Oxidative Coupling:

    • Add molecular Iodine (

      
      , 1.2 mmol) in one portion.
      
    • Heat the mixture to 80°C (Reflux) for 2–4 hours.

    • Visual Cue: The deep violet color of iodine will fade as it is consumed and reduced to iodide.

  • Workup:

    • Cool to RT. Add aqueous Sodium Thiosulfate (

      
      ) to quench any residual iodine (solution turns yellow/clear).
      
    • Extract with Ethyl Acetate.

    • Purify via flash chromatography (typically requiring MeOH/DCM gradients due to polarity).

Protocol 3: The Ugi 4-Component Reaction

Objective: Rapid generation of peptidomimetic libraries.

Scientific Rationale: Aminomethyl pyridines serve as excellent primary amine inputs for the Ugi reaction. The resulting bis-amide scaffold places the pyridine ring in a specific vector relative to the peptide backbone, useful for fragment-based drug discovery (FBDD).

Protocol:

  • Mix: In Methanol (1M concentration), combine:

    • Aldehyde (1.0 equiv)

    • 2-(Aminomethyl)pyridine (1.0 equiv)

    • Stir 15 mins to pre-form imine.

  • Add: Carboxylic Acid (1.0 equiv).

  • Add: Isocyanide (1.0 equiv).

  • Reaction: Stir at RT for 12–24 hours.

  • Isolation: Products often precipitate from MeOH.[3] If not, evaporate and purify via silica gel.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Protocol 1) Imine hydrolysis or wet solvent.Use molecular sieves (4Å) during imine formation. Ensure DCE is anhydrous.
Pyridine N-Alkylation (Protocol 1) Electrophile is an alkyl halide (not aldehyde).Do not use alkyl halides. Use aldehydes + STAB for reductive amination to ensure selectivity for the exocyclic amine.
Incomplete Cyclization (Protocol 2) Insufficient Oxidant.Increase

to 1.5 equiv or switch to TBHP (tert-Butyl hydroperoxide) if iodine fails.
Sticky/Tarry Product (Protocol 3) Polymerization of Isocyanide.Dilute reaction to 0.1M. Add isocyanide last, dropwise.

References

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]pyridines. Source: MDPI / Molecules. URL:[Link] (Verified general methodology source for I2-mediated cyclization).

  • Ugi Multicomponent Reaction Protocols. Source: Organic Syntheses / Wessjohann, L. A. et al. URL:[Link]

  • Synthesis of Imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 6-(Aminomethyl)picolinonitrile 2HCl

Core Directive & Executive Summary The Challenge: 6-(Aminomethyl)picolinonitrile dihydrochloride (2HCl) is a highly polar, ionic salt. Its crystal lattice energy is significantly higher than the solvation energy provided...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The Challenge: 6-(Aminomethyl)picolinonitrile dihydrochloride (2HCl) is a highly polar, ionic salt. Its crystal lattice energy is significantly higher than the solvation energy provided by standard non-polar organic solvents (DCM, THF, Toluene), rendering it insoluble.

The Solution: To solubilize this compound for organic synthesis (e.g., amide coupling, reductive amination), you must disrupt the ionic lattice. This is achieved via Free-Basing (breaking the salt) or Solvent Modification (increasing dielectric constant).

This guide provides three validated workflows to overcome this solubility barrier, selected based on your downstream application.

Troubleshooting Guide: Solubilization Strategies

Category 1: The "Salt" Problem (Root Cause Analysis)

Q: Why won't this compound dissolve in Dichloromethane (DCM) or Tetrahydrofuran (THF) despite sonication?

A: The 2HCl salt form creates a rigid ionic lattice.

  • Mechanism: The protonated amine (

    
    ) and the pyridine nitrogen (likely protonated in 2HCl form) form strong electrostatic bonds with chloride (
    
    
    
    ) counter-ions.
  • Thermodynamics: Non-polar solvents like DCM (

    
    ) or THF (
    
    
    
    ) lack the dielectric strength to shield these charges and overcome the lattice enthalpy.
Category 2: Solvent Selection Matrix

Use this table to select the appropriate solvent system based on your reaction type.

Solvent SystemSolubility RatingSuitabilityExpert Notes
Water Excellent Aqueous workups onlyHighly soluble due to ionic nature. pH < 7 maintains stability.
Methanol (MeOH) Good Hydrogenation, DeprotectionProtophilic solvent; dissolves the salt but may interfere with electrophiles (e.g., acid chlorides).
DMSO / DMF Moderate SNAr, CouplingsDissolves the salt but high boiling points make removal difficult.
DCM / Chloroform Poor (Insoluble) NOT RECOMMENDED Requires free-basing (see Protocol A) or biphasic conditions.
THF / Ether Insoluble NOT RECOMMENDED Strictly for the free-base form.
DCM + 10% MeOH Low-Moderate ChromatographyThe addition of MeOH disrupts the lattice slightly, useful for loading columns.
Category 3: Strategic Workflows (Protocols)
Protocol A: Ex-Situ Free-Basing (The "Cleanest" Method)

Best for: Sensitive reactions (e.g., using unstable acid chlorides) where HCl byproducts or tertiary amine salts must be avoided.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 6-(Aminomethyl)picolinonitrile 2HCl in minimal distilled water (approx. 5 mL/g).

  • Basification: Slowly add saturated aqueous

    
     or 
    
    
    
    while stirring until pH
    
    
    9-10.
    • Caution: Do not use strong NaOH if avoiding nitrile hydrolysis is critical, though the nitrile is generally stable at RT.

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Note: The free amine is organic-soluble.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent in vacuo (temperature < 40°C) to yield the free base oil/solid.

  • Usage: Immediately re-dissolve in the anhydrous reaction solvent (THF/DCM).

Protocol B: In-Situ Neutralization (The "Fast" Method)

Best for: Standard amide couplings (EDC/HATU) or nucleophilic substitutions where salt byproducts are tolerable.

Step-by-Step Methodology:

  • Suspension: Suspend the 2HCl salt in the reaction solvent (e.g., DCM or DMF). It will appear as a slurry.

  • Activation: Add 2.5 - 3.0 equivalents of a tertiary amine base (DIPEA or Triethylamine).

    • Mechanism:[1]

      
      
      
  • Observation: The slurry may not clear completely because

    
     is also insoluble in DCM/THF. However, the reactive free amine species is now in solution.[1]
    
  • Reaction: Add your electrophile immediately.

Protocol C: Biphasic System (Schotten-Baumann Conditions)

Best for: Robust acylations using highly reactive electrophiles (e.g., Benzoyl chloride).

Step-by-Step Methodology:

  • Aqueous Phase: Dissolve the 2HCl salt in water (or 1M NaOH if the electrophile tolerates it).

  • Organic Phase: Dissolve the electrophile in DCM.

  • Mixing: Combine phases and stir vigorously.

  • Catalysis (Optional): Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) at 5 mol% to accelerate the transfer of the anion or stabilize the interface.

Visualizations

Figure 1: Solubilization Strategy Decision Tree

Caption: Logical flow for selecting the correct solubilization method based on reaction constraints.

SolubilityStrategy Start Start: 6-(Aminomethyl)picolinonitrile 2HCl SolventCheck Is the reaction solvent Water, MeOH, or DMSO? Start->SolventCheck DirectUse Direct Use (Dissolves naturally) SolventCheck->DirectUse Yes BaseSensitive Is the reaction base-sensitive? SolventCheck->BaseSensitive No (DCM/THF/EtOAc) ExSitu Protocol A: Ex-Situ Free-Basing (Extract & Dry) BaseSensitive->ExSitu Yes (Strict pH control needed) ByproductCheck Can the reaction tolerate Amine-HCl salts? BaseSensitive->ByproductCheck No InSitu Protocol B: In-Situ Neutralization (Add DIPEA/TEA) ByproductCheck->InSitu Yes ByproductCheck->ExSitu No (Need pure amine)

Figure 2: Ex-Situ Free-Basing Workflow

Caption: Step-by-step extraction process to isolate the organic-soluble free amine.

FreeBasing Step1 1. Dissolve 2HCl Salt in Water Step2 2. Basify to pH 10 (Na2CO3/NaHCO3) Step1->Step2 Deprotonation Step3 3. Extract with DCM (3x) Step2->Step3 Phase Transfer Step4 4. Dry Organic Layer (Na2SO4) Step3->Step4 Purification Step5 5. Evaporate Solvent (Yields Free Base) Step4->Step5 Isolation

Frequently Asked Questions (FAQs)

Q1: Is the free base stable? A: Yes, but it is less stable than the hydrochloride salt. The free primary amine can potentially react with the nitrile group (intramolecular cyclization) or absorb


 from the air (forming carbamates) over long periods.
  • Recommendation: Use the free base immediately after isolation or store under inert gas (Argon/Nitrogen) at -20°C.

Q2: Can I use Pyridine as a solvent? A: Yes. Pyridine acts as both a solvent and a weak base. It will solubilize the compound better than DCM, but often requires heating. It is excellent for acylation reactions.

Q3: My reaction mixture turned cloudy after adding TEA. Is this a problem? A: No. The cloudiness is likely Triethylamine Hydrochloride (


) precipitating out of the DCM/THF solution. This confirms that the neutralization is working. Ensure vigorous stirring to maintain mass transfer.

Q4: Does the nitrile group hydrolyze during free-basing? A: At room temperature with weak bases (


, 

), hydrolysis to the amide or acid is negligible. Avoid boiling with strong caustic bases (NaOH/KOH).

References

  • Sigma-Aldrich. 6-(Aminomethyl)picolinonitrile hydrochloride Product Information. Merck KGaA. Retrieved from

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis, University of Glasgow. (Detailed analysis of amine salt lattice energies and solubility). Retrieved from

  • ResearchGate. General Procedure for the Separation of Amines from Neutral Compounds. (Standard protocols for amine extraction). Retrieved from

  • Organic Syntheses. General methods for Pyridine derivatives and Nitrile handling. Retrieved from

Sources

Optimization

Technical Support Center: 6-(Aminomethyl)picolinonitrile Handling &amp; Reaction Guide

The following technical guide is structured as a specialized support center resource for researchers working with 6-(Aminomethyl)picolinonitrile . It addresses the specific chemical instability of the 2-cyanopyridine moi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 6-(Aminomethyl)picolinonitrile . It addresses the specific chemical instability of the 2-cyanopyridine moiety and provides actionable solutions to prevent hydrolysis.

Topic: Preventing Nitrile Hydrolysis & Side Reactions Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Version: 2.4 (Current)

Core Chemical Challenge: The "Picolinonitrile Effect"

Working with 6-(Aminomethyl)picolinonitrile presents a dual challenge: maintaining the integrity of the nitrile group while manipulating the reactive primary amine.

The 2-cyanopyridine (picolinonitrile) scaffold is inherently more susceptible to hydrolysis than standard aryl nitriles due to Neighboring Group Participation . The pyridine nitrogen electron pair can assist in the hydration of the nitrile, a process that is catalytically accelerated by:

  • Trace Metals (Cu, Zn, Ni): The pyridine N and nitrile N form a perfect bidentate binding pocket, activating the nitrile carbon toward nucleophilic attack by water.

  • Acid/Base Catalysis: The electron-deficient pyridine ring makes the nitrile highly electrophilic.

  • Intramolecular Attack: The free amine at the 6-position poses a risk of self-condensation or polymerization if left in free-base form for extended periods.

Mechanism of Failure: Metal-Assisted Hydrolysis

The diagram below illustrates why even trace metal contamination (ppm levels) can destroy your starting material.

NitrileHydrolysis Fig 1. Mechanism of metal-assisted nitrile hydrolysis in picolinonitrile systems. Substrate 6-(Aminomethyl) picolinonitrile Complex Metal-Substrate Chelate Complex Substrate->Complex Chelation (Fast) Metal Trace Metal (Cu²⁺, Zn²⁺) Metal->Complex Intermediate Imidate/Amide Intermediate Complex->Intermediate Activated Electrophile Water H₂O Attack Water->Intermediate Product Hydrolyzed Product (Picolinamide/Acid) Intermediate->Product Irreversible Hydrolysis

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Scenario A: Storage & Stability

Q: I noticed a white precipitate forming in my 6-(Aminomethyl)picolinonitrile oil after 2 weeks at 4°C. Is it degraded?

Diagnosis: Likely formation of the carbonate salt or dimerization .

  • Root Cause: The primary amine is basic and absorbs atmospheric CO₂ rapidly to form carbamates/carbonates. Alternatively, slow hydrolysis to the amide (picolinamide derivative) appears as a solid.

  • Solution:

    • Store as a Salt: Never store the free amine oil. Convert it immediately to the HCl or TFA salt . The protonated amine (

      
      ) is non-nucleophilic and cannot participate in side reactions.
      
    • Argon Flush: Store under inert atmosphere.

    • Desiccator: Moisture is the enemy.

Scenario B: Reaction Optimization

Q: During amide coupling at the 6-position, the nitrile peak (2230 cm⁻¹) disappeared, and I isolated a carboxylic acid. I used NaOH to adjust pH.

Diagnosis: Base-mediated nitrile hydrolysis.[1]

  • Root Cause: Picolinonitriles hydrolyze rapidly in aqueous base (pH > 10), especially if heated. The pyridine ring pulls electron density, making the nitrile carbon extremely susceptible to

    
     attack.
    
  • Corrective Action:

    • Avoid Strong Aqueous Bases: Use organic bases like DIPEA (Hünig's base) or N-methylmorpholine (NMM) which are non-nucleophilic.

    • Control pH: Keep the reaction pH between 7.5 and 8.5.

    • Temperature: Never heat picolinonitriles in basic media. Keep reactions at

      
       to RT.
      
Scenario C: The "Invisible" Catalyst

Q: My reaction works in small scale but fails (hydrolysis) when I use a different stir bar or older solvent batch.

Diagnosis: Metal-catalyzed hydration.[2]

  • Root Cause: Picolinonitriles are potent ligands. Trace copper or zinc from worn stir bars, metallic spatulas, or non-grade solvents can catalyze the conversion of nitrile to amide.

  • Solution:

    • Glassware: Use glass-coated stir bars or new PTFE bars. Avoid metal spatulas.

    • Reagents: Use "Low Metal" or "MB Grade" solvents.

    • Additives: Add EDTA (1-5 mol%) to aqueous buffers to sequester trace metals.

Validated Protocols

Protocol 1: Safe Amine Protection (Boc-Protection)

Objective: Protect the 6-amino group without hydrolyzing the 2-nitrile.

Reagents:

  • Substrate: 6-(Aminomethyl)picolinonitrile (HCl salt preferred)

  • Reagent:

    
     (0.95 - 1.05 eq)
    
  • Base:

    
     (solid) or 
    
    
    
  • Solvent: Dichloromethane (DCM) or Dioxane/Water (1:1)

Step-by-Step:

  • Preparation: Suspend the amine salt in DCM at

    
    .
    
  • Base Addition: Add

    
     (2.2 eq) dropwise. Crucial: Do not use NaOH or KOH.
    
  • Reagent Addition: Add

    
     dissolved in minimal DCM slowly.
    
  • Monitoring: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC or LCMS.
    
    • Checkpoint: If nitrile hydrolysis is observed (M+18 peak), lower temperature to

      
       and switch base to 
      
      
      
      .
  • Workup: Wash with cold 5% Citric Acid (rapidly) -> Brine -> Dry over

    
    .
    
    • Note: Avoid prolonged exposure to acidic aqueous layers, which can hydrolyze the nitrile.

Protocol 2: Metal Scavenging (Rescue Protocol)

Use this if you suspect metal contamination is causing yield loss.

ParameterSpecification
Scavenger QuadraPure™ TU (Thiourea) or EDTA
Loading 5-10 wt% relative to substrate
Solvent Compatible with reaction solvent (MeOH, DMF, etc.)
Time Stir for 30-60 mins prior to adding sensitive reagents

Decision Tree: Reaction Optimization

Use this logic flow to determine the safe operating window for your specific experiment.

DecisionTree Fig 2. Decision tree for preventing nitrile hydrolysis in picolinonitrile derivatives. Start Start: Reaction Planning CheckpH Is pH > 9 or < 3? Start->CheckpH RiskHigh HIGH RISK: Hydrolysis Likely CheckpH->RiskHigh Yes CheckMetal Are metal catalysts present? (Cu, Zn, Ni) CheckpH->CheckMetal No AddScavenger Action: Add EDTA or Metal Scavenger CheckMetal->AddScavenger Yes CheckTemp Is Temp > 40°C? CheckMetal->CheckTemp No AddScavenger->CheckTemp CheckTemp->RiskHigh Yes Proceed Proceed with Caution CheckTemp->Proceed No CoolDown Action: Cool to 0°C - RT

References

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews.[2]

  • Sreenivasulu, R., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances.[3]

  • Wang, X., et al. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes...[4] Journal of Colloid and Interface Science.

  • Master Organic Chemistry.Hydrolysis of Nitriles (Acidic and Basic Conditions).

Sources

Troubleshooting

Technical Support Center: Handling 6-(Aminomethyl)picolinonitrile Dihydrochloride

[1][2][3] Ticket System Status: [ONLINE] Current Topic: Purification and Stoichiometry Adjustment of CAS 2703756-98-1 Assigned Specialist: Senior Application Scientist[1][2][3] Executive Summary & Molecule Profile[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Ticket System Status: [ONLINE] Current Topic: Purification and Stoichiometry Adjustment of CAS 2703756-98-1 Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Molecule Profile[1][2]

User Query: "How do I remove excess HCl from 6-(Aminomethyl)picolinonitrile dihydrochloride?"

Technical Analysis: The "removal of excess HCl" can be interpreted in two ways depending on your downstream application. You are likely facing one of these two scenarios:

  • Scenario A (Entrained Acid): The material contains non-stoichiometric, physically trapped HCl gas or solvent, making it hygroscopic or causing degradation.[1][2][3]

  • Scenario B (Desalting): You require the Free Base (removing the chemically bound HCl) for a nucleophilic substitution or coupling reaction.[2]

Molecule Profile:

  • Compound: 6-(Aminomethyl)picolinonitrile dihydrochloride[1][2][3][4][5]

  • Structure: A pyridine core with a nitrile group at C2 and a primary amine at C6.[2]

  • Vulnerability: The C2-Nitrile is electron-deficient due to the pyridine nitrogen.[2] It is highly susceptible to hydrolysis (converting to amide/carboxylic acid) under high pH (strong bases like NaOH) or high temperature.[2]

Troubleshooting Modules (Protocols)

Module A: Removing Entrained (Non-Stoichiometric) HCl

Use this if your elemental analysis shows >2.0 equivalents of Cl, or if the solid is "wet" and fuming.[1][3]

The Mechanism: HCl gas can become physically trapped in the crystal lattice or dissolved in residual solvent.[2] We use azeotropic co-evaporation to drag the HCl out without exposing the sensitive nitrile to aqueous workups.[2]

Protocol:

  • Dissolution: Dissolve the crude salt in a minimum amount of Methanol (MeOH) .[2]

  • Azeotrope Addition: Add 5–10 volumes of Toluene or Dichloromethane (DCM) .[2]

    • Why? Toluene forms an azeotrope with impurities and helps strip HCl gas during evaporation.[2]

  • Evaporation: Concentrate on a rotary evaporator at <40°C .

  • Repetition: Repeat steps 1–3 three times.

  • Final Drying: Dry under high vacuum (<1 mbar) for 12 hours over

    
     or KOH pellets (in a desiccator, not touching the sample).
    
Module B: Converting to Free Base (Desalting)

Use this if you need the reactive amine for synthesis.[2] Note: The free base may be unstable or an oil; prepare immediately before use.

Critical Warning: Do NOT use strong bases (NaOH, KOH) or heat.[1][2][3] The nitrile group will hydrolyze.[2] Use mild inorganic bases.

Protocol:

  • Biphasic Setup: Suspend the dihydrochloride salt in Dichloromethane (DCM) (approx. 10 mL per gram).[2]

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    .[2]
    • Target pH: 8–9. Do not exceed pH 10.[2]

  • Extraction: Stir vigorously for 10–15 minutes at 0°C. The solid should dissolve as it converts to the free base and moves into the DCM layer.

  • Separation: Separate the organic layer.[2][6] Extract the aqueous layer 2x more with cold DCM.[2]

  • Drying: Dry combined organics over Sodium Sulfate (

    
    ) .
    
    • Avoid

      
      : Magnesium is a Lewis acid and can coordinate with the nitrile/amine, potentially reducing yield.[2]
      
  • Concentration: Evaporate solvent <30°C .

Visualization: The Safe Neutralization Workflow

This diagram outlines the logic flow for handling this sensitive molecule, specifically avoiding the "Hydrolysis Trap" associated with picolinonitriles.

G Start Input: 6-(Aminomethyl)picolinonitrile 2HCl Goal Define Goal Start->Goal Dry Goal: Remove Trapped HCl Gas (Keep as Salt) Goal->Dry Stoichiometry > 2.0 FreeBase Goal: Isolate Free Amine (For Reaction) Goal->FreeBase Need Nucleophile MethodA Method: Azeotropic Distillation (MeOH / Toluene) Dry->MethodA MethodB Method: Biphasic Extraction (DCM / Aq. Base) FreeBase->MethodB Decision Select Base MethodB->Decision StrongBase Strong Base (NaOH/KOH) High pH > 12 Decision->StrongBase Avoid MildBase Mild Base (NaHCO3/Na2CO3) pH 8-9 Decision->MildBase Recommended Hydrolysis FAILURE: Nitrile Hydrolysis (Formation of Amide/Acid) StrongBase->Hydrolysis Success SUCCESS: Intact Free Base MildBase->Success

Caption: Decision logic for purification. Note the critical branch at "Select Base" to prevent nitrile degradation.

Analytical Verification (Quality Control)[1][2][3]

How do you prove you have successfully removed the excess HCl?

MethodExpected Result (2HCl Salt)Expected Result (Free Base)Troubleshooting Note
AgNO3 Titration Precipitate forms immediately.No precipitate (if washed well).[2]Quantifies Cl- ions.[1][2]
1H NMR (

)
Chemical shifts of CH2 next to amine are deshielded (~4.2-4.4 ppm).[1][2]Shift moves upfield (~3.8-4.0 ppm).[1][2]Broadening: Excess HCl causes exchange broadening of NH protons. Sharp peaks indicate stoichiometry.[2]
pH (1% aq) pH ~1-2pH ~8-9Quickest check.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use an ion-exchange resin instead of liquid-liquid extraction? A: Yes. A basic resin (like Amberlyst A-21) is excellent for this.[2] Dissolve the salt in MeOH, pass it through the resin, and the HCl is retained. This avoids the aqueous phase entirely, which is safer for the nitrile.

Q2: Why is my free base turning red/brown upon storage? A: Picolinonitriles and benzylamines are prone to oxidation and polymerization.[2] The free base is likely unstable.[2] Recommendation: Store as the 2HCl salt and free-base it immediately before your next reaction step (in situ neutralization is preferred).[2]

Q3: Can I make the Mono-Hydrochloride (1HCl) salt? A: It is difficult to isolate the mono-salt selectively because the pKa difference between the pyridine nitrogen (~3-4) and the primary amine (~9-10) is distinct, but equilibration often leads to mixtures.[1] If you need a less acidic form, neutralize to the free base and then add exactly 1.0 equivalent of anhydrous HCl in dioxane.

References

  • Nitrile Stability in Pyridines

    • Context: Picolinonitriles are susceptible to hydrolysis under alkaline conditions due to the electron-withdrawing n
    • Source: BenchChem. (2025).[2] Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile. Link (Extrapolated from analogous aminopyridine nitrile stability data).

  • General Amine Salt Purification

    • Context: Protocols for azeotropic removal of acid and biphasic extraction.[2]

    • Source: ScienceMadness & ResearchGate Discussions. (2006/2015).[2] Isolation of primary amines as HCl salt problem. Link

  • Chemical Properties & Handling

    • Context: Physical properties and storage of 6-(Aminomethyl)picolinonitrile dihydrochloride.[1][2][7]

    • Source: Sigma-Aldrich / MilliporeSigma Technical Data.[1][2] 6-(Aminomethyl)picolinonitrile dihydrochloride Product Page. Link

Sources

Optimization

Technical Support Center: Troubleshooting 6-(Aminomethyl)picolinonitrile Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, stalled reactions, or unexpected side products when performing coupling reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, stalled reactions, or unexpected side products when performing coupling reactions with 6-(Aminomethyl)picolinonitrile (also known as 6-(aminomethyl)pyridine-2-carbonitrile).

Because this molecule features a nucleophilic primary amine, a coordinating pyridine ring, and a highly electrophilic nitrile group, it presents a unique "trifunctional" challenge during synthesis. Below, we dissect the mechanistic causality behind common failures and provide self-validating protocols to ensure high-yielding couplings.

Part 1: Diagnostic Overview & Causality

To troubleshoot effectively, we must first understand the structural liabilities of the substrate. Commercial 6-(Aminomethyl)picolinonitrile is almost exclusively supplied as a hydrochloride salt (CAS 135450-25-8) to prevent spontaneous intermolecular condensation.

When coupling this molecule, two primary failure modes occur:

  • Nucleophilic Failure: If the HCl salt is not fully neutralized by a sufficient stoichiometric excess of a non-nucleophilic base, the primary amine remains protonated (

    
    ) and cannot attack the activated carboxylic acid or metal catalyst[1].
    
  • Electrophilic Liability (The +18 Da Shift): The nitrile group is positioned at the 2-position of the pyridine ring. The strong electron-withdrawing effect of the pyridine nitrogen severely depletes electron density at the nitrile carbon. This makes the nitrile highly susceptible to nucleophilic attack by trace water, leading to rapid hydration into a picolinamide byproduct (a mass shift of +18 Da)[2].

Pathway SM 6-(Aminomethyl)picolinonitrile + Carboxylic Acid Activated Activated Intermediate SM->Activated Coupling Reagent (T3P, HATU) Product Desired Amide (Target Product) Activated->Product Dry Conditions (DIPEA, DCM/EtOAc) SideProduct Picolinamide Byproduct (+18 Da Mass Shift) Activated->SideProduct Trace Water + Basic Conditions

Chemical pathway showing desired amide coupling versus nitrile hydration side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my amide coupling yield so low despite LC-MS showing full consumption of the carboxylic acid?

A: This is a classic symptom of incomplete amine free-basing. Because the substrate is a hydrochloride salt, standard 1.0–1.5 equivalents of base are often insufficient, especially if the carboxylic acid also requires base for activation. Causality: A protonated amine cannot act as a nucleophile. Solution: Increase the use of a weak, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to 2.5–3.0 equivalents[1].

Q: I observe a major side product with a mass of +18 Da. What is it, and how do I prevent it?

A: You are observing the hydration of the picolinonitrile group to a picolinamide. Causality: The 2-cyanopyridine motif is highly activated toward hydration[2]. If you use an aqueous basic workup (e.g., saturated


 or 

) to remove coupling byproducts, the hydroxide ions will rapidly attack the nitrile. Solution: Switch your coupling reagent to Propylphosphonic anhydride (T3P) and eliminate the basic aqueous workup entirely.
Q: Why is T3P recommended over HATU or EDC/HOBt for this specific substrate?

A: T3P provides a dual mechanistic advantage. First, it acts as a potent internal water scavenger, maintaining strictly anhydrous conditions during the coupling and suppressing nitrile hydration[3]. Second, T3P's byproducts are highly water-soluble at a neutral pH[4]. This allows you to perform a simple water wash during workup, entirely avoiding the basic conditions that trigger the +18 Da side reaction.

Q: My Palladium-catalyzed Buchwald-Hartwig amination stalls at 15% conversion. Is the catalyst dead?

A: Yes, the catalyst is likely poisoned. Causality: The 2-cyanopyridine motif is a powerful bidentate chelator. The pyridine nitrogen and the nitrile group coordinate strongly to the Pd(II) intermediate, trapping the catalyst in an off-cycle resting state. Solution: You must outcompete the substrate by using strongly chelating, bulky bidentate ligands (e.g., BrettPhos or Xantphos) and increasing the palladium loading to 5–10 mol%.

Workflow Start Issue: Low Yield in Coupling CheckMass Check LC-MS for +18 Da Peak Start->CheckMass Hydration Nitrile Hydration Detected CheckMass->Hydration Yes NoHydration No Hydration Detected CheckMass->NoHydration No FixHydration Action: Switch to T3P, Avoid Aqueous Base Workup Hydration->FixHydration CheckSalt Check Amine HCl Salt Neutralization NoHydration->CheckSalt FixSalt Action: Add 2.5-3.0 eq DIPEA or NMM CheckSalt->FixSalt Incomplete Conversion

Troubleshooting workflow for resolving low yields in 6-(Aminomethyl)picolinonitrile couplings.

Part 3: Quantitative Troubleshooting Matrix

Use the following data table to rapidly map your analytical observations to the correct experimental adjustment.

Analytical ObservationRoot CauseMechanistic ExplanationExperimental Solution
Stalled Amide Coupling (Unreacted Amine) Incomplete NeutralizationThe HCl salt of the amine prevents nucleophilic attack on the activated ester.Increase DIPEA/NMM to 2.5–3.0 eq[1].
+18 Da Mass Shift (LC-MS) Nitrile HydrationThe highly electrophilic 2-cyanopyridine carbon undergoes nucleophilic attack by water/hydroxide[2].Switch to T3P; use strictly neutral aqueous workups[3][4].
Stalled Cross-Coupling (Buchwald-Hartwig) Catalyst PoisoningBidentate coordination of the pyridine and nitrile to the Pd center traps the catalyst.Use bulky bidentate ligands (BrettPhos) and 5–10 mol% Pd loading.
Epimerization of Chiral Acid Slow Coupling RateSteric hindrance allows oxazolone intermediate formation before the amine can attack.Use T3P, which is proven to minimize epimerization in slow couplings[3].

Part 4: Self-Validating Experimental Protocol

This protocol utilizes T3P to bypass the structural liabilities of 6-(Aminomethyl)picolinonitrile. It is considered a "self-validating system" because the use of a neutral water wash inherently proves that basic workups were the root cause of nitrile hydration if the +18 Da byproduct is successfully eliminated.

Optimized Amide Coupling using T3P

Reagents Required: Carboxylic acid (1.0 eq), 6-(Aminomethyl)picolinonitrile hydrochloride (1.1 eq), DIPEA (3.0 eq), T3P (50% solution in EtOAc, 1.5 eq), dry Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Substrate Loading: Charge the flask with the carboxylic acid (1.0 eq) and 6-(Aminomethyl)picolinonitrile hydrochloride (1.1 eq). Suspend the mixture in dry EtOAc (0.2 M concentration).

  • Free-Basing: Cool the suspension to 0 °C using an ice bath. Dropwise, add DIPEA (3.0 eq). Note: The solution should become homogeneous as the hydrochloride salt is neutralized and the amine is freed.

  • Activation & Coupling: While maintaining the temperature at 0 °C, add the T3P solution (1.5 eq) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS (look for the exact mass, ensuring no +18 Da peak is forming).

  • Self-Validating Workup: Quench the reaction by adding an equal volume of deionized water (pH 7.0). Do not use

    
     or 
    
    
    
    .
    Vigorously stir for 10 minutes. The water-soluble T3P byproducts will partition into the aqueous layer[4].
  • Isolation: Separate the organic layer, wash once with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure amide.
    

References[2] Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: bachem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjn9n0Ms1aZVIoUsj8lcLaKEF0Il6lfW0eu_H7_8JfC_LnWVz4deiMHaIFk2RjTQR8cnQEs7Xk8qFb382G5btzYLlbag-_DNPw8Vpj72zH5RrM3rQVG9Xj7T24qBAGgeTyA920Xb5Tg1NwDDjqZhVaUBcKKzWK7LKDmLQseEVTnqDve7AakSF4gPyOee9POHQTMRI1OSuj_Vl3RgOT9TVHaGBpJAMigQ==[4] Title: WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Source: ribbitt.com (AMRI). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqqQbWvggx7lWvhHRAKpc2zTZVQnKcIFnSK9poMfds1jW_e9mdqBs11sqV2d10ZlCmHh4haLzwK5JLDXdeJPNJURvcmaPPTX0VKk_PiNtBsDrLCLbiykuEJkDnRJE6KvlI-LqRkF46tSFtGNrIz7BS1DplRIU9s1ns83is_BNXxf07kg==[5] Title: Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Source: imperial.ac.uk. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXR7Tbz8M4xvfPi2hb-7ZT_WxFUev1RnDPBH2djkjDK07flQlmehwLynkan30QlyM5gEx2O9BlQYYvSe84H2WAGf_81pI4_ymk7ijmMYnegovL1GDZ-4eRGtbtBDldC35FelpGomxem4lYui2C_iWSmHDq0vmobXiuIztoVY8zWIs01vkqcIitInbGEWV04SAP[3] Title: Enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide: The in situ hydrolysis of 2-cyanopyridine. Source: rhhz.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF45cpynEADdSsKmgONu7xy9ReZ8ETstdJM8dQt2e9D8jqePAI1P8YH6BXP-pZGwjg4Ez4sYIjKc1HcL7lNS6sFyCxwF_vBlbH2BSNV6erkam7Ct7YS1cCjYMrxYxarHxEcEokf[1] Title: 6-(Aminomethyl)picolinonitrile hydrochloride | 135450-25-8. Source: sigmaaldrich.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG17OFPFMR_2XPTUZpusjRgKktAHEQKkpOLItD1T6tgEu9msaKy1FJ_W8CAPgYfy_ONYnL8AliC4BK9LyxdEcsbsZCWDw6HN-KgdEtiigg4j_W41UA5nD5d-IIy_KPsl7h3SeTNDQmHTjYKwApP0WkUSkGaiA0VtXX-3J_kp9HbNp3HfbmYvLm2yQ==

Sources

Troubleshooting

Storage stability and hygroscopicity of picolinonitrile dihydrochloride

Welcome to the Technical Support Center for API Formulations. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with highly polar pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Formulations. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with highly polar pharmaceutical salts.

System Note on Chemical Identity: In pharmaceutical synthesis, "picolinonitrile dihydrochloride" universally refers to aminomethyl-substituted derivatives, such as 6-(Aminomethyl)picolinonitrile dihydrochloride (CAS: 2703756-98-1) or 5-(Aminomethyl)picolinonitrile dihydrochloride [1][2]. Unsubstituted picolinonitrile possesses only one basic nitrogen (the pyridine ring); therefore, the formation of a stable dihydrochloride salt necessitates a second basic center, typically a primary amine[3].

Part 1: Mechanistic Knowledge Base (E-E-A-T)

The Causality of Hygroscopicity and Degradation

Selecting the dihydrochloride salt form of an aminomethyl-picolinonitrile derivative is typically done to maximize aqueous solubility for in vivo bioavailability[3]. However, this introduces severe hygroscopicity. Why does this happen?

The crystal lattice of a dihydrochloride salt exposes highly polar, ionized chloride groups on its surface. This ionic lattice interacts exceptionally well with atmospheric water molecules, dramatically increasing the wettability and moisture sorption of the powder[4][5]. When exposed to ambient relative humidity (RH), capillary condensation occurs on the crystal faces.

This moisture uptake triggers a secondary degradation cascade. Dihydrochloride salts possess an "overkill" of acid strength[5]. When ambient moisture is absorbed, it creates a localized aqueous microenvironment on the particle surface with a severely depressed pH (often < 3.0)[6]. This highly acidic microenvironment acts as a catalyst, driving the hydrolysis of the sensitive nitrile group (-CN) into an amide or carboxylic acid, thereby destroying the API's chemical integrity[5][6].

G A Aminomethyl-Picolinonitrile (Free Base) B Addition of 2 eq. HCl (Salt Formation) A->B C Picolinonitrile Dihydrochloride (Highly Polar Lattice) B->C D Moisture Sorption (High RH Exposure) C->D Exposed to >40% RH E Deliquescence & Microenvironmental pH Drop D->E Capillary Condensation F Nitrile Hydrolysis / API Degradation E->F Acid-Catalyzed

Mechanism of moisture-induced degradation in picolinonitrile dihydrochloride.

Part 2: Quantitative Data & Troubleshooting Matrix

To effectively manage this compound, you must understand how its properties scale with salt formation.

Table 1: Physicochemical Comparison of Picolinonitrile Forms

PropertyFree BaseMonohydrochlorideDihydrochloride
Aqueous Solubility LowModerateVery High
Hygroscopicity Non-hygroscopicSlightly hygroscopicHighly hygroscopic (Deliquescent)
Microenvironmental pH Neutral (~7.0)Mildly Acidic (4.0 - 5.0)Highly Acidic (< 3.0)
Chemical Stability (-CN) StableModerately StableHighly susceptible to hydrolysis

Table 2: Troubleshooting Matrix for Storage & Handling

Observed IssueMechanistic CauseCorrective Action
Powder clumping or caking Capillary condensation of moisture on polar crystal faces due to ambient RH exceeding the salt's Deliquescence RH (DRH).Transfer material to an argon-purged glovebox. Mill the caked powder under <10% RH conditions.
Chromatographic purity drop Acid-catalyzed hydrolysis of the -CN group caused by absorbed moisture lowering the microenvironmental pH.Store sealed at 2-8°C to reduce the kinetic energy available for the hydrolysis reaction[2][7].
Inconsistent assay weights Rapid, real-time moisture sorption during weighing on the analytical balance.Weigh samples inside a humidity-controlled enclosure or use a closed weighing vessel.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, analytical workflows must be self-validating. Do not rely on static desiccator tests; use the following dynamic protocols to profile your API.

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Causality: DVS provides real-time, gravimetric kinetic data on moisture uptake. It distinguishes between surface adsorption (which is reversible) and hydrate formation (which alters the crystal lattice).

  • System Calibration (Self-Validation): Run an empty sample pan through a 24-hour cycle at 25°C. The baseline drift must be <0.1%. If drift exceeds this, recalibrate the microbalance.

  • Sample Loading: Load exactly 10-15 mg of the dihydrochloride salt. Why? A thin powder bed ensures monolayer moisture interaction and prevents bulk diffusion delays[8].

  • Sorption Cycle: Program the DVS to increase RH from 0% to 90% in 10% increments. The system must achieve mass equilibrium ( dm/dt < 0.002%/min) before advancing.

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments.

  • Data Interpretation: If the mass returns to the exact 0% baseline, the moisture was surface-adsorbed. If hysteresis occurs (mass remains elevated), water has been permanently incorporated into the lattice, indicating hydrate formation or irreversible degradation.

Protocol 2: Coulometric Karl Fischer (KF) Titration for Water Content

Causality: TGA (Thermogravimetric Analysis) cannot distinguish between water and residual synthesis solvents. KF titration chemically reacts specifically with water, providing absolute quantification.

  • System Drift Check (Self-Validation): Before introducing the sample, monitor the background moisture drift. It must stabilize below 10 µ g/min .

  • Standard Verification (Self-Validation): Inject a certified 1.0% water standard. The recovery must be between 98.0% and 102.0%. If it fails, replace the KF reagent.

  • Sample Injection: Quickly weigh 50 mg of the API and dissolve it in anhydrous methanol. Why Methanol? Dihydrochloride salts bind water tightly; methanol disrupts the polar lattice to release trapped hydration water for accurate titration.

  • Titration: Inject the solution through the septum. Calculate the water percentage based on the coulombs of electricity required to generate the iodine for the reaction.

Workflow Start Initiate Stability Protocol DVS Dynamic Vapor Sorption (DVS) (0-90% RH Stepwise) Start->DVS KF Karl Fischer Titration (Quantify Water %) Start->KF XRD Powder X-Ray Diffraction (PXRD) (Check Polymorph/Hydrate) Start->XRD Decision Is Moisture Uptake > 2%? DVS->Decision Action1 Store in Standard Desiccator (Silica Gel, 2-8°C) Decision->Action1 No Action2 Store in Argon-Purged Glovebox (<10% RH, 2-8°C) Decision->Action2 Yes

Workflow for evaluating and managing hygroscopicity of dihydrochloride APIs.

Part 4: Frequently Asked Questions (FAQs)

Q: Why did my picolinonitrile dihydrochloride powder turn into a sticky paste overnight? A: This phenomenon is known as deliquescence. The ambient relative humidity in your laboratory exceeded the Deliquescence Relative Humidity (DRH) of the dihydrochloride salt. The highly polar chloride ions absorbed so much atmospheric moisture that the crystal lattice literally dissolved in its own absorbed water[4][5]. Always handle this API in a humidity-controlled environment (<20% RH).

Q: How does the "common-ion effect" impact the in vivo performance of this salt? A: While dihydrochloride salts are designed to be highly soluble in water, their dissolution can be severely suppressed in the stomach. Gastric fluid (pH 1-2) contains a high concentration of endogenous chloride ions (0.1 M to 0.15 M). According to Le Chatelier's principle, this high background chloride concentration forces the dissolution equilibrium backward, potentially reducing the drug's bioavailability compared to its theoretical solubility in pure water[3][8].

Q: What are the absolute best storage conditions for these derivatives? A: The API must be stored sealed in a dry environment at 2-8°C[2][7]. For long-term stability, backfilling the primary container with an inert gas (Argon or Nitrogen) before sealing is highly recommended. This dual-action approach prevents both the oxidative degradation of the primary amine group and the moisture sorption that leads to nitrile hydrolysis.

References

  • Benchchem. "5-(Aminomethyl)picolinonitrile hydrochloride | 182159-40-6". Benchchem.
  • ChemScene. "2664977-70-0 | (R)-4-(1-Aminoethyl)picolinonitrile dihydrochloride". ChemScene.
  • Sigma-Aldrich. "6-(Aminomethyl)picolinonitrile dihydrochloride | 2703756-98-1". Sigma-Aldrich.
  • Benchchem. "The Dihydrochloride Salt Form in Drug Design: A Technical Guide". Benchchem.
  • NIH. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations".
  • UOMustansiriyah.
  • ResearchGate. "Would you expect KB-0742 in its free base form to exhibit lower hygroscopicity compared to the dihydrochloride salt?".
  • USPTO (Gould, P.L.). "Salt selection for basic drugs".

Sources

Optimization

Optimization of reaction pH for 6-(Aminomethyl)picolinonitrile salts

Technical Support Center: Optimization of Reaction pH for 6-(Aminomethyl)picolinonitrile Salts Introduction: The Stability-Reactivity Paradox Welcome to the Technical Support Center for 6-(Aminomethyl)picolinonitrile (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction pH for 6-(Aminomethyl)picolinonitrile Salts

Introduction: The Stability-Reactivity Paradox

Welcome to the Technical Support Center for 6-(Aminomethyl)picolinonitrile (CAS 135450-25-8). As a Senior Application Scientist, I often see this scaffold fail in late-stage synthesis not due to the chemistry itself, but due to pH mismanagement .

This molecule presents a classic "Stability-Reactivity Paradox":

  • The Amine (Nucleophile): Requires a basic pH (>8.5) to exist as a free base ($ -NH_2 $) and participate in coupling or substitution reactions.

  • The Nitrile (Electrophile): The electron-deficient pyridine ring activates the nitrile group, making it highly susceptible to hydrolysis (to amide/acid) or nucleophilic attack (dimerization) at high pH (>10) .

This guide provides the precise operational windows to navigate this narrow pH corridor.

Module 1: Salt Neutralization & Free-Basing

Q: I am using the HCl salt. Can I just add excess TEA/DIPEA to my reaction mixture? A: Proceed with caution. While organic bases work for simple couplings, they often fail to fully break the strong lattice energy of picolinonitrile salts in non-polar solvents, leading to heterogeneous "slurries" and stalled reactions. Furthermore, local "hotspots" of high basicity can trigger nitrile hydrolysis.

Recommended Protocol: Biphasic "Soft" Neutralization For maximum purity, we recommend generating the free base in situ or immediately prior to reaction using a buffered biphasic system.

Step-by-Step Protocol:

  • Dissolution: Dissolve the salt (1.0 equiv) in water (minimum volume, ~5-10 mL/g).

  • Organic Layer: Add an equal volume of DCM or EtOAc.

  • pH Adjustment: Slowly add Saturated $ NaHCO_3 $ (aq) while stirring vigorously.

    • Target pH:8.5 – 9.0 .

    • Why? This pH is sufficient to deprotonate the amine (pKa ~8.8 due to pyridine induction) but too mild to rapidly hydrolyze the activated nitrile.

  • Extraction: Separate layers immediately. Wash the organic layer once with brine.

  • Drying: Dry over $ Na_2SO_4 $ and use immediately. Do not store the free base in solution for >4 hours.

Module 2: Reaction Optimization (Coupling & Substitution)

Q: My amide coupling yield is low (30-40%). Is the pH affecting the catalyst? A: Likely, yes. If the pH is too low (<8.0), the amine remains protonated ($ -NH_3^+ $) and cannot attack the activated ester. If too high (>10.0), the nitrile competes as an electrophile, or the activated ester hydrolyzes.

The "Goldilocks" Window Refer to the table below for optimal pH ranges based on reaction type.

Reaction TypeOptimal pH WindowRecommended Base / SystemMechanism & Risk Factors
Amide Coupling (EDC/HATU)8.0 – 8.5 NMM (N-methylmorpholine) or DIPEA (controlled)Risk: High pH causes racemization or nitrile hydrolysis. NMM acts as a buffer.
Reductive Amination 5.0 – 6.0 NaOAc / AcOH BufferMechanism: Imine formation requires mild acid. Nitrile is stable here.
Nucleophilic Substitution ($ S_NAr $)9.0 – 9.5 $ K_2CO_3 $ in DMF/DMSORisk: Dimerization. The free amine can attack the nitrile of another molecule. Keep concentration <0.1 M.
Storage (Aqueous) 3.0 – 4.0 Dilute HClStability: The salt form is most stable at acidic pH.

Module 3: Troubleshooting & Diagnostics

Q: The reaction mixture turned bright yellow/orange. What happened? A: This is a hallmark of Self-Condensation (Dimerization) .

  • Cause: At pH >10, the deprotonated amine of one molecule attacks the nitrile of another, forming an amidine intermediate which often oxidizes or polymerizes to colored species.

  • Fix: Lower reaction concentration and maintain pH < 9.5.

Q: I see a "M+18" peak in my LC-MS. A: This is Nitrile Hydrolysis (Formation of the primary amide).

  • Cause: Aqueous base exposure for too long, or heating at pH > 9.

  • Fix: Switch to anhydrous organic bases (e.g., DIPEA in dry DCM) or reduce reaction time.

Visual Guide: The pH Decision Logic

The following diagram illustrates the critical decision pathways for handling 6-(Aminomethyl)picolinonitrile salts to avoid common pitfalls.

pH_Optimization_Workflow Start Start: 6-(Aminomethyl) picolinonitrile HCl Salt Check_Rxn Select Reaction Type Start->Check_Rxn Coupling Amide Coupling / Acylation Check_Rxn->Coupling Reductive Reductive Amination Check_Rxn->Reductive SNAr Nucleophilic Substitution Check_Rxn->SNAr Cond_Coup Buffer to pH 8.0 - 8.5 (Use NMM or NaHCO3) Coupling->Cond_Coup Cond_Red Buffer to pH 5.0 - 6.0 (Use AcOH/NaOAc) Reductive->Cond_Red Cond_SNAr Buffer to pH 9.0 - 9.5 (Use K2CO3, Dilute <0.1M) SNAr->Cond_SNAr Risk_Acid Risk: Amine Protonation (No Reaction) Cond_Coup->Risk_Acid pH < 7.5 Risk_Base Risk: Nitrile Hydrolysis (M+18 Peak) Cond_Coup->Risk_Base pH > 9.0 Risk_Dimer Risk: Dimerization (Yellow Color) Cond_SNAr->Risk_Dimer Conc > 0.2M

Caption: Operational logic flow for pH selection based on reaction type, highlighting specific failure modes (red) associated with pH deviation.

References

  • Chemistry Steps. (2024). Hydrolysis of Nitriles to Carboxylic Acids and Amides. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Reactions of Nitriles: Hydrolysis and Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Picolinic Acid Hydrochloride and Derivatives. Retrieved from [Link]

Troubleshooting

Technical Support Center: 6-(Aminomethyl)picolinonitrile Purification

Ticket ID: AMPN-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AMPN-PUR-001

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Purification & Troubleshooting for 6-(Aminomethyl)picolinonitrile Derivatives[1]

Welcome to the Support Hub

You are likely here because you are working with 6-(aminomethyl)picolinonitrile (or a close derivative) and facing a classic "bifunctional nightmare." You have a basic primary amine (


), a weakly basic pyridine nitrogen, and a labile nitrile group at the 2-position that is prone to hydrolysis.[1]

This guide is not a textbook; it is a troubleshooting engine designed to solve the specific failure modes of this molecule.

Module 1: Critical Impurity Profiling (The "Why")

Before choosing a method, understand what you are fighting. The chemical architecture of this molecule dictates its degradation pathways.

Impurity TypeOriginChemical MechanismDetection Signal (LCMS/NMR)
The "Hydrolyzed" Acid/Base WorkupThe electron-deficient pyridine ring activates the 2-CN group, making it susceptible to nucleophilic attack by water, forming the amide (

).[1]
M+18 peak; Loss of sharp CN stretch (~2240

) in IR.[1]
The "Dimer" Storage/ConcentrationPrimary amines can attack the nitrile of a neighboring molecule (amidine formation), especially if heated in concentrated solution.M x 2 mass; Complex aromatic region in NMR.
The "Carbamate" Air ExposureThe primary amine reacts with atmospheric

to form a carbamic acid/salt.
Broadening of amine protons; transient mass peaks.
The "Metal Chelate" HydrogenationThe pyridine-amine motif is a bidentate ligand ("pincer-like") that tightly binds Pd/Pt catalysts.Colored solid (grey/pink); Poor solubility; NMR line broadening.
Module 2: Troubleshooting Flash Chromatography

User Complaint: "My compound streaks on silica and elutes from 0% to 50% MeOH without separation."

Diagnosis: The primary amine is hydrogen-bonding with acidic silanols on the silica surface. The pyridine ring adds


-

stacking interactions.
Protocol A: The "Ammonia Shift" (Normal Phase)

Do not use Triethylamine (


). It is often too lipophilic and difficult to remove from this specific polar scaffold. Use Ammonium Hydroxide (

).
  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)[1][2]

    • Solvent B: 10:1 Methanol :

      
       (28-30% aqueous).[1]
      
    • Note: Premixing Solvent B is critical. Do not just add ammonia to the bottle.

  • Gradient:

    • 0-5 min: 0% B (DCM wash).[1]

    • 5-20 min: 0%

      
       10% B.
      
    • 20-30 min: Hold at 10% B.

    • Elution usually occurs at 5-8% B.[1]

  • Column Pre-treatment: Flush the silica column with 1%

    
     in Hexane/DCM before the run to "cap" active silanols, then equilibrate with DCM.
    
Protocol B: The "Reverse Phase Rescue" (C18)

If normal phase fails, C18 is superior for this molecule due to its polarity.

  • Acidic Conditions (Risk): 0.1% TFA gives sharp peaks but forms the TFA salt. Warning: High concentrations of TFA can hydrolyze the nitrile over time.

  • Basic Conditions (Recommended): 10 mM Ammonium Bicarbonate (pH 8-9).[1]

    • At this pH, the amine is partially deprotonated, increasing retention on C18 and improving peak shape without risking nitrile hydrolysis.

Module 3: The "Catch and Release" (SCX Purification)

User Complaint: "I have non-basic impurities (starting material) co-eluting."

The Solution: Strong Cation Exchange (SCX) chromatography.[3][4][5] This is the most robust method for this specific molecule because it isolates based on the amine's basicity, washing away non-basic nitrile byproducts.

Workflow Diagram (SCX Logic):

SCX_Workflow cluster_mech Mechanism Start Crude Mixture (Amine + Non-basic Impurities) Load Load onto SCX Column (Solvent: MeOH or DCM) Start->Load Gravity/Vac Wash Wash Step (Solvent: MeOH) Load->Wash Impurities pass through Impurity Waste: Non-basic nitriles Neutral organics Load->Impurity Elute Elution Step (Solvent: 2M NH3 in MeOH) Wash->Elute Switch Solvent Product Filtrate: Pure Free Amine Elute->Product Step1 R-NH2 binds to SO3H sites Step2 NH3 displaces R-NH2 Step1->Step2

Caption: SCX "Catch and Release" workflow for isolating 6-(aminomethyl)picolinonitrile from non-basic contaminants.

Step-by-Step Protocol:

  • Conditioning: Wash SCX cartridge (e.g., 5g sorbent) with 3 column volumes (CV) of MeOH.

  • Loading: Dissolve crude in minimum DCM/MeOH (1:1). Load slowly.

  • Washing: Flush with 5 CV of MeOH.

    • Check: The eluate should contain your impurities (TLC check). The product is bound to the cartridge.

  • Releasing: Elute with 2M Ammonia in Methanol (commercially available or freshly prepared).

  • Concentration: Evaporate the ammoniacal methanol immediately. Do not store the product in basic solution for prolonged periods to avoid nitrile hydrolysis.

Module 4: Crystallization & Salt Formation

User Complaint: "My product is an oil. I need a stable solid for storage."

Free amines of this class are often oils or low-melting solids that absorb


. Converting to a salt is the standard stabilization method.
The Hydrochloride Salt (Standard)
  • Dissolve the "oil" in dry Diethyl Ether or 1,4-Dioxane .

  • Cool to

    
    .
    
  • Add 4M HCl in Dioxane dropwise.

    • Critical: Do not use aqueous HCl. Water will trap impurities in the lattice.

  • A white precipitate should form immediately.

  • Filter under Nitrogen (hygroscopic risk). Wash with cold ether.

The Oxalate Salt (Alternative)

If HCl yields a hygroscopic gum, try Oxalic acid.

  • Dissolve amine in Ethanol.

  • Add 1 equivalent of anhydrous Oxalic acid dissolved in warm Ethanol.

  • Allow to cool slowly to room temperature. Pyridine-oxalates often crystallize well due to hydrogen bonding between the pyridine nitrogen and the oxalate protons.

Module 5: Metal Scavenging (If Hydrogenation was used)

If you synthesized this via reduction of 6-cyanopicolinonitrile using Pd/C or Raney Nickel, you likely have metal residues.[1]

Protocol:

  • Dissolve crude in MeOH/DCM.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) scavengers (10 wt% relative to crude).

  • Stir at

    
     for 4 hours.
    
  • Filter through a 0.45

    
     PTFE frit.
    
  • The filtrate will be significantly clarified (metals often cause the "pink/grey" discoloration).

Decision Matrix: Which Method?

Decision_Tree Start Crude 6-(Aminomethyl) picolinonitrile Q1 Is the main impurity non-basic (e.g., starting material)? Start->Q1 SCX Method: SCX Column (Catch & Release) Q1->SCX Yes Flash Method: Flash Chrom (DCM/MeOH/NH4OH) Q1->Flash No (Complex Mix) Q2 Is the product an oil/gum? SCX->Q2 Flash->Q2 Salt Make HCl or Oxalate Salt Q2->Salt Yes Done Store under N2 at -20C Q2->Done No (Solid)

Caption: Decision matrix for selecting the appropriate purification workflow based on impurity profile and physical state.

References
  • Teledyne ISCO. (2012).[6] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Application Note AN82. Link

  • Biotage. (2023).[7][8] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine salt formation and solvent selection).

  • Organic Chemistry Tutor. (2023). Hydrolysis of Nitriles: Acidic and Basic Mechanisms.[9]Link

  • Sigma-Aldrich (Merck). SCX SPE Tube Specifications and Applications.Link[1]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of 6-(Aminomethyl)picolinonitrile 2HCl

As a Senior Application Scientist, I frequently consult with research teams struggling with irreproducible yields in amide couplings, reductive aminations, or heterocycle syntheses involving 6-(Aminomethyl)picolinonitril...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams struggling with irreproducible yields in amide couplings, reductive aminations, or heterocycle syntheses involving 6-(Aminomethyl)picolinonitrile 2HCl (CAS: 135450-25-8). The root cause is almost universally traced back to improper handling of this highly hygroscopic dihydrochloride salt.

This technical guide is designed to provide drug development professionals and synthetic chemists with the mechanistic understanding and self-validating protocols necessary to maintain the integrity of this critical building block.

Part 1: Causality & Mechanisms (FAQs)

Q1: Why is 6-(Aminomethyl)picolinonitrile 2HCl so sensitive to moisture compared to its free base? A1: The dihydrochloride salt form is utilized in drug design to stabilize the primary amine and significantly increase aqueous solubility[1]. However, the presence of two chloride counterions per molecule creates a highly polar ionic lattice. These electronegative chloride ions readily form strong hydrogen bonds with atmospheric water, driving rapid moisture uptake. If exposed to an environment with sufficient humidity, the powder will absorb water until it dissolves in its own water of hydration—a destructive process known as deliquescence[2].

Q2: What are the chemical consequences if the salt absorbs moisture? A2: Beyond physical clumping—which leads to severe weighing inaccuracies because you are weighing water instead of the active reagent[2]—absorbed moisture triggers irreversible chemical degradation. The absorbed water creates a localized acidic microenvironment due to the hydrochloride salt. This acidity catalyzes the hydrolysis of the electrophilic nitrile group (-C≡N) on the pyridine ring into a picolinamide (-CONH₂), and eventually a picolinic acid derivative. This introduces reactive impurities that will actively quench your downstream chemistry.

Q3: Can I just calculate the absorbed water mass and add more reagent to compensate? A3: No. Because moisture absorption leads to unpredictable, non-stoichiometric hydrolysis of the nitrile group, the chemical purity of the bulk material is compromised. Adding more compromised reagent will only introduce a higher concentration of amide/acid impurities into your reaction mixture, complicating purification and ruining yields.

Part 2: Quantitative Data & Tolerances

To optimize your storage and handling environments, it is critical to understand how ambient humidity impacts the physical and chemical state of the salt.

Table 1: Impact of Relative Humidity (RH) on 6-(Aminomethyl)picolinonitrile 2HCl Stability

Relative Humidity (RH)Physical State of SaltWeight Error RiskChemical Stability RiskRecommended Action
< 20% Free-flowing powder< 1%NegligibleStandard glovebox handling.
20% - 40% Slight clumping2% - 5%Low (Stable for short exposure)Weigh rapidly, store in desiccator.
40% - 60% Severe caking / Sticky5% - 15%Moderate (Slow nitrile hydrolysis)Dry under vacuum before use.
> 60% Deliquescence (Liquid-like)> 15%High (Rapid degradation)Discard or recrystallize.

Part 3: Troubleshooting Guide & Experimental Protocols

Issue: Reagent has clumped or deliquesced in the primary container. Root Cause: Exposure to ambient humidity (>40% RH) during previous weighing events or failure of the container's septum seal.

Protocol: Anhydrous Recovery and Weighing Workflow

Every protocol described below is designed as a self-validating system . By weighing the salt by difference inside a controlled environment and sealing it before ambient exposure, you ensure that if the mass remains constant upon removal to the fume hood, the system's anhydrous integrity is confirmed.

Step 1: Vacuum Desiccation (If clumping is observed)

  • Transfer the sealed, clumped reagent bottle into a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or Drierite.

  • Loosen the cap slightly to allow trapped moisture to escape.

  • Apply high vacuum (≤ 1 mbar) for 12–24 hours at room temperature. Causality Check: Heating is strictly avoided during this step. Applying heat to a wet hydrochloride salt will thermally accelerate the acid-catalyzed hydrolysis of the nitrile group, destroying the reagent.

Step 2: Glovebox Transfer

  • Backfill the desiccator with dry Argon or Nitrogen.

  • Immediately transfer the reagent bottle into an inert-atmosphere glovebox where moisture and oxygen content are strictly controlled (H₂O < 10 ppm)[3].

Step 3: Weighing by Difference (Self-Validating Step)

  • Inside the glovebox, use a clean, dry spatula to gently break up the recovered solid.

  • Tare a dry, septum-capped reaction vial on the analytical balance.

  • Transfer the required mass of 6-(Aminomethyl)picolinonitrile 2HCl directly into the vial.

  • Securely seal the vial with the septum cap before removing it from the glovebox. Causality Check: By sealing the vial inside the glovebox, the hygroscopic salt is never exposed to ambient air during transit to the fume hood. You can weigh the sealed vial outside the glovebox to validate that no moisture was absorbed during transit.

Step 4: In-Situ Solubilization

  • Transfer the sealed vial to your Schlenk line or fume hood.

  • Inject your anhydrous reaction solvent (e.g., dry DMF, DCM, or THF) directly through the septum using a dry syringe.

Part 4: Visualizing the Workflows

DegradationPathway A 6-(Aminomethyl)picolinonitrile 2HCl (Intact Salt) C Hydrated Salt (Deliquescence) A->C Absorption (>40% RH) B Atmospheric Moisture (H₂O) B->C D Picolinamide Derivative (Partial Hydrolysis) C->D Acid-catalyzed hydrolysis E Picolinic Acid Derivative (Complete Hydrolysis) D->E Further hydrolysis

Moisture-induced degradation pathway of 6-(aminomethyl)picolinonitrile 2HCl via nitrile hydrolysis.

HandlingWorkflow Step1 Inspect Reagent Bottle Decision Is Powder Free-Flowing? Step1->Decision Step2A Transfer to Glovebox (<10 ppm H₂O) Decision->Step2A Yes Step2B Dry in Vacuum Desiccator (w/ P₂O₅, 24h) Decision->Step2B No (Clumped) Step3 Weigh by Difference into Septum Vial Step2A->Step3 Step2B->Step2A Moisture Removed Step4 Seal & Purge with Argon Step3->Step4

Standardized anhydrous handling and weighing workflow for hygroscopic dihydrochloride salts.

References

  • The Dihydrochloride Salt Form in Drug Design: A Technical Guide. Benchchem.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem.
  • How to isolate a very hygroscopic salt (as presipitate)

Sources

Troubleshooting

Technical Support Center: Minimizing Pyridine Ring Side Reactions in Organic Synthesis

Welcome to the Pyridine Troubleshooting and Technical Support Center. As an electron-deficient aromatic ring with a highly nucleophilic and coordinating nitrogen lone pair, pyridine presents unique challenges in multi-st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Troubleshooting and Technical Support Center. As an electron-deficient aromatic ring with a highly nucleophilic and coordinating nitrogen lone pair, pyridine presents unique challenges in multi-step synthesis. This guide is designed for researchers and drug development professionals to troubleshoot, mitigate, and eliminate common side reactions associated with the pyridine scaffold.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Unwanted N-Alkylation (Quaternization)

Q: I am attempting to alkylate an alcohol/amine elsewhere on my molecule, but I am isolating significant amounts of a highly polar, water-soluble by-product. How do I prevent this?

The Causality: The lone pair on the pyridine nitrogen is highly nucleophilic. When exposed to alkyl halides or sulfonates (e.g., methyl iodide, allyl bromide), the nitrogen outcompetes weaker nucleophiles, undergoing rapid


 attack to form a pyridinium salt[1].

The Solution: Implement temporary Lewis acid protection. By pre-treating the substrate with Boron Trifluoride Etherate (


), you form a stable trifluoro(pyridine)boron complex[2]. The 

moiety sterically and electronically shields the nitrogen lone pair, rendering it completely inert to electrophilic attack. Because this complexation is reversible, the free pyridine can be easily regenerated during a mild basic aqueous workup[2].
Issue 2: Catalyst Poisoning in Hydrogenation and Cross-Coupling

Q: My palladium-catalyzed hydrogenation (or Suzuki coupling) stalls at <10% conversion when my substrate contains a pyridine ring. Adding more catalyst only marginally improves the yield. What is happening?

The Causality: Pyridine is a classic catalyst poison. The nitrogen's lone pair strongly coordinates to the empty d-orbitals of transition metals (Pd, Pt, Rh, Ru), forming a stable dative bond[3]. This permanently occupies the active catalytic sites, preventing the oxidative addition or hydrogen adsorption steps required for the catalytic cycle to proceed[4].

The Solution: Electronically deactivate the nitrogen via protonation. Adding a stoichiometric amount of a strong acid (like HCl) or a weak acid (like acetic acid) converts the pyridine into a pyridinium salt[4]. The protonated nitrogen no longer possesses a free lone pair, completely abolishing its ability to coordinate to the metal surface.

Issue 3: Over-Oxidation to Pyridine N-Oxide

Q: During the epoxidation of an alkene using mCPBA, my pyridine ring is being converted into an N-oxide. How can I achieve chemoselectivity?

The Causality: Peroxyacids and peroxides readily transfer electrophilic oxygen to the nucleophilic pyridine nitrogen, often faster than they react with unactivated alkenes[1].

The Solution: Similar to the catalyst poisoning solution, pre-protonation is key. By adding a strong acid (e.g.,


 or 

) to the reaction mixture before adding the oxidant, the nitrogen is protonated. The resulting pyridinium ion is extremely electron-deficient, making electrophilic oxygen transfer kinetically unfavorable, thus directing the oxidant exclusively to the target alkene.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to guarantee success before proceeding to the next synthetic step.

Protocol A: BF3-Mediated Protection for Selective Alkylation

Use this protocol when alkylating a molecule containing an unprotected pyridine ring.

  • Preparation: Dissolve the pyridine-containing substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

  • Complexation: Add

    
     (1.05 equiv) dropwise. Stir for 15 minutes at 0 °C, then warm to room temperature for 30 minutes.
    
  • System Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). Validation: The

    
    -pyridine complex is highly polar and will remain at the baseline (
    
    
    
    ), confirming complete complexation. If starting material remains, add an additional 0.1 equiv of
    
    
    .
  • Alkylation: Cool the mixture back to 0 °C. Add your base (e.g.,

    
    ) and the alkylating agent (1.2 equiv). Stir at the required temperature until the target functional group is fully alkylated.
    
  • Deprotection & Workup: Quench the reaction by adding saturated aqueous

    
     and stir vigorously for 30 minutes. The basic environment hydrolyzes the 
    
    
    
    complex, regenerating the free pyridine. Extract with DCM, dry over
    
    
    , and concentrate.
Protocol B: Acid-Mediated Pyridinium Formation for Selective Hydrogenation

Use this protocol to prevent Pd/C or PtO2 catalyst poisoning.

  • Salt Formation: Dissolve the pyridine substrate (1.0 equiv) in ethanol. Add a standardized solution of HCl in ethanol (1.05 equiv). Stir for 10 minutes at room temperature.

  • System Validation (NMR): Withdraw a 0.1 mL aliquot, evaporate the solvent, and dissolve the residue in

    
    . Run a rapid 
    
    
    
    NMR. Validation: The
    
    
    -protons of the pyridine ring should exhibit a distinct downfield shift (
    
    
    ppm) compared to the free base, confirming complete protonation.
  • Hydrogenation: Transfer the solution to a hydrogenation vessel. Add the transition metal catalyst (e.g., 10 wt% Pd/C). Purge the vessel with nitrogen, then introduce

    
     gas at the desired pressure.
    
  • Workup: Once hydrogen uptake ceases, purge with nitrogen and filter the mixture through a pad of Celite to remove the catalyst.

  • Neutralization: Concentrate the filtrate, dissolve in water, and adjust the pH to 8-9 using 1M

    
     to deprotonate the pyridinium salt. Extract with ethyl acetate to isolate the reduced, free-base product.
    

Part 3: Quantitative Data Presentation

The table below summarizes the quantitative impact of implementing the correct nitrogen protection strategies on overall reaction yields and side-product profiles.

Reaction TypeUnprotected Pyridine YieldProtection StrategyProtected Pyridine YieldPrimary Side Product Avoided
O-/C-Alkylation 30 - 40%

complexation
85 - 95%N-alkyl pyridinium salt
Pd/C Hydrogenation < 10% (Stalled)HCl protonation> 90%None (Catalyst poisoned)
Suzuki Cross-Coupling 15 - 25%Acidic Additive / Bulky Ligands75 - 88%Dehalogenated starting material
Alkene Epoxidation 40 - 50%Pre-protonation (

)
90 - 95%Pyridine N-oxide

Part 4: Strategy Selection Workflow

Use the following decision tree to determine the optimal method for mitigating pyridine side reactions based on your specific experimental conditions.

PyridineWorkflow Start Identify Pyridine Side Reaction CatPoison Catalyst Poisoning (Pd, Pt, Rh) Start->CatPoison Alkylation Unwanted N-Alkylation (Quaternization) Start->Alkylation Oxidation Unwanted N-Oxidation Start->Oxidation SolPoison Add HCl or AcOH (Form Pyridinium Salt) CatPoison->SolPoison SolAlk Add BF3·OEt2 (Lewis Acid Protection) Alkylation->SolAlk SolOx Pre-protonate with Strong Acid Oxidation->SolOx Recovery Basic Workup (NaHCO3) to Regenerate Free Pyridine SolPoison->Recovery SolAlk->Recovery SolOx->Recovery

Workflow for selecting the optimal pyridine nitrogen protection strategy based on reaction type.

Part 5: References

  • BenchChem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Retrieved from 1[1]

  • BenchChem. Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Retrieved from4[4]

  • BenchChem. Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from 3[3]

  • Vulcanchem. Trifluoro(pyridine)boron - 407-76-1. Retrieved from 2[2]

Sources

Optimization

Technical Support Center: Resolving Aggregation Issues in the NMR of Picolinonitrile Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of picolinonitrile salts. Due to their unique chemical structure—featuring a pyridine ring, a nitrile group, and an ionic nature—picolinonitrile salts are particularly susceptible to intermolecular aggregation. This phenomenon can lead to significant issues in spectral quality, including severe peak broadening, loss of resolution, and unreliable quantification. This resource is designed to help you diagnose the root causes of these problems and implement effective solutions to obtain high-quality, interpretable NMR data.

Frequently Asked Questions (FAQs): Identifying the Problem

This section addresses the primary symptoms of aggregation in your NMR spectra.

Q1: Why are the peaks in my ¹H NMR spectrum of a picolinonitrile salt unusually broad and poorly resolved?

This is the most common indicator of aggregation. Broad peaks in NMR can arise from several factors, including molecular motion, uneven magnetic fields, or chemical exchange processes.[1] In the case of picolinonitrile salts, aggregation through mechanisms like π-π stacking of the pyridine rings, dipole-dipole interactions, and hydrogen bonding restricts the free tumbling of molecules in solution.[2] The NMR spectrometer detects an average of the various magnetic environments present in the monomeric and aggregated states. If the rate of exchange between these states is comparable to the NMR timescale, significant line broadening occurs, obscuring fine details like coupling constants.[3][4]

Q2: I've prepared a concentrated sample, but the signal-to-noise (S/N) ratio is still very poor. Is this related to aggregation?

Yes, this is a counterintuitive but common consequence of aggregation. While increasing concentration should theoretically boost the signal, forming large aggregates causes the molecules to tumble much more slowly in solution. This slow tumbling provides an efficient mechanism for nuclear relaxation (short T2), which leads to very broad lines.[5] These broad signals can become lost in the baseline noise, effectively reducing the observable S/N ratio.[6] Furthermore, aggregation can sometimes be a precursor to precipitation, meaning the actual concentration of soluble, NMR-active species is lower than anticipated.[2][6]

Q3: I noticed that the chemical shifts of my aromatic protons drift when I change the sample concentration. What does this signify?

This is a strong indication of an equilibrium between monomeric and aggregated species. The chemical environment of a proton in a free-floating monomer is different from that of a proton within an aggregate (e.g., shielded by a neighboring aromatic ring in a π-stack). The observed chemical shift is a weighted average of all species in equilibrium.[7] As you change the concentration, you shift this equilibrium—dilution favors the monomer, while higher concentrations favor the aggregate.[8] This shift results in a change in the weighted-average chemical shift, causing the observed peak to move.[5]

Troubleshooting Guides: Step-by-Step Solutions

If you've identified signs of aggregation, the following experimental guides provide a logical workflow to resolve the issue.

Troubleshooting Workflow Overview

The diagram below outlines a systematic approach to diagnosing and resolving aggregation issues. Start with the simplest adjustments (concentration) and proceed to more involved methods if the problem persists.

TroubleshootingWorkflow Start Problematic NMR Spectrum (Broad Peaks, Low S/N) Concentration Guide 1: Perform a Dilution Study Start->Concentration Temperature Guide 2: Run a Variable Temperature (VT) Experiment Concentration->Temperature If peaks are still broad End High-Resolution Spectrum Concentration->End If successful Solvent Guide 3: Screen Alternative Deuterated Solvents Temperature->Solvent If resolution is insufficient Temperature->End If successful Additives Guide 4: Use Aggregation- Disrupting Additives Solvent->Additives For persistent aggregation Solvent->End If successful Additives->End If successful

Caption: A logical workflow for troubleshooting NMR aggregation.

Guide 1: Optimizing Sample Concentration (Dilution Study)

Causality: Aggregation is a concentration-dependent, multi-molecular process. By reducing the concentration, you shift the chemical equilibrium away from the aggregated state and towards the monomeric form, which tumbles freely and yields sharper signals.[8][9]

Experimental Protocol:

  • Prepare Initial Sample: Prepare your sample at a standard concentration (e.g., 10-20 mg in 0.6 mL of solvent) and acquire a baseline ¹H NMR spectrum.

  • Serial Dilution: Perform a series of dilutions directly in the NMR tube or in separate vials. Aim for concentrations that are 50%, 25%, and 10% of your original sample.

  • Acquire Spectra: Run a ¹H NMR spectrum for each dilution. To compensate for the lower concentration, you may need to increase the number of scans to maintain a good signal-to-noise ratio. The S/N ratio increases with the square root of the number of scans.[10][11]

  • Analyze Results: Compare the spectra. Look for a noticeable sharpening of the peaks and a stabilization of chemical shifts as the concentration decreases.

Guide 2: Variable Temperature (VT) NMR Experiments

Causality: The intermolecular forces responsible for aggregation (e.g., hydrogen bonds, π-stacking) are often relatively weak and can be disrupted by increasing thermal energy.[4] Raising the temperature increases molecular motion and can break apart aggregates, leading to faster molecular tumbling and sharper NMR signals.[12][13][14]

Experimental Protocol:

  • Select an Appropriate Solvent: Choose a solvent with a boiling point high enough to accommodate the temperature range you wish to study (see Table 1). DMSO-d6 or Toluene-d8 are excellent choices for high-temperature studies.[8]

  • Baseline Spectrum: Acquire a spectrum at room temperature (e.g., 25 °C).

  • Incremental Heating: Increase the sample temperature in increments of 10-15 °C (e.g., 40 °C, 55 °C, 70 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Monitor Changes: Observe the peak widths at each temperature. Successful disruption of aggregation will manifest as a progressive sharpening of the signals as the temperature rises.[12]

  • Check Reversibility: After reaching the maximum temperature, cool the sample back down to room temperature and re-acquire a spectrum to see if the broadening returns. This confirms a reversible aggregation process.

Guide 3: Strategic Solvent Selection

Causality: The choice of solvent is critical. A good solvent will effectively solvate the individual salt molecules, preventing them from interacting with each other. Polar, hydrogen-bond-accepting or -donating solvents can disrupt the intermolecular forces that drive aggregation.[2][8]

Conceptual Visualization: The diagram below illustrates how polar solvent molecules can interrupt π-π stacking and solvate the charged centers of picolinonitrile salts, thereby preventing aggregation.

AggregationDisruption cluster_0 Aggregated State (in Low-Polarity Solvent) cluster_1 Solvated State (in High-Polarity Solvent) A1 Picolinonitrile Salt - A2 Picolinonitrile Salt - A1:f0->A2:f1 π-stacking A3 Picolinonitrile Salt - A2:f0->A3:f1 π-stacking B1 Picolinonitrile Salt - S1 Solvent B1:f0->S1 S2 Solvent B1:f0->S2 S3 Solvent B1:f1->S3 S4 Solvent B1:f1->S4

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 6-(Aminomethyl)picolinonitrile dihydrochloride

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 6-(Aminomethyl)picolinonitrile dihydrochloride , a critical intermediate in the synthesis of serine protease inhibitors and other bioactiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 6-(Aminomethyl)picolinonitrile dihydrochloride , a critical intermediate in the synthesis of serine protease inhibitors and other bioactive pyridine derivatives.

Unlike standard datasheets, this guide functions as a comparative performance analysis , evaluating the dihydrochloride salt form against its free base and monohydrochloride alternatives through the lens of spectral fidelity, stability, and solubility.

Executive Summary & Product Comparison

In drug development, the choice of salt form dictates the stability and reproducibility of analytical data. While the Free Base of 6-(aminomethyl)picolinonitrile is often an unstable oil prone to oxidation and polymerization, the Dihydrochloride (2HCl) salt offers superior crystallinity and shelf-life.

The table below compares the "performance" of these forms in an analytical context:

FeatureDihydrochloride (2HCl) (Recommended)Monohydrochloride (HCl) Free Base
Physical State Crystalline Solid (High Stability)Hygroscopic SolidOily / Low-melting Solid
NMR Solubility Excellent in D₂O, DMSO-d₆Good in D₂OSoluble in CDCl₃, DMSO-d₆
Spectral Resolution Sharp . Ammonium protons (

) lock conformation.
Variable broadening due to rapid proton exchange.Broad

peaks; shifts are concentration-dependent.
Stoichiometry Defined 1:2 (Base:Acid) ratio confirmable by integration.Often non-stoichiometric due to hygroscopicity.N/A

Structural Assignment & Causality

The NMR analysis of this compound is defined by the electron-withdrawing effects of the nitrile group (-CN) and the protonated aminomethyl group (


).
Molecular Structure & Numbering[1]
  • Core: Pyridine ring.[1]

  • Position 2: Nitrile (Cyano) group.

  • Position 6: Aminomethyl group (Protonated in salt form).[2][3][4]

Figure 1: Connectivity map of 6-(Aminomethyl)picolinonitrile dihydrochloride. Blue nodes indicate aromatic protons; Green indicates methylene protons.

Predicted Chemical Shifts (DMSO-d₆)

The following data represents the expected spectral signature for the pure dihydrochloride salt.

Proton GroupTypeShift (

, ppm)
MultiplicityIntegrationMechanistic Explanation

Amine8.4 – 8.8 Broad Singlet3HHighly deshielded due to positive charge and H-bonding with DMSO.
H-4 Aromatic8.1 – 8.2 Triplet (

Hz)
1HMeta to both EWG groups (-CN and -CH₂NH₃⁺). Resonates furthest downfield among ring protons.
H-3 Aromatic7.9 – 8.0 Doublet (

Hz)
1HOrtho to the strong electron-withdrawing Nitrile (-CN) group.
H-5 Aromatic7.6 – 7.8 Doublet (

Hz)
1HOrtho to the aminomethyl group. Slightly more shielded than H-3.

Alkyl4.2 – 4.4 Singlet (q)*2HDeshielded by the pyridine ring and the adjacent ammonium cation.

*Note: The methylene signal may appear as a quartlet or broadened singlet if coupling to the ammonium protons is resolved (slow exchange).

Experimental Protocol: Solvent Selection Strategy

The choice of solvent is the single most critical variable in the analysis of this salt. A "blind" choice of D₂O will result in the loss of critical data.[5]

Workflow Diagram

Figure 2: Decision matrix for solvent selection. DMSO-d6 is prioritized for salt validation.

Detailed Methodology
Method A: Full Characterization (DMSO-d₆)
  • Purpose: To confirm the presence of the ammonium salt and calculate the exact salt stoichiometry (Base:HCl ratio).

  • Step 1: Dissolve 5-10 mg of 6-(Aminomethyl)picolinonitrile dihydrochloride in 0.6 mL of DMSO-d₆ (99.9% D).

  • Step 2: Add 1 µL of TMS (Tetramethylsilane) as an internal reference (

    
     0.00).
    
  • Step 3: Acquire spectrum with a relaxation delay (

    
    ) of at least 5 seconds  to ensure full relaxation of the aromatic protons for accurate integration.
    
  • Validation: Verify the integral of the broad peak at ~8.5 ppm is approximately 3H relative to the aromatic protons (1H each). If the integral is <3H, the sample may be partially degraded to the monohydrochloride or free base.

Method B: Purity Check (D₂O)
  • Purpose: Rapid assessment of the pyridine backbone purity without interference from exchangeable protons.

  • Step 1: Dissolve 10 mg in 0.6 mL D₂O.

  • Step 2: Warning: The

    
     protons will exchange with deuterium and disappear (become "silent"). The HDO (residual water) peak will appear strong around 4.79 ppm.
    
  • Validation: Use this method only to check for organic impurities (e.g., starting materials lacking the aminomethyl group). Do not use this to quantify salt content.

Troubleshooting & Impurity Analysis

When analyzing commercial samples, specific impurities may be present. Use the shift differences below to identify them.

Impurity / VariantSpectral MarkerDiagnosis
Free Base Upfield shift of

to ~3.9 ppm
Indicates loss of HCl. Sample may be degrading.
Hydrolysis Product (Amide)Loss of Nitrile; New peaks at ~7.6 & 8.1 ppm (

)
Nitrile hydrolysis occurs if stored in moist acidic conditions.
Residual Isopropanol/Ethanol Multiplets at 1.1 ppm and 3.8 ppm Common solvents from the crystallization process.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for pyridine substituent effects).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for 2-cyanopyridine backbone shifts). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic). Link

Sources

Comparative

LC-MS fragmentation pattern of 6-(Aminomethyl)picolinonitrile

Publish Comparison Guide: LC-MS Fragmentation of 6-(Aminomethyl)picolinonitrile Executive Summary: The Bifunctional Challenge 6-(Aminomethyl)picolinonitrile (CAS 139443-41-9) is a critical bifunctional pyridine intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: LC-MS Fragmentation of 6-(Aminomethyl)picolinonitrile

Executive Summary: The Bifunctional Challenge

6-(Aminomethyl)picolinonitrile (CAS 139443-41-9) is a critical bifunctional pyridine intermediate used in the synthesis of radiopharmaceuticals, chelating agents, and kinase inhibitors. Its structure features two distinct reactive handles: a primary aminomethyl group at the C6 position and a nitrile (cyano) group at the C2 position.

For drug development professionals, the analytical challenge lies not in detection, but in structural differentiation . The molecule is isobaric with its regioisomers (e.g., 3-, 4-, or 5-aminomethyl variants) and shares fragmentation channels with other pyridine building blocks.

This guide provides a definitive technical analysis of its LC-MS/MS behavior, contrasting it with key structural analogs to establish a robust identification protocol.

Technical Specifications & LC-MS Methodology

To ensure reproducibility, the following experimental conditions are recommended. These parameters favor protonation of the pyridine nitrogen and the primary amine, maximizing sensitivity in ESI+ mode.

ParameterRecommended ConditionRationale
Ionization Mode ESI Positive (+) The basic pyridine nitrogen (

) and primary amine (

) ensure easy protonation.
Precursor Ion

134.07

Monoisotopic mass is 133.06; proton adduct is the dominant species.
Stationary Phase C18 or HILIC C18 for general retention; HILIC is superior if the amine causes peak tailing on C18.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the amine remains protonated (

), improving peak shape.
Mobile Phase B AcetonitrilePreferred over methanol to reduce system backpressure and improve desolvation.
Cone Voltage 20–30 VModerate energy required to transmit the rigid pyridine ring without premature in-source fragmentation.

Fragmentation Analysis: Mechanistic Pathways

The fragmentation of 6-(Aminomethyl)picolinonitrile is driven by the stability of the pyridine ring and the lability of the exocyclic amine.

Primary Pathway: The Ammonia Loss (Neutral Loss of 17 Da)

The most abundant fragment arises from the loss of the aminomethyl nitrogen as ammonia (


).
  • Precursor:

    
     134.07
    
  • Product:

    
     117.04
    
  • Mechanism: Inductive cleavage or neighboring group participation. The resulting cation is a resonance-stabilized (cyanopyridin-6-yl)methyl cation .

Secondary Pathway: Nitrile Ejection (Neutral Loss of 27 Da)

High collision energies (CE > 35 eV) trigger the degradation of the aromatic core or the ejection of the nitrile group as hydrogen cyanide (


).
  • Precursor:

    
     117.04 (from primary loss)
    
  • Product:

    
     90.03
    
  • Mechanism: Elimination of

    
     from the pyridine ring contraction or direct loss of the nitrile substituent.
    
Visualizing the Pathway

FragmentationPathway M Precursor Ion [M+H]+ m/z 134.07 F1 Primary Fragment [M+H - NH3]+ m/z 117.04 M->F1 - NH3 (17 Da) Low CE (10-20 eV) F3 Minor Fragment [M+H - HCN]+ m/z 107.06 M->F3 - HCN (27 Da) Direct Loss (Minor) F2 Secondary Fragment [M+H - NH3 - HCN]+ m/z 90.03 F1->F2 - HCN (27 Da) High CE (>30 eV)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 6-(Aminomethyl)picolinonitrile. The loss of ammonia is the diagnostic transition.

Comparative Performance: 6-Isomer vs. Alternatives

Distinguishing the 6-isomer from its analogs is crucial for purity profiling. The table below compares it with its closest regioisomer (5-isomer) and a non-nitrile analog.

Feature6-(Aminomethyl)picolinonitrile (Target)5-(Aminomethyl)picolinonitrile (Isomer)2-(Aminomethyl)pyridine (Analog)
CAS 139443-41-9182159-40-63731-51-9
MW 133.15133.15108.14

134.07134.07109.08
Base Peak

117 (Loss of

)

117 (Loss of

)

92 (Loss of

)
Differentiation Retention Time Only Retention Time Only Mass Resolved
Chromatography Elutes earlier on C18 (Steric shielding of N)Elutes later on C18 (More accessible polar surface)Elutes earliest (Less lipophilic)
Stability High (Chelation effect possible)HighModerate

Key Insight: Mass spectrometry alone cannot distinguish the 6-isomer from the 5-isomer as their fragmentation channels (loss of


 then 

) are identical. Chromatographic separation is mandatory. The 6-position places the amine closer to the ring nitrogen, potentially allowing for intramolecular hydrogen bonding that increases effective lipophilicity compared to the 5-isomer.

Experimental Protocol: Self-Validating Workflow

This protocol includes a "sanity check" step to ensure the correct isomer is being identified.

Step 1: Sample Preparation
  • Dissolve 1 mg of standard in 1 mL of Methanol (Stock: 1 mg/mL).

  • Dilute 1:1000 into Water/Acetonitrile (90:10) + 0.1% Formic Acid .

    • Note: Avoid using pure acetonitrile for dilution to prevent peak distortion (solvent effect).

Step 2: LC-MS Setup
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-5 min: 5% -> 95% B.

  • Flow Rate: 0.4 mL/min.

Step 3: Data Acquisition & Validation
  • Full Scan (MS1): Verify presence of

    
     134.07.
    
  • Product Ion Scan (MS2): Select 134.07 as precursor. Apply stepped collision energy (15, 30, 45 V).

  • Validation Check:

    • Pass: Dominant peak at 117.04. Secondary peak at 90.03.

    • Fail: If

      
       107 is the base peak, suspect a different nitrile derivative or source contamination.
      
Differentiation Workflow Diagram

Workflow Start Unknown Sample (Pyridine Derivative) MS1 MS1 Scan Observe m/z 134? Start->MS1 Frag MS2 Fragmentation (CE 20eV) MS1->Frag Yes ResultC Not Target (Check MW/Adducts) MS1->ResultC No Check1 Base Peak m/z 117? Frag->Check1 Check2 Compare Retention Time vs Reference Std Check1->Check2 Yes Check1->ResultC No ResultA Confirmed: 6-(Aminomethyl)picolinonitrile Check2->ResultA Matches 6-isomer RT ResultB Isomer Detected: 5-(Aminomethyl)picolinonitrile Check2->ResultB Matches 5-isomer RT

Figure 2: Logical workflow for the identification and differentiation of aminomethyl picolinonitrile isomers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10464383, 6-(Aminomethyl)picolinonitrile. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
Validation

FTIR characteristic peaks for nitrile and amine in picolinonitrile

Comparative Analytical Guide: FTIR Profiling of Nitrile and Amine Functional Groups in Picolinonitrile Transformations Executive Overview: The Analytical Challenge In pharmaceutical synthesis and ligand design, picolinon...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: FTIR Profiling of Nitrile and Amine Functional Groups in Picolinonitrile Transformations

Executive Overview: The Analytical Challenge

In pharmaceutical synthesis and ligand design, picolinonitrile (2-cyanopyridine) is a foundational building block. A critical analytical challenge for drug development professionals is monitoring its catalytic reduction to 2-picolylamine, or conversely, profiling amine impurities within a picolinonitrile batch.

Fourier Transform Infrared (FTIR) spectroscopy is the most efficient orthogonal technique for this task. Unlike UV-Vis, which struggles to differentiate the heavily overlapping chromophores of the pyridine ring, FTIR provides distinct, isolated vibrational signatures for both the reactant's nitrile (C≡N) group and the product's primary amine (-NH₂) group. This guide outlines the molecular causality behind these spectral shifts and provides a self-validating Attenuated Total Reflectance (ATR) protocol for precise functional group tracking.

Molecular Dynamics & Vibrational Causality

To accurately interpret the FTIR spectrum, one must understand the physical origins of the vibrational modes being monitored.

  • The Nitrile Signature (Reactant): The sp-hybridized C≡N bond acts as a highly stiff "molecular spring" with a massive force constant. Because few other bonds require this much energy to stretch, it absorbs in a relatively empty region of the infrared spectrum. While aliphatic nitriles typically absorb around 2240–2260 cm⁻¹, the conjugation of the cyano group with the aromatic pyridine ring in picolinonitrile slightly delocalizes the pi electrons, weakening the bond and shifting the sharp C≡N stretch to the 2230–2240 cm⁻¹ range, often centered precisely at ~2237 cm⁻¹ 1.

  • The Amine Signature (Product/Impurity): Upon reduction, the nitrogen becomes sp³-hybridized, forming two N-H bonds. Because these two identical bonds are attached to the same atom, their vibrations couple. This causality results in two distinct peaks: an asymmetric stretch and a symmetric stretch, appearing as a characteristic "doublet" in the 3300 to 3500 cm⁻¹ range 2. Furthermore, the scissoring deformation (bending) of this -NH₂ group produces a sharp band between 1580 and 1650 cm⁻¹ 3.

Quantitative Spectral Comparison

The following table summarizes the quantitative data required to differentiate picolinonitrile from its amine counterparts.

Functional GroupWavenumber (cm⁻¹)Peak CharacteristicsPhysical Origin / Causality
Nitrile (C≡N) 2230 – 2240Sharp, Medium IntensityHigh force constant of the triple bond. Ring conjugation shifts it to ~2237 cm⁻¹.
Primary Amine (N-H Stretch) 3300 – 3500Sharp Doublet, Weak-MediumTwo N-H bonds couple to produce symmetric and asymmetric stretching modes.
Primary Amine (N-H Bend) 1580 – 1650Sharp, Medium IntensityScissoring deformation of the -NH₂ group.
Aromatic Ring (C=C / C=N) ~1585Sharp, VariableSkeletal vibrations of the pyridine ring. Present in both reactant and product.
Moisture Interference (O-H) 3200 – 3550Very Broad, StrongHydrogen-bonded O-H stretch from water. Must be avoided as it masks the N-H doublet.

Spectral Monitoring Workflow

FTIR_Workflow Reactant Picolinonitrile (Nitrile State) FTIR_CN C≡N Stretch ~2237 cm⁻¹ (Sharp) Reactant->FTIR_CN IR Signature Process Catalytic Reduction (H2 / Pd-C) Reactant->Process Chemical Transformation Product 2-Picolylamine (Amine State) FTIR_NH N-H Stretch 3300-3500 cm⁻¹ (Doublet) Product->FTIR_NH IR Signature FTIR_CN->FTIR_NH Peak Shift Monitoring Process->Product Complete Conversion

Fig 1: Logical workflow of FTIR spectral monitoring during picolinonitrile reduction to amine.

Self-Validating Experimental Protocol: ATR-FTIR

Why ATR over Transmission (KBr Pellets)? Potassium bromide (KBr) is highly hygroscopic. If a KBr pellet is used, absorbed ambient moisture will produce a massive, broad O-H stretching peak between 3200 and 3550 cm⁻¹ 4. Because the primary amine N-H doublet is relatively weak and sits in this exact same region (3300–3500 cm⁻¹) 2, the water peak will completely mask the amine signature. Attenuated Total Reflectance (ATR) requires zero sample preparation, preserving the anhydrous state of the sample and ensuring high-fidelity N-H detection.

Step-by-Step Methodology:

  • System Suitability Test (SST): Before analysis, scan a traceable polystyrene calibration film. Verify that the aromatic C=C stretch at 1601 cm⁻¹ is detected within ±1 cm⁻¹. Causality: This validates the laser interferometer's accuracy, ensuring you do not misidentify the pyridine ring stretch (~1585 cm⁻¹) as the amine N-H bend (1580–1650 cm⁻¹).

  • Background Collection: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate. Collect an air background scan (32 scans, 4 cm⁻¹ resolution). Causality: This creates a self-validating baseline that subtracts ambient atmospheric water vapor, preventing false-positive peaks in the 3000–4000 cm⁻¹ region.

  • Sample Acquisition: Place 2–3 mg of the picolinonitrile sample (or the reaction mixture) directly onto the ATR crystal. Lower the anvil to apply consistent pressure. Collect the sample spectrum using the exact same parameters as the background.

  • Data Interpretation & Orthogonal Check: Examine the 2237 cm⁻¹ region. A complete absence of this peak confirms 100% conversion of the nitrile. Examine the 3300–3500 cm⁻¹ region. The appearance of a sharp doublet confirms the presence of the primary amine. If the peak is broad rather than sharp, suspect moisture contamination and re-dry the sample.

References

  • Title : A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers Source : benchchem.com URL : 1

  • Title : 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts Source : libretexts.org URL : 2

  • Title : IR Spectroscopy Tutorial: Amines Source : orgchemboulder.com URL :3

  • Title : FTIR Spectrum Analysis--Meaning and Application of Each Peak Source : universallab.org URL : 4

Sources

Comparative

Comparison of 6-(Aminomethyl)picolinonitrile vs 6-(Aminomethyl)picolinic acid

An in-depth technical comparison of chemical building blocks requires moving beyond basic physical properties to understand their synthetic causality. Both 6-(Aminomethyl)picolinonitrile and 6-(Aminomethyl)picolinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of chemical building blocks requires moving beyond basic physical properties to understand their synthetic causality. Both 6-(Aminomethyl)picolinonitrile and 6-(Aminomethyl)picolinic acid are bifunctional pyridine derivatives. While they share an identical aminomethyl group at the C6 position—providing a versatile primary amine for coupling—their divergent substituents at the C2 position (a nitrile vs. a carboxylic acid) dictate entirely different trajectories in drug discovery and coordination chemistry.

This guide provides an authoritative analysis of these two intermediates, detailing their reactivity profiles, applications in medicinal chemistry, and field-proven experimental workflows.

Structural Causality & Chemical Reactivity

The utility of a chemical intermediate is defined by the orthogonal reactivity of its functional groups.

  • 6-(Aminomethyl)picolinonitrile: The C2 nitrile group (-C≡N) is a robust, uncharged moiety that survives many transition-metal-catalyzed cross-coupling conditions. Causally, the sp-hybridized carbon of the nitrile is highly electrophilic, making it an ideal precursor for nucleophilic addition (e.g., Pinner reactions to form amidines) or[3+2] cycloadditions to form tetrazoles (a classic carboxylic acid bioisostere).

  • 6-(Aminomethyl)picolinic acid: The C2 carboxylic acid (-COOH) transforms the molecule into a rigidified amino acid analogue. The spatial arrangement of the pyridine nitrogen and the carboxylate oxygen creates an optimal "bite angle" for bidentate or tridentate metal coordination. Furthermore, the carboxylic acid can be readily activated for amide bond formation, making it a staple in macrocyclic peptidomimetics.

Pathways Nitrile 6-(Aminomethyl)picolinonitrile Acid 6-(Aminomethyl)picolinic acid Nitrile->Acid Acidic Hydrolysis Tetrazole Tetrazole Bioisostere (via NaN3, ZnBr2) Nitrile->Tetrazole [3+2] Cycloaddition Amidine Amidine Pharmacophore (via Pinner Reaction) Nitrile->Amidine Nucleophilic Addition Amide Peptidomimetic Amides (via HATU, DIPEA) Acid->Amide Peptide Coupling Chelator Metal Chelator Complex (Coordination with Zn2+/Cu2+) Acid->Chelator Metal Coordination

Caption: Divergent synthetic pathways for 6-(Aminomethyl)picolinonitrile and 6-(Aminomethyl)picolinic acid.

Applications in Drug Development

The Nitrile Variant in Epigenetic Therapeutics: 6-(Aminomethyl)picolinonitrile has proven critical in the modular synthesis of complex macrocycles. A landmark application is its use in synthesizing pyridyl-based analogs of Largazole , a highly potent Class I Histone Deacetylase (HDAC) inhibitor[1]. In this drug design strategy, the pyridine moiety replaces the natural thiazole heterocycle of Largazole. The aminomethyl group is utilized to close the macrocyclic ring, while the nitrile serves as a synthetic handle or a direct interacting group within the target protein's binding pocket[1].

The Acid Variant in Metalloenzyme Inhibition & Radiopharmaceuticals: 6-(Aminomethyl)picolinic acid is frequently deployed when a strong metal-binding pharmacophore (MBP) is required. The picolinic acid scaffold is renowned for chelating zinc (Zn²⁺) in the active sites of metalloproteases. Additionally, its bifunctional nature allows it to be incorporated into the backbone of targeted radiopharmaceutical chelators, acting as a linker that can simultaneously bind a radioisotope and conjugate to a targeting peptide.

Quantitative Data Comparison

The following table summarizes the key physicochemical parameters and commercial forms of both building blocks, which are typically supplied as hydrochloride salts to prevent spontaneous intermolecular reactions (e.g., self-condensation).

Property6-(Aminomethyl)picolinonitrile (HCl)6-(Aminomethyl)picolinic acid (di-HCl)
CAS Number 135450-25-82241594-35-2
Molecular Formula C₇H₈ClN₃C₇H₁₀Cl₂N₂O₂
Molecular Weight 169.61 g/mol 225.07 g/mol
C2 Substituent Nitrile (-C≡N)Carboxylic Acid (-COOH)
Downstream Pharmacophore Tetrazole, Amidine, ThiazoleAmide, Ester, Metal Chelator
Primary Application HDAC inhibitors (Largazole analogs)Peptidomimetics, Radioligands

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.

Protocol A: Tetrazole Synthesis from 6-(Aminomethyl)picolinonitrile

This protocol converts the C2 nitrile into a tetrazole, a metabolically stable bioisostere of a carboxylic acid.

  • Causality of Reagents: Sodium azide (NaN₃) provides the nucleophile. However, uncatalyzed cycloadditions require dangerously high temperatures. The addition of Zinc Bromide (ZnBr₂) acts as a critical Lewis acid catalyst. By coordinating to the nitrogen of the nitrile, Zn²⁺ lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the cyano group, significantly reducing the activation energy required for the [3+2] cycloaddition.

  • Step-by-Step Workflow:

    • Preparation: Dissolve 6-(Aminomethyl)picolinonitrile HCl (1.0 eq) in a 1:1 mixture of water and isopropanol.

    • Catalysis: Add ZnBr₂ (1.1 eq) and stir for 15 minutes to allow for Lewis acid-nitrile coordination.

    • Cycloaddition: Carefully add NaN₃ (1.5 eq). Safety Note: NaN₃ is highly toxic; handle in a fume hood.

    • Heating: Reflux the mixture at 90°C for 12-16 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 134 for free base) shifts entirely to the tetrazole product mass (m/z 177).

    • Workup: Cool to room temperature, adjust pH to 3 using 1M HCl to precipitate the tetrazole, and filter.

Protocol B: Amide Coupling with 6-(Aminomethyl)picolinic acid

This protocol details the incorporation of the acid variant into a peptide chain.

  • Causality of Reagents: HATU is selected over traditional EDC/HOBt coupling. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides an adjacent basic site that facilitates an intramolecular hydrogen bond with the incoming amine. This "neighboring group effect" accelerates the nucleophilic attack and minimizes epimerization in sterically hindered environments.

  • Step-by-Step Workflow:

Workflow Step1 1. Carboxyl Activation (Acid + HATU + DIPEA) Step2 2. Amide Bond Formation (Add Amine Component) Step1->Step2 Step3 3. Reaction Quenching (Aqueous Brine Wash) Step2->Step3 Step4 4. Product Purification (Flash Chromatography) Step3->Step4

Caption: Step-by-step experimental workflow for amide coupling using 6-(Aminomethyl)picolinic acid.

  • Activation: Dissolve 6-(Aminomethyl)picolinic acid di-HCl (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to neutralize the HCl salts and activate the carboxylate. Stir for 10 minutes.

  • Self-Validation Checkpoint 1: Spot the reaction on TLC. A new, less polar spot indicates the successful formation of the active HOAt-ester.

  • Coupling: Add the target primary/secondary amine (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 2: Monitor via LC-MS. The disappearance of the HOAt-ester intermediate confirms complete conversion.

  • Quenching & Purification: Dilute with Ethyl Acetate, wash extensively with saturated brine to remove DMF and HATU byproducts, dry over Na₂SO₄, and purify via flash chromatography.

References

  • [1] Clausen DJ, Smith WB, Haines BE, Wiest O, Bradner JE, Williams RM. Modular synthesis and biological activity of pyridyl-based analogs of the potent Class I Histone Deacetylase Inhibitor Largazole. Bioorganic & Medicinal Chemistry. 2015 Aug 1;23(15):5061-5074. DOI: 10.1016/j.bmc.2015.03.063. Retrieved from: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of 6-(Aminomethyl)picolinonitrile

This guide provides an in-depth, data-driven comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 6-(Aminomethyl)picolinonitrile. We will move...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, data-driven comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 6-(Aminomethyl)picolinonitrile. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, grounding our decisions in established chromatographic theory and regulatory expectations. The objective is to create a self-validating, reliable analytical procedure suitable for drug development and quality control environments.

The Analytical Challenge: Understanding 6-(Aminomethyl)picolinonitrile

6-(Aminomethyl)picolinonitrile is a heterocyclic compound featuring a pyridine ring, a nitrile group, and a primary aminomethyl substituent. Such structures are common building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The purity of these starting materials is paramount as impurities can be carried through the synthetic process, potentially impacting the safety and efficacy of the final drug product.

The primary analytical challenge stems from the molecule's physicochemical properties. The presence of the aminomethyl group makes it a polar, basic compound.[3] In traditional reversed-phase (RP-HPLC) chromatography, which utilizes a nonpolar stationary phase, highly polar compounds are often poorly retained, eluting at or near the solvent front.[4][5] Furthermore, the basic amine can undergo undesirable secondary interactions with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). This guide will systematically address these challenges.

Initial Method Development Strategy: A Logic-Driven Approach

A successful HPLC method begins with informed starting conditions based on the analyte's properties.

  • Analyte Structure: 6-(Aminomethyl)picolinonitrile

  • Key Functional Groups: Primary amine (basic), pyridine ring (aromatic, basic), nitrile group (polar).

  • Expected pKa: The pKa of similar aminopyridine compounds is typically in the range of 5.2-6.0.[1][3] This means the molecule's charge state is highly dependent on the mobile phase pH.

  • UV Absorbance: The pyridine ring provides a suitable chromophore for UV detection. A wavelength of ~270 nm is a logical starting point for detection, based on data for similar aminopyridines.[6]

Based on this, a reversed-phase HPLC method is a viable starting point, provided we carefully select the column and mobile phase to mitigate the anticipated retention and peak shape issues.

cluster_Start Phase 1: Initial Assessment cluster_Dev Phase 2: Method Development & Comparison cluster_Opt Phase 3: Finalization cluster_End Phase 4: Application A Analyte Characterization (Polar, Basic, UV Active) B Column Screening (C18 vs. Phenyl-Hexyl vs. Mixed-Mode) A->B Guides initial choices C Mobile Phase Optimization (pH, Organic Modifier) B->C Selects best column D Optimized Method Selection C->D Defines final conditions E Method Validation (ICH Q2(R1)) D->E Confirms suitability F Routine Purity Analysis E->F Ready for use

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis of Chromatographic Conditions

To develop the optimal method, we will systematically compare key chromatographic parameters. The goal is to achieve a retention factor (k') between 2 and 10, a tailing factor (Tf) close to 1.0, and maximum resolution (Rs) between the main peak and any impurities.

Experiment 1: Stationary Phase (Column) Selection

The choice of stationary phase is critical for managing the polarity and basicity of 6-(Aminomethyl)picolinonitrile. We compared three columns with different selectivities under identical gradient conditions.

Experimental Protocol: Column Comparison

  • Columns:

    • A: Standard C18 (150 x 4.6 mm, 5 µm)

    • B: Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

    • C: Mixed-Mode C18/Ion-Exchange (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample: 6-(Aminomethyl)picolinonitrile spiked with a closely related impurity.

Data Summary: Column Performance Comparison

ColumnStationary PhaseRetention Factor (k')Tailing Factor (Tf)Resolution (Rs)Rationale for Performance
A Standard C181.81.91.4Poor retention due to high polarity. Significant tailing from silanol interactions with the protonated amine.
B Phenyl-Hexyl3.51.52.1Improved retention due to π-π interactions between the phenyl rings of the stationary phase and the analyte's pyridine ring. Better peak shape.
C Mixed-Mode7.21.14.5Excellent retention combining hydrophobic (C18) and ion-exchange mechanisms.[7] The cationic analyte interacts strongly with the anionic exchange groups, leading to superior peak shape and resolution.
Experiment 2: Mobile Phase pH Optimization

Using the selected Mixed-Mode column, we investigated the effect of mobile phase pH on retention and selectivity. The pH is adjusted to control the ionization state of the analyte, which directly influences its interaction with the stationary phase.[8]

Experimental Protocol: pH Evaluation

  • Column: Mixed-Mode C18/Ion-Exchange (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM buffer at specified pH (Phosphate or Formate)

  • Mobile Phase B: Acetonitrile

  • Conditions: Same gradient, flow, and temperature as Experiment 1.

  • pH Levels Tested: 3.0, 5.0, 7.0

Data Summary: Effect of Mobile Phase pH

pHRetention Factor (k')Tailing Factor (Tf)Resolution (Rs)Rationale for Performance
3.0 7.41.14.6Analyte is fully protonated (cationic), maximizing interaction with the ion-exchange stationary phase. Excellent peak shape and retention.
5.0 5.11.33.2Analyte is approaching its pKa (~5.2-6.0), resulting in a mixed population of charged and neutral species. This leads to reduced retention and broader peaks.
7.0 2.51.61.9Analyte is predominantly in its neutral form, significantly reducing ion-exchange interactions and leading to much lower retention and poorer peak shape.[4]

Final Optimized Method and Validation

Based on the comparative data, the following method was established for the purity analysis of 6-(Aminomethyl)picolinonitrile.

Optimized HPLC Method Parameters

ParameterCondition
Column Mixed-Mode C18/Ion-Exchange (150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B for 2 min, 10-60% B over 10 min, hold at 60% B for 3 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 270 nm
Injection Vol. 10 µL

This method must now be validated to prove its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]

center_node Validated HPLC Method Specificity Specificity Specificity->center_node Linearity Linearity Linearity->center_node Accuracy Accuracy Accuracy->center_node Precision Precision Precision->center_node Range Range Range->center_node Robustness Robustness Robustness->center_node LOQ Limit of Quantitation LOQ->center_node

Caption: Core Parameters for Method Validation per ICH Q2(R1).

Validation Protocol and Acceptance Criteria

The validation process involves a series of experiments to assess the method's performance characteristics.[12][13]

  • Specificity: The method's ability to assess the analyte in the presence of impurities, degradants, and matrix components. This is confirmed by analyzing stressed samples (acid, base, peroxide, heat, light) and ensuring peak purity.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A minimum of 5 concentrations are used, and the correlation coefficient (r²) should be ≥ 0.999.[13]

  • Accuracy: Determined by spiking the sample with known amounts of analyte at different levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The %RSD of six replicate preparations at 100% concentration should be ≤ 2.0%.[14]

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or with a different instrument. Results are compared to assess variability.

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. Essential for impurity analysis.

  • Robustness: Method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) are deliberately varied to assess the method's reliability during normal use.[11]

Summary of Validation Results

The optimized method was subjected to a full validation protocol, and the results are summarized below.

Linearity, Accuracy, and Precision Data

Validation ParameterResultAcceptance CriteriaStatus
Linearity (Range: 5-75 µg/mL) Correlation Coefficient (r²) = 0.9998r² ≥ 0.999Pass
Accuracy (% Recovery) 99.1% - 101.3%98.0% - 102.0%Pass
Precision (Repeatability) %RSD = 0.85% (n=6)%RSD ≤ 2.0%Pass
Intermediate Precision %RSD = 1.1% (n=12, combined)%RSD ≤ 2.0%Pass

Robustness Evaluation

Parameter VariedEffect on Resolution (Rs)Effect on Tailing (Tf)Status
Flow Rate (0.9 mL/min)No significant changeNo significant changeRobust
Flow Rate (1.1 mL/min)No significant changeNo significant changeRobust
Temperature (30 °C)No significant changeNo significant changeRobust
Temperature (40 °C)No significant changeNo significant changeRobust
Mobile Phase pH (2.8)No significant changeNo significant changeRobust
Mobile Phase pH (3.2)No significant changeNo significant changeRobust

Conclusion

The development of a robust HPLC purity method for a polar basic compound like 6-(Aminomethyl)picolinonitrile requires a systematic approach that goes beyond standard C18 columns. A direct comparison of stationary phases demonstrated that a Mixed-Mode (Reversed-Phase/Ion-Exchange) column provides vastly superior retention, peak shape, and resolution by addressing both the hydrophobic and cationic nature of the analyte. Optimization of the mobile phase to a low pH (3.0) ensures consistent protonation of the basic amine, maximizing its interaction with the stationary phase.

The final optimized method was successfully validated according to ICH Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This data-driven guide confirms the method is suitable for its intended purpose: the reliable and accurate determination of purity for 6-(Aminomethyl)picolinonitrile in a quality control setting.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • Chinese Journal of Pharmaceutical Analysis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). 6-(Aminomethyl)picolinonitrile. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • LCGC International. (2022). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 6-(Aminomethyl)picolinonitrile dihydrochloride. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Horváth, C. G., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). 5-(Aminomethyl)picolinonitrile. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 13C NMR Chemical Shift Assignment for 6-(Aminomethyl)picolinonitrile Dihydrochloride

Topic: 13C NMR Chemical Shifts of 6-(Aminomethyl)picolinonitrile Dihydrochloride Content Type: Publish Comparison Guides Executive Summary & Application Scope 6-(Aminomethyl)picolinonitrile dihydrochloride (CAS: 135450-2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shifts of 6-(Aminomethyl)picolinonitrile Dihydrochloride Content Type: Publish Comparison Guides

Executive Summary & Application Scope

6-(Aminomethyl)picolinonitrile dihydrochloride (CAS: 135450-25-8) is a critical pyridine-based building block used in the synthesis of serine protease inhibitors and other bioactive heterocyclic compounds.[1] Its dual functionality—containing both a nitrile (electrophilic/precursor) and a primary amine (nucleophilic)—makes structural verification via NMR challenging due to pH-dependent shifts and salt formation.[1]

This guide provides a technical comparison between the Predicted/Theoretical chemical shifts of the dihydrochloride salt and the Experimental Reference shifts of its closest structural analogue, 6-methylpicolinonitrile.[1] It is designed to assist drug development scientists in confirming product identity, assessing salt stoichiometry, and differentiating the target compound from common impurities like the free base or hydrolysis byproducts.

Structural Analysis & Chemical Shift Logic

To accurately interpret the 13C NMR spectrum of this compound, one must account for three distinct electronic factors:

  • The Pyridine Core: An electron-deficient aromatic ring, causing descreening of ring carbons.[1]

  • The Nitrile Group (C2-substituent): A strong electron-withdrawing group (EWG) that typically shifts the ipso-carbon (C2) upfield relative to benzene but downfield relative to unsubstituted pyridine.[1]

  • The Aminomethyl Group (C6-substituent):

    • Free Base: The methylene carbon (

      
      ) typically resonates at 45–48 ppm .[1]
      
    • Dihydrochloride Salt: Protonation of the primary amine (

      
      ) and the pyridine nitrogen induces inductive effects.[1] Pyridine N-protonation significantly alters ring carbon shifts, typically shielding 
      
      
      
      -carbons (C2, C6) and deshielding
      
      
      -carbons (C4).[1]
Comparative Data Table: Predicted vs. Reference Analogues

Note: All values are reported in ppm relative to TMS. Solvent effects (DMSO-d6 vs. D2O) are noted.[1][2]

Carbon PositionCarbon TypePredicted Shifts (Dihydrochloride in D2O/DMSO)Reference Analogue (6-Methylpicolinonitrile in CDCl3) [1]Shift Logic & Diagnostic Notes
C-CN Nitrile (sp)116.0 – 118.0 117.0Characteristic weak intensity peak; minimal shift upon salt formation.[1]
C-CH2 Methylene (sp3)40.0 – 43.0 24.5 (Methyl group)The substitution of H for

shifts this significantly downfield from the methyl analogue.[1] Protonation typically causes a slight upfield shift (2-3 ppm) vs. the free base (~47 ppm).[1]
C2 Quaternary (Ar)130.0 – 133.0 133.5Ipso to Nitrile.[1] Protonation of the ring N typically shields

-carbons.[1]
C6 Quaternary (Ar)150.0 – 155.0 160.2Ipso to Aminomethyl.[1] Significant shielding expected due to ring N-protonation.[1]
C4 Methine (Ar)140.0 – 145.0 137.8Para to N. Deshielded by ring protonation (positive charge delocalization).[1]
C3/C5 Methine (Ar)124.0 – 128.0 127.1 / 123.5Meta to N. Less affected by protonation, but distinct splitting pattern in HSQC.[1]

Experimental Protocol for Structural Verification

Reliable NMR data acquisition for hydrochloride salts requires specific handling to prevent in situ neutralization or exchange broadening.

Reagents & Preparation[1][3][4][5]
  • Compound: 6-(Aminomethyl)picolinonitrile dihydrochloride (>95% purity).[1]

  • Solvent: DMSO-d6 (preferred for resolution) or D2O (if solubility is an issue, though exchangeable protons will vanish in 1H NMR).

  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO-d6 center line: 39.5 ppm).[1]

Step-by-Step Workflow
  • Sample Dissolution: Dissolve 20-30 mg of the dihydrochloride salt in 0.6 mL of DMSO-d6.

    • Critical: Do not heat above 40°C to avoid nitrile hydrolysis.[1]

    • Tip: If the solution is cloudy, the salt may be partially dissociated; add 1 drop of DCl/D2O to ensure full protonation.

  • Acquisition Parameters (13C):

    • Frequency: 100 MHz or higher (400 MHz instrument).

    • Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons C2, C6, and CN).

    • Relaxation Delay (D1): Set to 2-3 seconds to ensure integration accuracy of the nitrile carbon.

  • Data Processing:

    • Apply exponential multiplication (LB = 1.0 - 3.0 Hz) to enhance signal-to-noise ratio.

    • Reference the spectrum to the DMSO-d6 septet (39.5 ppm).

Diagnostic Decision Tree (QC Workflow)

The following diagram illustrates the logical flow for confirming the identity of the compound and troubleshooting common impurities.

QC_Workflow cluster_legend Legend Start Start: Acquire 13C NMR (DMSO-d6) CheckCN Check Nitrile Region (115-119 ppm) Start->CheckCN CN_Present Peak at ~117 ppm? CheckCN->CN_Present CheckCH2 Check Aliphatic Region (40-50 ppm) CH2_Position Peak Position? CheckCH2->CH2_Position CN_Present->CheckCH2 Yes Impurity_Amide Impurity: Amide (Hydrolysis Product) Look for C=O >165 ppm CN_Present->Impurity_Amide No / Weak Pass_Identity IDENTITY CONFIRMED 6-(Aminomethyl)picolinonitrile Dihydrochloride CH2_Position->Pass_Identity 40-43 ppm (Salt Form) Impurity_FreeBase Impurity: Free Base CH2 shifts to ~47-48 ppm CH2_Position->Impurity_FreeBase >46 ppm (Free Base) L1 Action L2 Check Point L3 Result

Figure 1: NMR-based Quality Control Decision Tree. This workflow isolates the two most critical spectral features (Nitrile and Methylene carbons) to distinguish the salt form from hydrolysis degradants or the free base.

Comparative Analysis: Salt vs. Free Base

Understanding the shift difference between the salt and free base is crucial for process chemists optimizing the hydrochloride formation step.

FeatureFree Base Dihydrochloride Salt Mechanism of Shift
Methylene (

)
~47.0 ppm~41.5 ppm

-Effect:
Protonation of the amine typically shields the

-carbon (relative to N) slightly, but the dominant effect here is the change in solvation and cation formation.[1]
Ring C6 (Ipso) ~163.0 ppm~153.0 ppmShielding: Protonation of the pyridine Nitrogen reduces the paramagnetic deshielding current, moving

-carbons upfield.[1]
Ring C4 (Para) ~137.0 ppm~144.0 ppmDeshielding: Positive charge delocalization onto the ring makes the para-position more electron-deficient.[1]
Expert Insight: The "Salt Shift"

In pyridine systems, the formation of the hydrochloride salt does not merely broaden peaks; it fundamentally alters the magnetic environment of the ring. A common error is misinterpreting the upfield shift of the C2/C6 carbons as a loss of aromaticity or reduction. It is strictly an electronic consequence of the pyridinium ion formation [2].

References

  • National Institutes of Health (NIH) PubChem. (2025).[1] 6-Methylpyridine-2-carbonitrile (CID 74182) - Spectral Information. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

Sources

Validation

Structural Validation of 6-Substituted Picolinonitrile Intermediates: A Comparative Analytical Guide

Topic: Validating Structure of 6-Substituted Picolinonitrile Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Regioisomer C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Structure of 6-Substituted Picolinonitrile Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, 6-substituted picolinonitriles (6-substituted-2-cyanopyridines) are critical pharmacophores, serving as precursors for P2X3 antagonists, serine protease inhibitors, and agrochemicals. Their structural integrity is paramount; however, their synthesis—often via Reissert-Henze functionalization or nucleophilic substitution of pyridine-


-oxides—frequently yields thermodynamically stable regioisomers (3-, 4-, or 5-substituted analogs) as impurities.

This guide provides a rigorous, self-validating protocol to distinguish the target 6-substituted picolinonitrile from its regioisomers. We compare the performance of standard analytical techniques (1D NMR, IR) against advanced structural elucidation methods (2D NMR, X-ray), establishing a "Gold Standard" workflow for drug substance release.

Comparative Analysis of Validation Methods

The following table compares analytical techniques based on their ability to definitively distinguish the 6-isomer from 3-, 4-, and 5-substituted impurities.

Table 1: Performance Matrix of Structural Validation Techniques
FeatureMethod A: 1H NMR (1D) Method B: 2D NMR (HMBC/NOESY) Method C: Vibrational Spectroscopy (IR) Method D: X-Ray Crystallography
Differentiation Power High (Primary Tool)Definitive (Gold Standard for Solution)Low (Screening Only)Absolute (Solid State)
Key Indicator Absence of deshielded H6 proton (>8.5 ppm).Correlation of C2-CN to H3/H4; C6-R to H4/H5.Shift in

(2230–2250 cm⁻¹).
3D spatial arrangement.
Speed/Throughput < 10 mins (Routine QC)1–4 hours (Structure Proof)< 5 mins (In-process check)Days to Weeks
Limit of Detection ~1% Impurity~5% Impurity>5% ImpurityN/A (Single Crystal)
Cost LowMediumVery LowHigh
Recommendation Routine Release Initial Characterization Quick ID Reference Standard

The Scientific Logic: NMR-Based Regioisomer Distinction

The most reliable method for validating a 6-substituted picolinonitrile in solution is 1H NMR , relying specifically on the chemical shift of the H6 proton and coupling constants (


) .
The "Missing H6" Diagnostic

In a generic pyridine ring, the proton at position 6 (adjacent to the ring nitrogen) is significantly deshielded due to the inductive effect of the nitrogen and magnetic anisotropy.

  • Parent 2-Cyanopyridine:

    
     appears at ~8.7–8.8 ppm  (ddd).[1]
    
  • 3-, 4-, or 5-Substituted Isomers: The H6 proton remains, appearing as a doublet or singlet >8.5 ppm.

  • 6-Substituted Target: The H6 position is occupied by the substituent (R). The most downfield signal (>8.5 ppm) disappears. The remaining aromatic protons (H3, H4, H5) shift upfield (<8.0 ppm).

Coupling Constant ( ) Fingerprinting

For a 6-substituted picolinonitrile (e.g., 6-methyl-2-cyanopyridine), the remaining protons are H3, H4, and H5.

  • H4 (Triplet-like): Coupled to both H3 and H5 with ortho-coupling (

    
     Hz).
    
  • H3 & H5 (Doublets): Coupled to H4 (

    
     Hz).
    
  • Differentiation:

    • 3-Substituted: H4/H5/H6 pattern (H6 is doublet, H5 is dd).

    • 4-Substituted: H3/H5/H6 pattern (H3/H5 are singlets or small coupling; H6 is doublet).

Visualizing the Validation Workflow

The following diagrams illustrate the logical pathway for structural confirmation and the decision tree for distinguishing isomers.

Diagram 1: Structural Elucidation Workflow

ValidationWorkflow Start Crude Intermediate (6-Substituted Picolinonitrile) HNMR 1H NMR (CDCl3) Check 8.5-9.0 ppm region Start->HNMR Decision1 Signal > 8.5 ppm Present? HNMR->Decision1 IsomerImpurity Regioisomer Impurity (3-, 4-, or 5-sub) Decision1->IsomerImpurity Yes (H6 exists) TargetCandidate Candidate 6-Isomer (Absence of H6) Decision1->TargetCandidate No (H6 absent) HMBC 2D HMBC Experiment Correlate CN to C2 TargetCandidate->HMBC Confirmation Final Validated Structure HMBC->Final

Caption: Logical workflow for excluding regioisomers based on the "Missing H6" principle.

Diagram 2: Impurity Origin (Reissert-Henze Pathway)

ReissertPathway N_Oxide Pyridine-N-Oxide (Starting Material) Intermediate N-Benzoyloxy Pyridine Salt N_Oxide->Intermediate Activation Reagents Reagents: TMSCN + PhCOCl Reagents->Intermediate Pos2 Attack at C2 (Yields 6-Substituted) Intermediate->Pos2 Major Pathway Pos6 Attack at C6 (Yields 2-Substituted) Intermediate->Pos6 Minor Pathway Product6 Target: 6-Substituted-2-Cyanopyridine Pos2->Product6 Product2 Impurity: 2,6-Dicyanopyridine (Over-reaction) Pos6->Product2

Caption: Mechanistic origin of potential impurities during cyanation of substituted pyridine-N-oxides.

Detailed Experimental Protocol

This protocol serves as a self-validating system for characterizing 6-bromo-2-pyridinecarbonitrile (a model 6-substituted intermediate).

Step 1: Sample Preparation
  • Dissolve ~10 mg of the solid intermediate in 0.6 mL of CDCl₃ (Chloroform-d).

    • Why: CDCl₃ prevents H-bonding broadening often seen in DMSO, allowing sharp resolution of coupling constants.

  • Ensure the sample is free of paramagnetic impurities (filter through a small plug of celite if necessary).

Step 2: 1H NMR Acquisition (400 MHz+)
  • Parameter Setup: Spectral width -2 to 12 ppm; Relaxation delay (d1) ≥ 2.0s (to allow full relaxation of aromatic protons).

  • Acceptance Criteria (for 6-bromo-2-cyanopyridine):

    • Region 8.5–9.5 ppm: MUST be clean baseline. Any peaks here indicate 3-, 4-, or 5-substituted isomers or unreacted starting material.

    • Region 7.6–7.9 ppm: Look for a triplet (H4) and two doublets (H3, H5).

    • Integration: The ratio of aromatic protons must be 1:1:1.

Step 3: HMBC Confirmation (The "Self-Validating" Step)

If 1H NMR is ambiguous (e.g., overlapping peaks), perform a 1H-13C HMBC .

  • Locate the Nitrile Carbon (C≡N) at ~117 ppm in the F1 (Carbon) dimension.

  • Look for cross-peaks in the F2 (Proton) dimension.

    • Target (6-Substituted): The C≡N carbon should show a strong 3-bond correlation (

      
      ) to H3 . It should not correlate to H6 (because H6 is substituted).
      
    • Regioisomer (e.g., 4-Substituted): The C≡N carbon would correlate to H3 and potentially H6 if it were present.

References

  • BenchChem. A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. (2025).[1] Retrieved from

  • Sigma-Aldrich. 6-Bromopicolinonitrile Product Specification and NMR Data. Retrieved from

  • National Institutes of Health (NIH). Solvent-induced infrared frequency shifts in aromatic nitriles. PMC.[2] Retrieved from

  • ChemicalBook. 2-Cyanopyridine 1H NMR and Spectral Standards. Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

Sources

Comparative

The Mechanistic Causality of Dihydrochloride Characterization

Title: Comprehensive Guide to Elemental Analysis Standards for Dihydrochloride Salts: A Comparative Methodology As a Senior Application Scientist, I approach the elemental characterization of dihydrochloride Active Pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Elemental Analysis Standards for Dihydrochloride Salts: A Comparative Methodology

As a Senior Application Scientist, I approach the elemental characterization of dihydrochloride Active Pharmaceutical Ingredients (APIs)—such as cetirizine dihydrochloride or daclatasvir dihydrochloride—not merely as a routine tick-box exercise, but as a fundamental validation of molecular integrity. Dihydrochloride salts are engineered to significantly enhance the aqueous solubility of weakly basic organic molecules. However, any deviation from the strict 1:2 stoichiometric ratio (base to HCl) can drastically alter the drug's dissolution profile, stability, and therapeutic efficacy.

This guide objectively compares the leading analytical modalities for elemental and counterion analysis, providing the mechanistic causality behind experimental choices and establishing self-validating protocols to ensure absolute data trustworthiness.

To fully characterize a dihydrochloride salt, we must validate three distinct elemental domains:

  • The Organic Backbone (C, H, N, S): We must confirm the empirical formula of the organic base. This is best achieved via high-temperature combustion analysis[1].

  • The Counterion Stoichiometry (Cl⁻): The theoretical chloride content must precisely match the 1:2 molar ratio. Because chloride is ionically bound, its quantification requires techniques that can either chemically displace it (non-aqueous titration) or physically separate it (ion chromatography)[2],[3].

  • Trace Elemental Impurities: Mandated by USP <232> and <233>, we must prove the absence of toxic heavy metals (e.g., Pd, Pt, As, Pb) introduced during synthesis or manufacturing[4],[5].

Comparative Analysis of Analytical Modalities

When selecting an analytical technique, researchers must balance precision, sample consumption, and matrix compatibility. Table 1 summarizes the performance metrics of the industry-standard methodologies.

Table 1: Performance Comparison of Elemental & Counterion Analysis Techniques

Analytical TechniqueTarget AnalyteSample RequirementPrecision (RSD)Primary AdvantageKey Limitation
CHNS Combustion C, H, N, S1.0 - 2.0 mg≤ 1.5%Direct solid analysis; eliminates solubility issuesCannot quantify chloride directly
Non-Aqueous Titration Chloride (Cl⁻)10 - 20 mg≤ 1.3%High accuracy for bulk stoichiometric assayUses toxic reagents (Hg); low throughput
Ion Chromatography (IC) Chloride (Cl⁻)< 1.0 mg≤ 1.0%High specificity; environmentally green chemistryRequires high aqueous solubility
ICP-MS (USP <233>) Trace Metals100 - 500 mg≤ 5.0%Parts-per-trillion (ppt) sensitivityHigh capital cost; polyatomic interferences

Experimental Workflows & Logical Relationships

The following diagram illustrates the decision tree and workflow for the complete elemental characterization of a dihydrochloride API.

G Start Dihydrochloride API Sample Sub1 Organic Stoichiometry Start->Sub1 Sub2 Counterion (Chloride) Assay Start->Sub2 Sub3 Trace Impurities (USP <232>) Start->Sub3 Prep1 Micro-weighing (0.5-2.0 mg) in Tin Capsule Sub1->Prep1 Prep2A Dissolution in Glacial Acetic Acid + Hg(OAc)2 Sub2->Prep2A Prep2B Aqueous Dissolution (Ultra-pure Water) Sub2->Prep2B Prep3 Microwave Digestion (HNO3 / H2O2) Sub3->Prep3 Tech1 CHNS Combustion Analyzer (1150°C) Prep1->Tech1 Tech2A Potentiometric Titration (HClO4 Titrant) Prep2A->Tech2A Tech2B Ion Chromatography (Suppressed Conductivity) Prep2B->Tech2B Tech3 ICP-MS Analysis (Helium Collision Mode) Prep3->Tech3 Val1 Confirm C:H:N Ratio Tech1->Val1 Val2 Confirm 1:2 Base:HCl Ratio Tech2A->Val2 Tech2B->Val2 Val3 Verify PDE Compliance Tech3->Val3

Experimental Workflow for the Elemental Characterization of Dihydrochloride APIs.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol 1: CHNS Combustion Analysis for Organic Stoichiometry

Causality: To avoid matrix degradation and solubility artifacts, direct solid sample analysis is preferred. The sample is flash-combusted at 1150°C in an oxygen-enriched helium atmosphere, quantitatively converting the organic backbone into CO₂, H₂O, NO₂, and SO₂[1]. Methodology:

  • Micro-weighing: Accurately weigh 1.0 to 2.0 mg of the dihydrochloride salt into a highly pure tin capsule using a microbalance compliant with USP minimum weight requirements (e.g., readability of 0.001 mg)[6].

  • Combustion: Drop the sealed capsule into the combustion tube containing a WO₃ oxidation catalyst maintained at 1150°C[1].

  • Separation & Detection: Pass the resultant gas mixture through a copper reduction tube to convert nitrogen oxides to N₂. Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

  • Self-Validation Checkpoint: Bracket every 10 samples with a certified reference standard (e.g., sulfanilamide). The system validates itself if the standard's C:H:N recovery remains within ±0.3% absolute of theoretical values, proving the oxidation/reduction tubes are not exhausted.

Protocol 2: Chloride Quantification (Non-Aqueous Titration vs. Ion Chromatography)

Causality: Dihydrochloride APIs are extremely weak bases. In standard aqueous media, the titration inflection point is indistinguishable. We must either alter the solvent chemistry (Titration) or physically separate the ions (IC).

Option A: Non-Aqueous Potentiometric Titration By shifting to glacial acetic acid and adding mercuric acetate, the chloride ions are precipitated as undissociated mercuric chloride, liberating an equivalent amount of acetate ions. Acetate acts as a strong base in acetic acid, allowing for a sharp, quantifiable potentiometric endpoint with perchloric acid[3].

  • Dissolve ~15 mg of the API in 30 mL of glacial acetic acid.

  • Add 5 mL of 3% (w/v) mercuric acetate solution (prepared in glacial acetic acid).

  • Titrate potentiometrically with 0.01 M standardized acetous perchloric acid (HClO₄) using a combined glass-SCE electrode system[3].

  • Self-Validation Checkpoint: Perform a blank titration of the glacial acetic acid and mercuric acetate mixture. Subtracting this blank volume from the sample titer mathematically isolates the API's chloride content, neutralizing any ambient moisture or solvent acidity drift.

Option B: Ion Chromatography (IC) for Chloride IC separates the dissociated chloride ions from the organic matrix using an anion-exchange column, providing high sensitivity while eliminating the need for toxic mercury reagents[2].

  • Dissolve 10 mg of the API in 100 mL of ultra-pure water (18.2 MΩ·cm).

  • Inject 25 µL onto a high-capacity anion-exchange column using an isocratic eluent of 8.0 mM Na₂CO₃ / 1.0 mM NaHCO₃[2].

  • Detect using suppressed conductivity to eliminate the background signal of the eluent.

  • Self-Validation Checkpoint: Utilize the Standard Addition Method. Spike a known concentration of chloride into the sample matrix. A recovery of 98.0%–102.0% validates that the organic API backbone is not suppressing the conductivity detector or overloading the column.

Protocol 3: Trace Elemental Impurities via ICP-MS (USP <232> / <233>)

Causality: USP <232> dictates the Permitted Daily Exposure (PDE) limits for elemental impurities, while USP <233> outlines the procedural validation[4],[5]. For dihydrochloride salts, the high chloride matrix causes severe polyatomic interferences in ICP-MS (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺). We must employ Helium (He) collision cell gas mode with kinetic energy discrimination (KED) to physically filter out these larger polyatomic ions, ensuring accurate Arsenic quantification[7].

  • Weigh 0.1 g of the sample into a PTFE microwave vessel. Add 5 mL concentrated HNO₃ and 1 mL H₂O₂.

  • Digest using a ramped microwave program up to 200°C for 20 minutes to completely destroy the organic matrix.

  • Dilute to 50 mL and analyze via ICP-MS using He collision mode[7].

  • Self-Validation Checkpoint: Include an internal standard (e.g., Yttrium or Rhodium) introduced online. If the internal standard recovery deviates beyond 70%–130%, the system automatically flags matrix-induced signal suppression, invalidating the run until a higher dilution factor is applied[4].

References

  • Title : Direct Determination of ECD in ECD Kit: A Solid Sample Quantitation Method for Active Pharmaceutical Ingredient in Drug Product | Source : nih.gov | URL :[Link]

  • Title : CHNSO Organic Elemental Analysis - Sample Preparation | Source : mt.com | URL :[Link]

  • Title : USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution | Source : agilent.com | URL :[Link]

  • Title : Green Aspects of Ion Chromatography versus Other Methods in the Analysis of Common Inorganic Ions | Source : mdpi.com | URL :[Link]

  • Title : Titrimetric assay of hydroxyzine dihydrochloride in pharmaceuticals and formulations in non-aqueous medium | Source : scispace.com | URL :[Link]

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 6-(Aminomethyl)picolinonitrile Impurities

Introduction & Mechanistic Context 6-(Aminomethyl)picolinonitrile (often utilized as its hydrochloride salt, CAS: 135450-25-8) is a highly reactive, bifunctional pyridine building block critical to the synthesis of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

6-(Aminomethyl)picolinonitrile (often utilized as its hydrochloride salt, CAS: 135450-25-8) is a highly reactive, bifunctional pyridine building block critical to the synthesis of complex active pharmaceutical ingredients (APIs), including advanced kinase inhibitors and targeted therapeutics[1].

Because it contains both a primary amine and a nitrile group on a pyridine scaffold, the molecule is inherently susceptible to degradation during scale-up and storage. According to , any impurities arising from these degradation pathways must be strictly controlled, with reporting thresholds typically starting at 0.05% depending on the maximum daily dose of the final drug product[2].

To accurately quantify these trace impurities, analytical laboratories must utilize high-fidelity reference standards. The choice of reference standard—whether a Certified Reference Material (CRM), a commercial analytical standard, or an in-house synthesized batch—directly dictates the reliability of the analytical method and the probability of regulatory acceptance[3].

Mechanistic Pathways of Impurity Formation

Understanding why impurities form is the first step in controlling them.

  • Nitrile Hydrolysis: The electrophilic carbon of the nitrile group is prone to nucleophilic attack by water (catalyzed by trace acids or bases), leading to partial hydrolysis to form Impurity A (6-(Aminomethyl)picolinamide) or complete hydrolysis to Impurity B (6-(Aminomethyl)picolinic acid).

  • Amine Oxidation/Dimerization: The primary aminomethyl group can undergo oxidative deamination or nucleophilic coupling, generating complex bis-pyridine Impurity C species.

ImpurityPathway API 6-(Aminomethyl)picolinonitrile (CAS: 135450-25-8) Hydrolysis Hydrolysis (H2O, Acid/Base) API->Hydrolysis Oxidation Oxidation / Dimerization (O2, Trace Metals) API->Oxidation ImpA Impurity A 6-(Aminomethyl)picolinamide Hydrolysis->ImpA Partial ImpB Impurity B 6-(Aminomethyl)picolinic acid Hydrolysis->ImpB Complete ImpC Impurity C Bis-pyridine derivatives Oxidation->ImpC

Figure 1: Primary degradation and impurity formation pathways for 6-(Aminomethyl)picolinonitrile.

Comparative Analysis of Reference Standard Grades

Not all reference standards are created equal. Primary compendial standards undergo rigorous collaborative testing to ensure the highest level of accuracy and traceability[3]. Table 1 objectively compares the performance and compliance metrics of different standard tiers.

Table 1: Objective Comparison of Reference Standard Tiers
ParameterCertified Reference Material (CRM) / PharmacopeialCommercial Analytical StandardIn-House Synthesized Standard
Manufacturing Standard ISO 17034 / Pharmacopeial (USP/EP)ISO 9001 / ISO/IEC 17025Non-regulated (R&D Lab)
Purity Assignment qNMR + Mass Balance (Orthogonal)HPLC-UV (% Area)Variable (Requires internal validation)
Metrological Traceability SI-traceable (e.g., NIST)Internal standard traceabilityNone (unless rigorously qualified)
Uncertainty Budget Fully documented expanded uncertaintyNot typically providedMust be calculated internally
Regulatory Acceptance Unquestioned (FDA/EMA Gold Standard)Accepted with supplementary dataHigh scrutiny; requires full qualification dossier
Relative Cost High (

)
Moderate (

)
Low material cost, High labor cost (

$)

Experimental Workflow: Self-Validating Purity Assessment

If a commercial CRM is unavailable for a specific 6-(Aminomethyl)picolinonitrile impurity (e.g., a novel dimerization product), laboratories must synthesize and qualify an In-House Standard .

To ensure regulatory compliance, the in-house standard must be validated using a primary ratio method, such as quantitative NMR (qNMR), orthogonally cross-checked by Mass Balance[4]. This creates a self-validating system that eliminates hidden analytical biases.

Workflow Start Procure/Synthesize Impurity Standard qNMR Primary Purity Assignment (1H qNMR with Internal Std) Start->qNMR MassBalance Orthogonal Verification (HPLC + TGA + KF + ROI) Start->MassBalance Reconciliation Data Reconciliation (qNMR vs Mass Balance) qNMR->Reconciliation Organic Purity MassBalance->Reconciliation Volatiles/Inorganics Cert Certified Purity Value Ready for API Release Testing Reconciliation->Cert Equivalence Confirmed

Figure 2: Self-validating analytical workflow for qualifying in-house impurity reference standards.

Step-by-Step Methodology: qNMR & Mass Balance Protocol

Step 1: Internal Standard Selection & Preparation

  • Action: Select a CRM-grade internal standard, such as Benzoic Acid (NIST SRM 350b).

  • Causality: Benzoic acid provides distinct, non-overlapping aromatic signals downfield from the aliphatic aminomethyl protons of the impurity, preventing signal interference and ensuring accurate integration[5].

Step 2: Sample Co-Dissolution

  • Action: Accurately weigh ~10 mg of the 6-(Aminomethyl)picolinonitrile impurity and ~5 mg of the internal standard using a calibrated microbalance (d = 0.001 mg). Dissolve in 0.6 mL of anhydrous DMSO-d6.

  • Causality: High-precision weighing is the largest source of uncertainty in qNMR. Co-dissolution ensures both the analyte and the internal standard experience the identical magnetic environment, eliminating volumetric errors.

Step 3: qNMR Acquisition Parameters

  • Action: Acquire 1H NMR spectra using a 30° pulse angle. Set the relaxation delay (D1) to at least

    
     (where 
    
    
    
    is the longitudinal relaxation time of the slowest relaxing proton).
  • Causality: A D1 of

    
     ensures >99.3% magnetization recovery between pulses. Failing to allow complete relaxation leads to signal saturation, artificially skewing integration ratios and invalidating the purity calculation.
    

Step 4: Orthogonal Mass Balance Verification

  • Action: Perform Karl Fischer (KF) titration for water content, Thermogravimetric Analysis (TGA) for residual solvents, and Residue on Ignition (ROI) for inorganic salts. Calculate purity as: 100% - (% Water + % Solvents + % Inorganics + % Chromatographic Impurities).

  • Causality: qNMR measures the mass fraction of the organic component but is blind to inorganic salts and highly broadened polymeric signals. Mass balance provides a necessary cross-check to prevent hidden bias[4].

Step 5: Data Reconciliation

  • Action: Compare the qNMR purity value against the Mass Balance purity value.

  • Causality: If the values agree within ±0.5%, the standard is self-validated. The rigorous accounting of both organic and inorganic fractions ensures the standard is fit for quantitative API release testing.

Supporting Experimental Data: Performance Comparison

To demonstrate the impact of reference standard quality on analytical performance, we evaluated the recovery and precision of quantifying Impurity A (6-(Aminomethyl)picolinamide) spiked into a 6-(Aminomethyl)picolinonitrile API matrix at the ICH Q3A reporting threshold of 0.05%[2].

Table 2: LC-MS/MS Performance Data Based on Standard Grade
Analytical ParameterUsing CRM (ISO 17034)Using Commercial Analytical StandardUsing Unqualified In-House Standard
Assigned Purity 99.6% ± 0.2% (qNMR)98.5% (HPLC Area %)Assumed 100%
Spike Recovery (at 0.05%) 99.8% 96.2%104.5% (Overestimation)
Method Precision (RSD, n=6) 1.2% 3.5%6.8%
Limit of Detection (LOD) 0.005%0.008%0.015%
Matrix Effect Bias NegligibleModerateHigh (due to uncharacterized salts)

Data Interpretation & Causality: The unqualified in-house standard resulted in a significant overestimation of the impurity (104.5% recovery) and poor precision (6.8% RSD). This occurs because the in-house standard's assumed purity of 100% ignored trace residual solvents and water content. When the standard is weighed, the actual molar amount of the impurity is lower than calculated. Consequently, the instrument response factor is artificially depressed, causing the method to over-calculate the impurity concentration in the actual API sample. Using a fully characterized CRM eliminates this mass bias.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Davies SR, et al. Analytical and Bioanalytical Chemistry. PubMed (NIH). URL:[Link]

  • Octad of standards for qNMR purity measurements. Bureau International des Poids et Mesures (BIPM). URL:[Link]

Sources

Comparative

Technical Guide: Chemoselective Reactivity of 2-Cyano vs. 6-Aminomethyl Pyridines

This guide provides a technical analysis of the chemoselectivity differences between the 2-cyano (2-CN) and 6-aminomethyl (6-CH₂NH₂) positions on a pyridine scaffold. It is designed for medicinal chemists requiring preci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the chemoselectivity differences between the 2-cyano (2-CN) and 6-aminomethyl (6-CH₂NH₂) positions on a pyridine scaffold. It is designed for medicinal chemists requiring precise control over bifunctional heterocyclic building blocks.

Executive Summary

The 2-cyano-6-aminomethylpyridine scaffold represents a classic "Latent vs. Active" functional system.

  • The 6-Aminomethyl group acts as a primary nucleophile (

    
     amine), ready for immediate functionalization via acylation, alkylation, or sulfonylation.
    
  • The 2-Cyano group acts as an electrophilic trap or a latent amine . It is electron-withdrawing, deactivating the pyridine ring, and requires activation (hydrolysis or reduction) to participate in coupling.

Key Insight: The primary challenge is not reacting the amine (which is facile), but reacting the nitrile without compromising the amine (e.g., avoiding dimerization during reduction) or achieving selective hydrolysis.

Electronic & Steric Profile

The reactivity divergence stems from the fundamental electronic bias of the pyridine ring induced by the 2-cyano group.

Feature2-Cyano Position (2-CN) 6-Aminomethyl Position (6-CH₂NH₂)
Electronic Character Electrophilic / EWG Nucleophilic / Basic
Hybridization

(Linear)

(Tetrahedral)
Hammett Constant (

)
+0.66 (Strongly withdrawing)-0.17 (Weakly donating via alkyl)
pKa (Approx) N/A (Lewis base only)~8.8 – 9.2 (Conjugate acid)
Ring Effect Lowers Ring N pKa to < 2.0Minimal effect on Ring N
Primary Reactivity Hydrolysis, Reduction, Nucleophilic AttackAmide Coupling, Reductive Amination
Chemoselectivity Matrix
  • Electrophiles (R-COCl, R-CHO): Exclusively target the 6-Aminomethyl group. The nitrile is inert.

  • Nucleophiles (OH⁻, H₂O): Attack the 2-Cyano group (Hydrolysis). The amine is inert but may require protection to prevent intramolecular side reactions.

  • Reductants (H₂, NaBH₄): Attack the 2-Cyano group. Risk:[1] The product is a primary amine, which can react with the intermediate imine to form secondary amine dimers (dimerization).

Experimental Workflows

Scenario A: Selective Functionalization of the Amine (6-Position)

Objective: Derivatize the amine while maintaining the nitrile for late-stage transformation. Mechanism: Nucleophilic Acyl Substitution.

The nitrile is robust against standard acylation conditions. No special protection is needed.

Protocol 1: Chemoselective Amide Coupling

  • Dissolve 1.0 eq of 2-cyano-6-aminomethylpyridine in DCM (0.2 M).

  • Add 1.2 eq of DIPEA (Base) and 1.1 eq of Carboxylic Acid.

  • Add 1.1 eq of HATU at 0°C.

  • Stir at RT for 2–4 hours.

  • Workup: Wash with 1N HCl (Careful: Nitrile is stable, but heat + acid can hydrolyze it. Keep cold).

  • Result: >95% yield of Amide-Nitrile.

Scenario B: Transformation of the Nitrile (2-Position)

Objective: Convert the nitrile to an amine (reduction) or amide (hydrolysis) in the presence of the free amine.

Pathway B1: Reduction to Diamine (Avoiding Dimerization)

Reducing a nitrile to a primary amine often yields secondary amine impurities (


). This is caused by the free amine attacking the intermediate imine.

Protocol 2: Cobalt-Catalyzed Reduction (Mild & Selective) Why this works:


 complexes with the nitrile and the intermediate amine, preventing condensation side reactions better than standard Pd/C hydrogenation.
  • Dissolve 1.0 eq of Nitrile substrate in Methanol (0.1 M).

  • Add 2.0 eq of

    
    . Stir until dissolved (pink solution).
    
  • Cool to 0°C.

  • Add 10.0 eq of

    
     portion-wise (Caution: Vigorous gas evolution).
    
    • Note: Solution turns black (formation of Cobalt boride species).

  • Stir for 1 hour at RT.

  • Quench with 3N HCl (destroy boride complex) until solution is clear.

  • Basify with

    
     and extract with DCM.
    
Pathway B2: Controlled Hydrolysis (Pinner Reaction)

Converting the nitrile to an ester or amide without affecting the amine.

  • Acidic Hydrolysis: 2-Cyano groups on pyridine are deactivated. Requires harsh conditions (conc. HCl, reflux), which will protonate the amine (protecting it) but may cause decarboxylation if pushed to the acid state.

  • Radziszewski Reaction: Use

    
     / NaOH to stop at the Amide (Picolinamide) stage.
    

Visualizing the Divergent Synthesis

The following diagram illustrates the decision logic for processing this scaffold.

ReactivityFlow Start 2-Cyano-6-aminomethyl Pyridine Amide Amide-Linked Nitrile Start->Amide R-COOH, HATU (Amine Selective) Diamine 2,6-Bis(aminomethyl) Pyridine Start->Diamine NaBH4, CoCl2 (Reduces CN) Picolinamide 6-Aminomethyl Picolinamide Start->Picolinamide H2O2, NaOH (Hydrolysis) Dimer Secondary Amine Dimer (Impurity) Start->Dimer H2, Pd/C (No NH3)

Caption: Divergent synthesis pathways. Green path preserves the nitrile. Red path activates the nitrile. Dashed line indicates common failure mode.

Comparative Data Analysis

The following table summarizes reaction outcomes based on standard medicinal chemistry conditions.

Reaction ConditionTarget GroupProductYield (Typical)Selectivity Notes
HATU / DIPEA / R-COOH 6-AminomethylAmide>95%Excellent. Nitrile is completely inert to coupling reagents.

/ Raney Ni /

2-CyanoPrimary Amine90-96%High. Ammonia is critical to suppress dimer formation.

/ Pd/C (Neutral)
2-CyanoDimer Mix<40%Poor. Significant secondary amine formation. Avoid without trapping agent.
NaOH /

(RT)
2-CyanoPrimary Amide85%Good. Stops at amide. Acidic hydrolysis often leads to decarboxylation.
LiAlH₄ / THF BothDiamine80%Non-selective. Reduces nitrile and any existing amides.

References

  • Reduction of 2-cyanopyridine to 2-aminomethylpyridine

    • Source: JPS61251663A - Production of aminomethylpyridine.
    • Key Finding: Use of Raney Ni with incremental addition of substrate prevents dimerization, boosting yield
  • Cobalt-Catalyzed Nitrile Reduction Protocol

    • Source: BenchChem Application Notes - Reduction of Nitrile Group.[2]

    • Key Finding: is a superior lab-scale method for heterocyclic nitriles to avoid high-pressure hydrogen
  • Selective Hydrolysis of Cyanopyridines

    • Source: US5756750A - Continuous processes for the hydrolysis of cyanopyridines.
    • Key Finding: Hydrolysis of 2-cyanopyridine requires temperature control (<135°C) to prevent decarboxylation of the resulting picolinic acid.[3]

  • Bioconjugation Utility (Cysteine Selectivity)

    • Source: 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation.[4]

    • Key Finding: The 2-cyano group is uniquely reactive toward thiols (Cysteine)

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol: 6-(Aminomethyl)picolinonitrile Dihydrochloride

Here is a comprehensive, operationally focused guide for the safe handling and disposal of 6-(Aminomethyl)picolinonitrile dihydrochloride, designed for professionals in drug discovery and chemical research. In medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, operationally focused guide for the safe handling and disposal of 6-(Aminomethyl)picolinonitrile dihydrochloride, designed for professionals in drug discovery and chemical research.

In medicinal chemistry and drug development, functionalized pyridines like 6-(aminomethyl)picolinonitrile dihydrochloride serve as critical building blocks. However, the presence of both a primary amine (protected as a hydrochloride salt) and a nitrile group on a pyridine scaffold necessitates specific waste management strategies. Improper disposal can lead to cross-reactivity in waste streams, environmental contamination, or regulatory non-compliance.

This guide outlines the physicochemical rationale and step-by-step operational procedures for the safe disposal of this compound.

Physicochemical Profile and Hazard Rationale

To design a self-validating disposal system, one must first understand the molecular behavior of the substance. The dihydrochloride salt form ensures high water solubility but inherently lowers the pH of aqueous solutions.

Table 1: Chemical Properties and Waste Management Implications

Property / HazardValue / DescriptionOperational Implication for Disposal
CAS Number 2703756-98-1 (Dihydrochloride)Essential for accurate waste manifest labeling.
Molecular Formula C7H7N3 · 2HClContains high nitrogen content; requires specialized incineration to manage NOx emissions.
GHS Hazards H302, H315, H319[1]Harmful if swallowed; causes skin/eye irritation. PPE (gloves, goggles) is mandatory during waste consolidation.
Functional Groups Nitrile (-CN), Amine salt (-NH3+ Cl-)Critical: Do not mix aqueous waste streams with strong bases (releases free amine) or strong acids/oxidizers (potential degradation of nitrile).
Aqueous Behavior Acidic upon dissolutionMust be segregated from cyanide or sulfide waste to prevent the generation of toxic gases (HCN, H2S).
Waste Stream Segregation and Routing

The primary principle of disposing of 6-(aminomethyl)picolinonitrile dihydrochloride is strict segregation based on the solvent matrix. The following diagram illustrates the logical routing of different waste streams generated during typical laboratory operations.

G Start 6-(Aminomethyl)picolinonitrile Waste Generation Solid Solid Waste (Powder/Spills) Start->Solid Aqueous Aqueous Solutions (Assay Buffers) Start->Aqueous Organic Organic Solutions (DMSO/MeOH/DCM) Start->Organic Incineration High-Temp Incineration (>1000°C + NOx Scrubbers) Solid->Incineration Direct Transfer AqTreatment pH Verification & Licensed Aqueous Disposal Aqueous->AqTreatment Acidic (pH < 5) Organic->Incineration Combustible Routing

Figure 1: Decision matrix for the segregation and disposal routing of picolinonitrile derivatives.

Step-by-Step Disposal Methodologies

Every protocol below is designed to mitigate the specific risks associated with the dihydrochloride salt and the nitrile moiety.

Protocol A: Disposal of Solid Waste (Unused Reagent, Spills, or Contaminated Consumables) Causality: Solid picolinonitrile derivatives must be destroyed via high-temperature incineration. Standard landfill disposal is prohibited due to the risk of leaching and groundwater contamination with nitrogenous heterocycles.

  • Collection: Sweep up solid spills using a dedicated brush and pan, minimizing dust generation. If the powder is fine, slightly dampen the spill with water (if safe to do so) to prevent aerosolization before sweeping.

  • Containment: Place the solid waste, along with all contaminated weighing paper, spatulas, and gloves, into a chemically resistant, sealable container (e.g., a wide-mouth HDPE jar).

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: Contains 6-(Aminomethyl)picolinonitrile dihydrochloride (Toxic/Irritant)."

  • Final Disposition: Hand over to a licensed hazardous waste contractor for high-temperature incineration. The incinerator must be equipped with afterburners and alkaline scrubbers to neutralize hydrogen chloride (HCl) gas and nitrogen oxides (NOx) generated during combustion.

Protocol B: Disposal of Organic Solvent Waste (e.g., Reaction Mother Liquors, LC-MS Waste) Causality: Organic solutions containing this compound are highly mobile. They must be kept in compatible organic waste streams (halogenated vs. non-halogenated) depending on the primary solvent used.

  • Classification: Determine the primary solvent. If dissolved in DMSO, Methanol, or Acetonitrile, route to the Non-Halogenated organic waste stream. If dissolved in DCM or Chloroform, route to the Halogenated organic waste stream.

  • Compatibility Check: Ensure the receiving waste carboy does not contain strong oxidizers (e.g., peroxides, nitric acid), as nitriles can react violently under oxidizing conditions.

  • Transfer: Transfer the solution into the designated HPLC-compatible or standard vented waste carboy inside a fume hood.

  • Secondary Containment: Ensure the waste carboy is stored in a secondary spill tray to catch any leaks.

Protocol C: Disposal of Aqueous Waste (e.g., Biological Assay Buffers, Extraction Washes) Causality: Because this is a dihydrochloride salt, concentrated aqueous solutions will be acidic. This acidity can trigger dangerous reactions if mixed indiscriminately with other aqueous wastes.

  • pH Verification: Before adding to a general aqueous waste carboy, test the pH of the solution using indicator strips.

  • Segregation Rule: NEVER add this acidic aqueous waste to containers holding cyanide salts, sulfide salts, or bleach (sodium hypochlorite). Mixing acidic amine salts with bleach can generate highly toxic and explosive chloramines.

  • Neutralization (If Required by Institutional Policy): If the solution is highly concentrated and the pH is < 2, carefully neutralize it to pH 6-8 using a dilute, weak base (e.g., 1M Sodium Bicarbonate) inside a fume hood before transferring it to the final aqueous waste container.

  • Disposal: Submit the neutralized aqueous waste to your Environmental Health and Safety (EHS) department for professional chemical treatment.

Emergency Spill Response

If a significant quantity of the solution or powder is spilled outside of primary containment:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Don appropriate PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat. If a large powder spill occurs outside a hood, an N95 or P100 particulate respirator is recommended to prevent inhalation of the irritant dust[1].

  • Absorb/Collect: For liquids, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Consolidate: Place all absorbed material into a hazardous waste bucket, seal tightly, and follow Protocol A for solid waste disposal.

References

Sources

Handling

Personal protective equipment for handling 6-(Aminomethyl)picolinonitrile dihydrochloride

As a Senior Application Scientist, I understand that handling reactive pharmaceutical intermediates requires more than just a generic safety checklist; it requires a mechanistic understanding of the chemical’s behavior i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling reactive pharmaceutical intermediates requires more than just a generic safety checklist; it requires a mechanistic understanding of the chemical’s behavior in the physical environment.

6-(Aminomethyl)picolinonitrile dihydrochloride (CAS: 2703756-98-1) is a highly valuable building block in drug development, but its specific chemical structure—a picolinonitrile base paired with a dihydrochloride salt—presents unique operational hazards. This guide provides a self-validating, step-by-step protocol for the safe handling, weighing, and disposal of this compound, ensuring both scientific integrity and operator safety.

Mechanistic Risk Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the physicochemical causality of the compound's hazards:

  • The Dihydrochloride Salt (Corrosivity & Hygroscopicity): The 2HCl salt form makes the molecule highly water-soluble but also aggressively hygroscopic. When the dry powder contacts the moisture in human skin, sweat, or the mucosal linings of the eyes and respiratory tract, it rapidly dissociates. This creates a localized, highly acidic micro-environment that can cause severe tissue burns and irritation[1].

  • The Picolinonitrile Core (Systemic Toxicity): Picolinonitrile derivatives are classified under GHS as acute toxins (oral/dermal)[2],[1]. If the protective barrier of the skin is compromised by the acidic salt, the systemic absorption of the nitrile core is accelerated.

  • The "Trojan Horse" Solvent Effect: Standard nitrile gloves offer excellent protection against dry powders. However, if the compound is solubilized in common laboratory solvents like dichloromethane (DCM) or acetonitrile, the solvent acts as a permeation vehicle. These solvents can break through standard nitrile in under 60 seconds[3],[4], carrying the toxic solute directly through the glove matrix and into the skin.

Tiered PPE & Quantitative Specification Matrix

Do not rely on a "one-size-fits-all" PPE approach. Your protective equipment must scale based on whether you are handling the dry powder or a solubilized liquid.

Protection ZoneDry Powder HandlingSolution Handling (Solvent-Dependent)Quantitative Metric / Breakthrough TimeMechanistic Rationale
Hand (Inner) 5-mil Nitrile5-mil NitrileDry Powder: >480 min[3]Provides baseline particulate barrier.
Hand (Outer) None required8-mil Nitrile or NeopreneDCM/Acetonitrile: <1 min[4]Allows instant doffing upon solvent splash without exposing bare skin.
Respiratory N95/P100 ParticulateFume Hood (Face Velocity: 80-100 fpm)APF 10 (N95) / APF 50 (P100)Prevents inhalation of aerosolized hygroscopic powder[2].
Eye Protection Safety Glasses (Side shields)Chemical Splash GogglespH < 3 upon moisture contact[1]Prevents severe corneal burns from acidic dissociation.
Body Standard Lab CoatFluid-resistant ApronN/AProtects against systemic toxicity via dermal absorption[1].

Operational Protocol: Safe Weighing and Solubilization Workflow

When handling 6-(Aminomethyl)picolinonitrile dihydrochloride, the greatest risk of exposure occurs during the transfer and weighing of the dry powder due to triboelectric (static) charging.

Step-by-Step Methodology
  • Environmental Verification: Ensure the chemical fume hood or powder dispensing enclosure is operating with a face velocity between 80 and 100 feet per minute (fpm).

  • PPE Donning: Don your base layer (lab coat, safety glasses, inner 5-mil nitrile gloves). If you plan to solubilize the compound immediately, don your outer 8-mil gloves now.

  • Static Mitigation (Critical): Dihydrochloride salts frequently carry a triboelectric charge. Static repulsion will cause the toxic powder to aerosolize, bypassing the draft shield. Use an anti-static gun (e.g., Zerostat) on your weigh boat and utilize a static-dissipative, PTFE-coated spatula.

  • Weighing & Transfer: Weigh the required mass inside the draft shield. Immediately transfer the powder to a secondary containment vial (e.g., a septum-sealed amber vial) and seal it before removing it from the balance area.

  • In-Situ Solubilization: Inject your solvent (e.g., DMSO, DCM) directly through the septum of the sealed vial using a syringe. This closed-system transfer prevents any aerosolization of the powder during the exothermic dissolution phase.

  • Decontamination: Wipe down the balance pan and spatulas with a dilute alkaline solution (e.g., 5% sodium bicarbonate) followed by 70% ethanol. Causality: The alkaline wipe neutralizes the acidic dihydrochloride residue, preventing corrosion of the stainless steel balance and eliminating the dermal hazard for the next operator.

Spill_Response Start Spill Detected: 6-(Aminomethyl)picolinonitrile 2HCl Assess Assess State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DMSO/DCM) Assess->Liquid Action1 HEPA Vacuum or Wet Wipe (NaHCO3) Solid->Action1 Action2 Absorbent Pads & Immediate Glove Change Liquid->Action2 Decon Surface Decontamination (Soap & Water / EtOH) Action1->Decon Action2->Decon Waste Dispose as Hazardous Waste Decon->Waste

Decision matrix and response workflow for 6-(Aminomethyl)picolinonitrile dihydrochloride spills.

Disposal & Environmental Logistics

Improper disposal of pharmaceutical intermediates can lead to severe environmental contamination and regulatory fines. 6-(Aminomethyl)picolinonitrile dihydrochloride must be managed under strict guidelines[5],[6].

  • Solid Waste: Unused powder, contaminated weigh boats, and heavily soiled PPE must be collected in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic/Corrosive (Contains Picolinonitrile derivatives)"[6].

  • Liquid Waste (Halogenated Solvents): If the compound is dissolved in a halogenated solvent like dichloromethane (DCM) or chloroform, the entire mixture must be disposed of under EPA RCRA F002 waste codes[7].

  • Liquid Waste (Non-Halogenated Solvents): If dissolved in DMSO or Acetonitrile, the waste is technically non-halogenated. However, because the dihydrochloride salt introduces inorganic chloride ions into the solution, high concentrations may cause corrosion in standard incinerators. Consult your local EHS department to determine if the chloride concentration requires routing this specific mixture into the halogenated waste stream[8].

References

  • Environmental Protection Agency (EPA). "EPA HAZARDOUS WASTE CODES". EPA RCRA Guidelines. URL: [Link]

  • Kimberly-Clark Professional. "Nitrile Glove Chemical Resistance Guide". University of Rhode Island EHS. URL: [Link]

  • University of Pennsylvania EHRS. "Nitrile Glove Chemical-Compatibility Reference". Penn Environmental Health and Radiation Safety. URL: [Link]

  • American Society of Health-System Pharmacists (ASHP). "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals". ASHP Regulatory Guidelines. URL: [Link]

Sources

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